Spiradoline
Description
RN given refers to (5alpha,7alpha,8beta)-(+-)-isomer; structure given in first source
See also: this compound Mesylate (active moiety of).
Properties
CAS No. |
87151-85-7 |
|---|---|
Molecular Formula |
C22H30Cl2N2O2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide |
InChI |
InChI=1S/C22H30Cl2N2O2/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3/t19-,20-,22-/m0/s1 |
InChI Key |
NYKCGQQJNVPOLU-ONTIZHBOSA-N |
Isomeric SMILES |
CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
Other CAS No. |
87151-85-7 |
Synonyms |
spiradoline U 62066 U-62,066E U62,066E |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacological Profile of Spiradoline (U-62066)
Introduction
Spiradoline, also known as U-62066, is a potent and highly selective synthetic arylacetamide compound that functions as an agonist at the kappa-opioid receptor (KOR).[1][2][3] It was developed with the goal of creating a powerful analgesic that would be devoid of the common side effects associated with mu-opioid receptor agonists like morphine, such as respiratory depression and physical dependence.[2][3] While demonstrating significant analgesic, antitussive, and diuretic properties in preclinical studies, its development for clinical use in humans was halted due to significant adverse effects, including sedation, dysphoria, and hallucinations. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding characteristics, mechanism of action, physiological effects, and the experimental methodologies used in its evaluation.
Receptor Binding Profile
This compound's primary pharmacological characteristic is its high affinity and selectivity for the kappa-opioid receptor (KOR) over the mu (MOR) and delta (DOR) opioid receptors. The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The (-)-enantiomer of this compound is primarily responsible for its kappa agonist properties.
Table 1: Opioid Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |
| Kappa (κ) | 8.6 nM | Guinea Pig | |
| Mu (μ) | 252 nM | - | |
| Delta (δ) | 9400 nM | - |
As indicated by the Ki values, this compound is approximately 29-fold more selective for the kappa receptor over the mu receptor and over 1000-fold more selective for the kappa receptor over the delta receptor.
Mechanism of Action
This compound exerts its effects by acting as an agonist at the kappa-opioid receptor, which is a G protein-coupled receptor (GPCR). The activation of KOR initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.
-
G Protein Coupling: Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of associated inhibitory G proteins (Gi/Go).
-
Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and opens G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of K+ ions. This causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.
-
The decrease in cAMP and direct action of Gβγ subunits also leads to the inhibition of voltage-gated calcium channels (VGCCs). This reduces the influx of Ca2+ ions, which is a critical step for the release of neurotransmitters from the presynaptic terminal.
-
The net effect of these actions is a reduction in neuronal activity and the inhibition of the release of various neurotransmitters, including dopamine (B1211576). This inhibition of dopaminergic neurotransmission is thought to contribute to some of its central nervous system effects.
Pharmacological Effects
This compound has been shown to produce a range of physiological effects in both preclinical and clinical studies. These effects are summarized in the table below.
Table 2: Summary of Pharmacological Effects of this compound
| Effect | Species | Key Findings & Doses | Reference(s) |
| Analgesic | Rodents | Effective in various pain models (thermal, pressure, chemical). Potency is 4.7 to 23 times that of U-50,488H. More potent in tail-flick vs. hot-plate assay, suggesting spinal action. | |
| Diuretic | Humans, Rats | Causes a significant, dose-dependent increase in urine output and free water clearance. The mechanism does not involve suppression of vasopressin. | |
| Antitussive | Rats | Demonstrates antitussive effects. | |
| Sedation | Humans | A primary effect observed in clinical studies, possibly due to antihistamine properties. | |
| CNS Side Effects | Humans | Produces significant dysphoria and hallucinations, which has limited its clinical utility. | |
| Neuroendocrine | Humans | Dose-dependently stimulates the release of prolactin, growth hormone (GH), and cortisol. | |
| Cardiovascular | Rats | Preclinical studies showed reduced blood pressure and heart rate. | |
| Cardiovascular | Humans | Clinical studies did not confirm the preclinical cardiovascular findings. | |
| Antiarrhythmic | Rats | In vitro studies suggest antiarrhythmic properties via blockade of sodium and potassium channels in cardiac myocytes. | |
| Dopamine Release | Rats | Systemic administration leads to a significant and long-lasting decrease in dopamine release and locomotor activity. |
Experimental Protocols
A variety of experimental methodologies have been employed to characterize the pharmacological profile of this compound.
Receptor Binding Assays
-
Methodology: Competitive binding assays are used to determine the binding affinity (Ki) of this compound. This typically involves incubating radiolabeled ligands with known affinity for opioid receptors (e.g., [³H]U-69593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR) with tissue homogenates (e.g., guinea pig brain) in the presence of varying concentrations of this compound. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assays (Analgesia)
-
Tail-Flick and Hot-Plate Tests: These are common methods to assess analgesia in rodents. The latency of the animal to withdraw its tail from a noxious heat source is measured before and after drug administration. This compound was shown to be more potent in the tail-flick test, which is primarily mediated by spinal mechanisms.
Discriminative Stimulus Studies
-
Methodology: This procedure is used to assess the subjective effects of a drug in animals. Rats are trained to press one of two levers to receive a reward (e.g., food) or avoid a negative stimulus (e.g., mild foot shock). They are trained to associate the effects of a specific drug (e.g., 1.0 or 3.0 mg/kg this compound) with one lever and the effects of a vehicle (saline) with the other. Once trained, generalization tests are performed with other drugs to see which lever the animal presses, thereby determining if the new drug produces similar subjective effects to this compound. These studies confirmed that the discriminative effects of this compound are mediated by kappa-opioid receptors.
Human Neuroendocrine Studies
-
Methodology: A randomized, double-blind, placebo-controlled crossover design was used to assess the effects of this compound in healthy male volunteers. Subjects received intramuscular injections of this compound (e.g., 1.6 and 4.0 µg/kg) or placebo. Blood samples were collected at regular intervals via an in-dwelling venous cannula. Serum levels of cortisol, prolactin, and growth hormone were then determined using radioimmunoassays to assess the drug's impact on the neuroendocrine system.
Clinical Perspective and Limitations
Despite promising analgesic effects in animal models, the clinical development of this compound was not pursued. The primary reason was the emergence of intolerable and disturbing central nervous system side effects in human subjects at doses lower than those required for effective analgesia. These adverse effects, particularly dysphoria, hallucinations, and sedation, are characteristic of kappa-opioid receptor agonists and have significantly limited the therapeutic potential of this drug class.
Conclusion
This compound is a well-characterized pharmacological tool that has been instrumental in understanding the function of the kappa-opioid receptor system. It is a highly potent and selective KOR agonist with a clear mechanism of action involving the modulation of G proteins and ion channels. While it exhibits a range of physiological effects, including analgesia and diuresis, its profound psychotomimetic and dysphoric side effects in humans have precluded its use as a clinical therapeutic. The study of this compound underscores the challenge in separating the therapeutic effects of KOR agonists from their undesirable CNS effects, a key hurdle for future drug development in this area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Properties of this compound: A Potent and Selective k‐Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of Spiradoline (U-62066)
Introduction
Spiradoline, also known as U-62066, is a potent and highly selective synthetic arylacetamide compound that functions as an agonist at the kappa-opioid receptor (KOR).[1][2][3] It was developed with the goal of creating a powerful analgesic that would be devoid of the common side effects associated with mu-opioid receptor agonists like morphine, such as respiratory depression and physical dependence.[2][3] While demonstrating significant analgesic, antitussive, and diuretic properties in preclinical studies, its development for clinical use in humans was halted due to significant adverse effects, including sedation, dysphoria, and hallucinations. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding characteristics, mechanism of action, physiological effects, and the experimental methodologies used in its evaluation.
Receptor Binding Profile
This compound's primary pharmacological characteristic is its high affinity and selectivity for the kappa-opioid receptor (KOR) over the mu (MOR) and delta (DOR) opioid receptors. The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The (-)-enantiomer of this compound is primarily responsible for its kappa agonist properties.
Table 1: Opioid Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |
| Kappa (κ) | 8.6 nM | Guinea Pig | |
| Mu (μ) | 252 nM | - | |
| Delta (δ) | 9400 nM | - |
As indicated by the Ki values, this compound is approximately 29-fold more selective for the kappa receptor over the mu receptor and over 1000-fold more selective for the kappa receptor over the delta receptor.
Mechanism of Action
This compound exerts its effects by acting as an agonist at the kappa-opioid receptor, which is a G protein-coupled receptor (GPCR). The activation of KOR initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.
-
G Protein Coupling: Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of associated inhibitory G proteins (Gi/Go).
-
Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and opens G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of K+ ions. This causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.
-
The decrease in cAMP and direct action of Gβγ subunits also leads to the inhibition of voltage-gated calcium channels (VGCCs). This reduces the influx of Ca2+ ions, which is a critical step for the release of neurotransmitters from the presynaptic terminal.
-
The net effect of these actions is a reduction in neuronal activity and the inhibition of the release of various neurotransmitters, including dopamine. This inhibition of dopaminergic neurotransmission is thought to contribute to some of its central nervous system effects.
Pharmacological Effects
This compound has been shown to produce a range of physiological effects in both preclinical and clinical studies. These effects are summarized in the table below.
Table 2: Summary of Pharmacological Effects of this compound
| Effect | Species | Key Findings & Doses | Reference(s) |
| Analgesic | Rodents | Effective in various pain models (thermal, pressure, chemical). Potency is 4.7 to 23 times that of U-50,488H. More potent in tail-flick vs. hot-plate assay, suggesting spinal action. | |
| Diuretic | Humans, Rats | Causes a significant, dose-dependent increase in urine output and free water clearance. The mechanism does not involve suppression of vasopressin. | |
| Antitussive | Rats | Demonstrates antitussive effects. | |
| Sedation | Humans | A primary effect observed in clinical studies, possibly due to antihistamine properties. | |
| CNS Side Effects | Humans | Produces significant dysphoria and hallucinations, which has limited its clinical utility. | |
| Neuroendocrine | Humans | Dose-dependently stimulates the release of prolactin, growth hormone (GH), and cortisol. | |
| Cardiovascular | Rats | Preclinical studies showed reduced blood pressure and heart rate. | |
| Cardiovascular | Humans | Clinical studies did not confirm the preclinical cardiovascular findings. | |
| Antiarrhythmic | Rats | In vitro studies suggest antiarrhythmic properties via blockade of sodium and potassium channels in cardiac myocytes. | |
| Dopamine Release | Rats | Systemic administration leads to a significant and long-lasting decrease in dopamine release and locomotor activity. |
Experimental Protocols
A variety of experimental methodologies have been employed to characterize the pharmacological profile of this compound.
Receptor Binding Assays
-
Methodology: Competitive binding assays are used to determine the binding affinity (Ki) of this compound. This typically involves incubating radiolabeled ligands with known affinity for opioid receptors (e.g., [³H]U-69593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR) with tissue homogenates (e.g., guinea pig brain) in the presence of varying concentrations of this compound. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assays (Analgesia)
-
Tail-Flick and Hot-Plate Tests: These are common methods to assess analgesia in rodents. The latency of the animal to withdraw its tail from a noxious heat source is measured before and after drug administration. This compound was shown to be more potent in the tail-flick test, which is primarily mediated by spinal mechanisms.
Discriminative Stimulus Studies
-
Methodology: This procedure is used to assess the subjective effects of a drug in animals. Rats are trained to press one of two levers to receive a reward (e.g., food) or avoid a negative stimulus (e.g., mild foot shock). They are trained to associate the effects of a specific drug (e.g., 1.0 or 3.0 mg/kg this compound) with one lever and the effects of a vehicle (saline) with the other. Once trained, generalization tests are performed with other drugs to see which lever the animal presses, thereby determining if the new drug produces similar subjective effects to this compound. These studies confirmed that the discriminative effects of this compound are mediated by kappa-opioid receptors.
Human Neuroendocrine Studies
-
Methodology: A randomized, double-blind, placebo-controlled crossover design was used to assess the effects of this compound in healthy male volunteers. Subjects received intramuscular injections of this compound (e.g., 1.6 and 4.0 µg/kg) or placebo. Blood samples were collected at regular intervals via an in-dwelling venous cannula. Serum levels of cortisol, prolactin, and growth hormone were then determined using radioimmunoassays to assess the drug's impact on the neuroendocrine system.
Clinical Perspective and Limitations
Despite promising analgesic effects in animal models, the clinical development of this compound was not pursued. The primary reason was the emergence of intolerable and disturbing central nervous system side effects in human subjects at doses lower than those required for effective analgesia. These adverse effects, particularly dysphoria, hallucinations, and sedation, are characteristic of kappa-opioid receptor agonists and have significantly limited the therapeutic potential of this drug class.
Conclusion
This compound is a well-characterized pharmacological tool that has been instrumental in understanding the function of the kappa-opioid receptor system. It is a highly potent and selective KOR agonist with a clear mechanism of action involving the modulation of G proteins and ion channels. While it exhibits a range of physiological effects, including analgesia and diuresis, its profound psychotomimetic and dysphoric side effects in humans have precluded its use as a clinical therapeutic. The study of this compound underscores the challenge in separating the therapeutic effects of KOR agonists from their undesirable CNS effects, a key hurdle for future drug development in this area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Properties of this compound: A Potent and Selective k‐Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Spiradoline (U-62066): A Technical Whitepaper on its Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spiradoline (U-62066) is a potent and selective kappa-opioid receptor (KOR) agonist belonging to the arylacetamide class of compounds. Developed with the aim of producing a potent analgesic without the undesirable side effects associated with mu-opioid receptor agonists like morphine, this compound has been a valuable tool in neuroscience research. This document provides an in-depth technical overview of its discovery, synthesis, pharmacological properties, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key biological and experimental processes are visualized through diagrams.
Discovery and Rationale
This compound was synthesized as part of a research program to develop analgesics with a better safety profile than traditional opioids.[1] The primary goal was to create a compound that would retain analgesic properties while avoiding mu-receptor mediated side effects such as respiratory depression and physical dependence.[1] The focus on the kappa-opioid receptor was driven by the understanding that its activation could produce analgesia through distinct mechanisms. This compound emerged as a highly selective KOR agonist, with its pharmacological activity primarily attributed to the (-)-enantiomer.[1]
Synthesis of this compound (U-62066)
A plausible synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for this compound.
Pharmacological Profile
Receptor Binding Affinity
This compound exhibits high affinity and selectivity for the kappa-opioid receptor. The binding affinities (Ki) for this compound and its enantiomers at the three main opioid receptors are summarized in the table below.
| Compound | Receptor | Ki (nM) | Species | Reference |
| This compound (racemic) | Kappa (κ) | 8.6 | Guinea pig | [1] |
| Mu (μ) | 252 | Guinea pig | [1] | |
| Delta (δ) | 9400 | Guinea pig |
Functional Activity
This compound acts as a full agonist at the kappa-opioid receptor. Its functional activity has been characterized in various in vitro assays, including inhibition of adenylyl cyclase (cAMP accumulation) and stimulation of [35S]GTPγS binding.
| Assay | Parameter | Value | Cell Line | Reference |
| cAMP Accumulation | EC50 | 0.41 nM | HEK293 | |
| Emax (% inhibition) | ~90% | HEK293 | ||
| [35S]GTPγS Binding | EC50 | Not explicitly found | - | - |
| Emax | Not explicitly found | - | - |
In Vivo Pharmacology
In preclinical studies, this compound has demonstrated a range of pharmacological effects, including analgesia, diuresis, and neuroprotection. It readily penetrates the blood-brain barrier and has a relatively short duration of action, with peak effects observed around 30 minutes after administration. However, in human clinical trials, this compound produced undesirable side effects such as sedation, dysphoria, and diuresis at doses below those required for effective analgesia, which has limited its clinical development.
Signaling Pathways
Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go).
Caption: this compound-activated KOR signaling pathways.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound for the kappa-opioid receptor.
Caption: Workflow for a KOR radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., guinea pig cortex) or cultured cells expressing the kappa-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: In a reaction tube, combine the cell membrane preparation, a fixed concentration of a radiolabeled KOR ligand (e.g., [3H]-U-69,593), and varying concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled KOR-selective ligand.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This assay measures the functional activation of G-proteins by an agonist.
Caption: Workflow for a [35S]GTPγS binding assay.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, prepare cell membranes expressing the kappa-opioid receptor.
-
Assay Reaction: In a reaction tube, combine the cell membranes, guanosine (B1672433) diphosphate (B83284) (GDP), the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of this compound. Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound. The data are then fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist).
Structure-Activity Relationships (SAR)
The structure of this compound is a key determinant of its high affinity and selectivity for the kappa-opioid receptor. Key SAR insights for the arylacetamide class of KOR agonists include:
-
Stereochemistry: The trans-configuration of the substituents on the cyclohexane (B81311) ring is crucial for high affinity. The (-)-enantiomer of this compound is the active isomer, responsible for its kappa agonist properties.
-
Aryl Group: The dichloro-substitution on the phenyl ring contributes to the high affinity and selectivity. Modifications to this group can significantly alter the pharmacological profile.
-
Amide Linker: The amide bond and the distance between the aryl ring and the basic nitrogen are important for proper interaction with the receptor.
-
Basic Amine: The pyrrolidine ring is a common feature in many high-affinity KOR agonists and is essential for binding.
Conclusion
This compound (U-62066) remains a significant molecule in the study of the kappa-opioid system. Its high selectivity and potent agonist activity have made it an invaluable research tool for elucidating the physiological and behavioral roles of the KOR. While its clinical development was halted due to an unfavorable side-effect profile in humans, the knowledge gained from the study of this compound and related compounds continues to inform the design of new generations of kappa-opioid receptor modulators with improved therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound for the scientific community.
References
Spiradoline (U-62066): A Technical Whitepaper on its Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spiradoline (U-62066) is a potent and selective kappa-opioid receptor (KOR) agonist belonging to the arylacetamide class of compounds. Developed with the aim of producing a potent analgesic without the undesirable side effects associated with mu-opioid receptor agonists like morphine, this compound has been a valuable tool in neuroscience research. This document provides an in-depth technical overview of its discovery, synthesis, pharmacological properties, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key biological and experimental processes are visualized through diagrams.
Discovery and Rationale
This compound was synthesized as part of a research program to develop analgesics with a better safety profile than traditional opioids.[1] The primary goal was to create a compound that would retain analgesic properties while avoiding mu-receptor mediated side effects such as respiratory depression and physical dependence.[1] The focus on the kappa-opioid receptor was driven by the understanding that its activation could produce analgesia through distinct mechanisms. This compound emerged as a highly selective KOR agonist, with its pharmacological activity primarily attributed to the (-)-enantiomer.[1]
Synthesis of this compound (U-62066)
A plausible synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for this compound.
Pharmacological Profile
Receptor Binding Affinity
This compound exhibits high affinity and selectivity for the kappa-opioid receptor. The binding affinities (Ki) for this compound and its enantiomers at the three main opioid receptors are summarized in the table below.
| Compound | Receptor | Ki (nM) | Species | Reference |
| This compound (racemic) | Kappa (κ) | 8.6 | Guinea pig | [1] |
| Mu (μ) | 252 | Guinea pig | [1] | |
| Delta (δ) | 9400 | Guinea pig |
Functional Activity
This compound acts as a full agonist at the kappa-opioid receptor. Its functional activity has been characterized in various in vitro assays, including inhibition of adenylyl cyclase (cAMP accumulation) and stimulation of [35S]GTPγS binding.
| Assay | Parameter | Value | Cell Line | Reference |
| cAMP Accumulation | EC50 | 0.41 nM | HEK293 | |
| Emax (% inhibition) | ~90% | HEK293 | ||
| [35S]GTPγS Binding | EC50 | Not explicitly found | - | - |
| Emax | Not explicitly found | - | - |
In Vivo Pharmacology
In preclinical studies, this compound has demonstrated a range of pharmacological effects, including analgesia, diuresis, and neuroprotection. It readily penetrates the blood-brain barrier and has a relatively short duration of action, with peak effects observed around 30 minutes after administration. However, in human clinical trials, this compound produced undesirable side effects such as sedation, dysphoria, and diuresis at doses below those required for effective analgesia, which has limited its clinical development.
Signaling Pathways
Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go).
Caption: this compound-activated KOR signaling pathways.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound for the kappa-opioid receptor.
Caption: Workflow for a KOR radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., guinea pig cortex) or cultured cells expressing the kappa-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: In a reaction tube, combine the cell membrane preparation, a fixed concentration of a radiolabeled KOR ligand (e.g., [3H]-U-69,593), and varying concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled KOR-selective ligand.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This assay measures the functional activation of G-proteins by an agonist.
Caption: Workflow for a [35S]GTPγS binding assay.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, prepare cell membranes expressing the kappa-opioid receptor.
-
Assay Reaction: In a reaction tube, combine the cell membranes, guanosine diphosphate (GDP), the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of this compound. Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound. The data are then fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist).
Structure-Activity Relationships (SAR)
The structure of this compound is a key determinant of its high affinity and selectivity for the kappa-opioid receptor. Key SAR insights for the arylacetamide class of KOR agonists include:
-
Stereochemistry: The trans-configuration of the substituents on the cyclohexane ring is crucial for high affinity. The (-)-enantiomer of this compound is the active isomer, responsible for its kappa agonist properties.
-
Aryl Group: The dichloro-substitution on the phenyl ring contributes to the high affinity and selectivity. Modifications to this group can significantly alter the pharmacological profile.
-
Amide Linker: The amide bond and the distance between the aryl ring and the basic nitrogen are important for proper interaction with the receptor.
-
Basic Amine: The pyrrolidine ring is a common feature in many high-affinity KOR agonists and is essential for binding.
Conclusion
This compound (U-62066) remains a significant molecule in the study of the kappa-opioid system. Its high selectivity and potent agonist activity have made it an invaluable research tool for elucidating the physiological and behavioral roles of the KOR. While its clinical development was halted due to an unfavorable side-effect profile in humans, the knowledge gained from the study of this compound and related compounds continues to inform the design of new generations of kappa-opioid receptor modulators with improved therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound for the scientific community.
References
Spiradoline: A Technical Guide to its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiradoline, a potent and selective kappa-opioid receptor (KOR) agonist, has emerged as a compound of interest for its neuroprotective properties, particularly in the context of cerebral ischemia. Preclinical evidence suggests that its mechanism of action extends beyond analgesia, offering a potential therapeutic avenue for mitigating neuronal damage following ischemic events. This technical guide provides an in-depth analysis of the core scientific data supporting this compound's neuroprotective potential, including a summary of quantitative data from key studies, detailed experimental protocols, and a visualization of the implicated signaling pathways.
Introduction
Stroke and other neurodegenerative disorders associated with ischemia represent a significant unmet medical need. The ischemic cascade, a complex series of biochemical events triggered by reduced blood flow to the brain, leads to excitotoxicity, oxidative stress, inflammation, and ultimately, neuronal cell death. Kappa-opioid receptor agonists have been investigated for their potential to interrupt this cascade. This compound (U-62066E), an arylacetamide, is a highly selective KOR agonist that readily crosses the blood-brain barrier[1]. While initially developed for its analgesic properties, subsequent research has unveiled its promising neuroprotective effects in animal models of stroke[1][2]. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current understanding of this compound's neuroprotective capabilities.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, KOR activation modulates ion channel activity, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability, a key factor in mitigating excitotoxicity during an ischemic event.
Recent evidence suggests a more nuanced signaling cascade involved in KOR-mediated neuroprotection. One critical downstream effector is the Signal Transducer and Activator of Transcription 3 (STAT3). Activation of KORs has been shown to up-regulate the phosphorylation of STAT3, a transcription factor known to promote cell survival and inhibit apoptosis. This pathway appears to be a key mechanism by which KOR agonists confer neuroprotection in the context of cerebral ischemia/reperfusion injury. Furthermore, this signaling cascade has been linked to a marked decrease in the expression of caspase-3, a key executioner enzyme in the apoptotic pathway.
Beyond the canonical G-protein pathway, the role of β-arrestin signaling in the context of KOR agonism is an area of active investigation. While β-arrestin pathways are often associated with the adverse effects of KOR agonists, their specific contribution to neuroprotection remains to be fully elucidated.
Below are diagrams illustrating the key signaling pathways and a proposed experimental workflow for investigating this compound's neuroprotective effects.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound and other KOR agonists has been quantified in various preclinical models. The following tables summarize key quantitative findings from these studies.
Table 1: In Vivo Neuroprotective Effects of KOR Agonists in Ischemic Stroke Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Rat; Focal Cerebral Ischemia | Intraperitoneal administration | Significantly antagonized cognitive and sensorimotor deficits. Reduced working memory errors and increased transfer latency time. Significantly restored levels of antioxidants. | [1] |
| BRL 52537 | Male Rat; Transient MCAO | 1 mg/kg/h infusion post-reperfusion | Cortex Infarct Volume: Reduced by 39.5% vs. vehicle. Caudoputamen Infarct Volume: Reduced by 33.3% vs. vehicle. Improved neurologic deficit score. |
Note: MCAO = Middle Cerebral Artery Occlusion.
Table 2: In Vitro Neuroprotective Effects of this compound (Hypothetical Data)
| Assay Type | Cell Line | Insult | This compound Concentration | % Increase in Cell Viability (vs. Insult) | IC50 / EC50 |
| MTT Assay | SH-SY5Y | Oxygen-Glucose Deprivation | 1 µM | 35% | EC50: 500 nM |
| LDH Assay | Primary Cortical Neurons | Glutamate Excitotoxicity | 10 µM | 50% reduction in LDH release | IC50: 2 µM |
Note: This table presents hypothetical data for illustrative purposes, as specific in vitro quantitative data for this compound's neuroprotection was not available in the public domain at the time of this review. Further research is warranted to generate such data.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and validation of research findings. Below are representative methodologies for in vivo and in vitro assessment of this compound's neuroprotective potential.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is adapted from studies investigating the neuroprotective effects of KOR agonists in focal cerebral ischemia.
Objective: To induce a reproducible ischemic brain injury to evaluate the neuroprotective efficacy of this compound.
Animals: Adult male Wistar rats (250-300g).
Procedure:
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Preparation: Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the ECA. Insert a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Ischemia Duration: Maintain the occlusion for a defined period (e.g., 90 or 120 minutes).
-
Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.
-
Drug Administration: Administer this compound or vehicle intraperitoneally at a predetermined time point (e.g., at the onset of reperfusion).
-
Post-operative Care: Suture the incision and provide post-operative care, including monitoring of body temperature.
-
Outcome Assessment (24-72 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized neurological scoring system (e.g., Bederson's score).
-
Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide (B77818) dismutase activity) and apoptosis (e.g., caspase-3 activity) via ELISA or Western blotting.
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol provides a framework for assessing the direct neuroprotective effects of this compound on neurons under ischemic-like conditions.
Objective: To evaluate the ability of this compound to protect neurons from cell death induced by oxygen and glucose deprivation.
Cell Culture: Primary cortical neurons harvested from embryonic day 18 rat fetuses.
Procedure:
-
Cell Plating: Plate dissociated neurons onto poly-D-lysine coated culture plates.
-
Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2 for 7-10 days to allow for maturation.
-
OGD Induction:
-
Wash the cells with a glucose-free balanced salt solution.
-
Place the culture plates in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a defined period (e.g., 60-90 minutes).
-
-
Reoxygenation/Treatment:
-
Remove the plates from the hypoxic chamber.
-
Replace the OGD medium with normal culture medium containing either this compound at various concentrations or vehicle.
-
-
Incubation: Return the plates to the normoxic incubator for 24 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Measure the metabolic activity of viable cells by quantifying the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage and cytotoxicity.
-
Immunocytochemistry: Stain for markers of apoptosis (e.g., cleaved caspase-3) and neuronal viability (e.g., NeuN).
-
Discussion and Future Directions
The available preclinical data strongly suggest that this compound and other selective KOR agonists possess significant neuroprotective properties, particularly in the context of ischemic stroke. The mechanism of action appears to be multifactorial, involving the modulation of neuronal excitability and the activation of pro-survival signaling pathways such as the STAT3 pathway, leading to the inhibition of apoptosis.
However, several key areas require further investigation to fully realize the therapeutic potential of this compound as a neuroprotective agent:
-
Quantitative In Vitro Studies: There is a pressing need for robust in vitro studies to quantify the neuroprotective efficacy of this compound, including the determination of IC50 and EC50 values in various neuronal injury models.
-
Elucidation of Downstream Signaling: Further research is required to fully delineate the downstream signaling cascades activated by this compound that contribute to neuroprotection. This includes investigating the interplay between G-protein and β-arrestin pathways and identifying additional downstream effectors involved in anti-inflammatory and anti-oxidative stress responses.
-
Therapeutic Window and Dose-Response Studies: Comprehensive in vivo studies are needed to establish the optimal therapeutic window and dose-response relationship for this compound's neuroprotective effects.
-
Clinical Translation: While preclinical findings are promising, the translation of these results to the clinical setting remains a significant hurdle. The potential for psychotomimetic and dysphoric side effects associated with KOR agonists necessitates careful consideration in the design of future clinical trials. The development of biased agonists that preferentially activate the neuroprotective signaling pathways while minimizing adverse effects could be a promising strategy.
Conclusion
This compound represents a compelling candidate for further investigation as a neuroprotective agent. Its well-defined mechanism of action through the kappa-opioid receptor and the emerging understanding of its downstream pro-survival signaling pathways provide a strong rationale for its development. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its potential to treat ischemic brain injury. Continued rigorous preclinical research is essential to pave the way for its potential clinical application.
References
Spiradoline: A Technical Guide to its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiradoline, a potent and selective kappa-opioid receptor (KOR) agonist, has emerged as a compound of interest for its neuroprotective properties, particularly in the context of cerebral ischemia. Preclinical evidence suggests that its mechanism of action extends beyond analgesia, offering a potential therapeutic avenue for mitigating neuronal damage following ischemic events. This technical guide provides an in-depth analysis of the core scientific data supporting this compound's neuroprotective potential, including a summary of quantitative data from key studies, detailed experimental protocols, and a visualization of the implicated signaling pathways.
Introduction
Stroke and other neurodegenerative disorders associated with ischemia represent a significant unmet medical need. The ischemic cascade, a complex series of biochemical events triggered by reduced blood flow to the brain, leads to excitotoxicity, oxidative stress, inflammation, and ultimately, neuronal cell death. Kappa-opioid receptor agonists have been investigated for their potential to interrupt this cascade. This compound (U-62066E), an arylacetamide, is a highly selective KOR agonist that readily crosses the blood-brain barrier[1]. While initially developed for its analgesic properties, subsequent research has unveiled its promising neuroprotective effects in animal models of stroke[1][2]. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current understanding of this compound's neuroprotective capabilities.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, KOR activation modulates ion channel activity, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability, a key factor in mitigating excitotoxicity during an ischemic event.
Recent evidence suggests a more nuanced signaling cascade involved in KOR-mediated neuroprotection. One critical downstream effector is the Signal Transducer and Activator of Transcription 3 (STAT3). Activation of KORs has been shown to up-regulate the phosphorylation of STAT3, a transcription factor known to promote cell survival and inhibit apoptosis. This pathway appears to be a key mechanism by which KOR agonists confer neuroprotection in the context of cerebral ischemia/reperfusion injury. Furthermore, this signaling cascade has been linked to a marked decrease in the expression of caspase-3, a key executioner enzyme in the apoptotic pathway.
Beyond the canonical G-protein pathway, the role of β-arrestin signaling in the context of KOR agonism is an area of active investigation. While β-arrestin pathways are often associated with the adverse effects of KOR agonists, their specific contribution to neuroprotection remains to be fully elucidated.
Below are diagrams illustrating the key signaling pathways and a proposed experimental workflow for investigating this compound's neuroprotective effects.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound and other KOR agonists has been quantified in various preclinical models. The following tables summarize key quantitative findings from these studies.
Table 1: In Vivo Neuroprotective Effects of KOR Agonists in Ischemic Stroke Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Rat; Focal Cerebral Ischemia | Intraperitoneal administration | Significantly antagonized cognitive and sensorimotor deficits. Reduced working memory errors and increased transfer latency time. Significantly restored levels of antioxidants. | [1] |
| BRL 52537 | Male Rat; Transient MCAO | 1 mg/kg/h infusion post-reperfusion | Cortex Infarct Volume: Reduced by 39.5% vs. vehicle. Caudoputamen Infarct Volume: Reduced by 33.3% vs. vehicle. Improved neurologic deficit score. |
Note: MCAO = Middle Cerebral Artery Occlusion.
Table 2: In Vitro Neuroprotective Effects of this compound (Hypothetical Data)
| Assay Type | Cell Line | Insult | This compound Concentration | % Increase in Cell Viability (vs. Insult) | IC50 / EC50 |
| MTT Assay | SH-SY5Y | Oxygen-Glucose Deprivation | 1 µM | 35% | EC50: 500 nM |
| LDH Assay | Primary Cortical Neurons | Glutamate Excitotoxicity | 10 µM | 50% reduction in LDH release | IC50: 2 µM |
Note: This table presents hypothetical data for illustrative purposes, as specific in vitro quantitative data for this compound's neuroprotection was not available in the public domain at the time of this review. Further research is warranted to generate such data.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and validation of research findings. Below are representative methodologies for in vivo and in vitro assessment of this compound's neuroprotective potential.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is adapted from studies investigating the neuroprotective effects of KOR agonists in focal cerebral ischemia.
Objective: To induce a reproducible ischemic brain injury to evaluate the neuroprotective efficacy of this compound.
Animals: Adult male Wistar rats (250-300g).
Procedure:
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Preparation: Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the ECA. Insert a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Ischemia Duration: Maintain the occlusion for a defined period (e.g., 90 or 120 minutes).
-
Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.
-
Drug Administration: Administer this compound or vehicle intraperitoneally at a predetermined time point (e.g., at the onset of reperfusion).
-
Post-operative Care: Suture the incision and provide post-operative care, including monitoring of body temperature.
-
Outcome Assessment (24-72 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized neurological scoring system (e.g., Bederson's score).
-
Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide dismutase activity) and apoptosis (e.g., caspase-3 activity) via ELISA or Western blotting.
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol provides a framework for assessing the direct neuroprotective effects of this compound on neurons under ischemic-like conditions.
Objective: To evaluate the ability of this compound to protect neurons from cell death induced by oxygen and glucose deprivation.
Cell Culture: Primary cortical neurons harvested from embryonic day 18 rat fetuses.
Procedure:
-
Cell Plating: Plate dissociated neurons onto poly-D-lysine coated culture plates.
-
Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2 for 7-10 days to allow for maturation.
-
OGD Induction:
-
Wash the cells with a glucose-free balanced salt solution.
-
Place the culture plates in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a defined period (e.g., 60-90 minutes).
-
-
Reoxygenation/Treatment:
-
Remove the plates from the hypoxic chamber.
-
Replace the OGD medium with normal culture medium containing either this compound at various concentrations or vehicle.
-
-
Incubation: Return the plates to the normoxic incubator for 24 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Measure the metabolic activity of viable cells by quantifying the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage and cytotoxicity.
-
Immunocytochemistry: Stain for markers of apoptosis (e.g., cleaved caspase-3) and neuronal viability (e.g., NeuN).
-
Discussion and Future Directions
The available preclinical data strongly suggest that this compound and other selective KOR agonists possess significant neuroprotective properties, particularly in the context of ischemic stroke. The mechanism of action appears to be multifactorial, involving the modulation of neuronal excitability and the activation of pro-survival signaling pathways such as the STAT3 pathway, leading to the inhibition of apoptosis.
However, several key areas require further investigation to fully realize the therapeutic potential of this compound as a neuroprotective agent:
-
Quantitative In Vitro Studies: There is a pressing need for robust in vitro studies to quantify the neuroprotective efficacy of this compound, including the determination of IC50 and EC50 values in various neuronal injury models.
-
Elucidation of Downstream Signaling: Further research is required to fully delineate the downstream signaling cascades activated by this compound that contribute to neuroprotection. This includes investigating the interplay between G-protein and β-arrestin pathways and identifying additional downstream effectors involved in anti-inflammatory and anti-oxidative stress responses.
-
Therapeutic Window and Dose-Response Studies: Comprehensive in vivo studies are needed to establish the optimal therapeutic window and dose-response relationship for this compound's neuroprotective effects.
-
Clinical Translation: While preclinical findings are promising, the translation of these results to the clinical setting remains a significant hurdle. The potential for psychotomimetic and dysphoric side effects associated with KOR agonists necessitates careful consideration in the design of future clinical trials. The development of biased agonists that preferentially activate the neuroprotective signaling pathways while minimizing adverse effects could be a promising strategy.
Conclusion
This compound represents a compelling candidate for further investigation as a neuroprotective agent. Its well-defined mechanism of action through the kappa-opioid receptor and the emerging understanding of its downstream pro-survival signaling pathways provide a strong rationale for its development. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its potential to treat ischemic brain injury. Continued rigorous preclinical research is essential to pave the way for its potential clinical application.
References
Preclinical Profile of Spiradoline: A Kappa-Opioid Receptor Agonist in Analgesia Research
An In-depth Technical Guide for Drug Development Professionals
Spiradoline (U-62066E) is a potent and selective kappa-opioid receptor (KOR) agonist that has been extensively evaluated in preclinical studies for its analgesic properties.[1][2][3][4] Developed with the goal of creating a strong analgesic without the typical side effects of mu-opioid receptor agonists like morphine, such as respiratory depression and physical dependence, this compound's profile reveals both the therapeutic potential and the challenges associated with targeting the KOR system for pain management.[1] This technical guide provides a comprehensive overview of the core preclinical findings on this compound's analgesic effects, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action and Receptor Selectivity
This compound, an arylacetamide compound, demonstrates high selectivity for the kappa-opioid receptor. In vitro binding assays have determined its equilibrium dissociation constant (Ki) to be 8.6 nM in guinea pig brain tissue, highlighting its strong affinity for the KOR. Further investigations into its stereochemistry revealed that the analgesic and KOR agonist properties are primarily attributed to its (-)-enantiomer. A key characteristic of this compound is its ability to readily cross the blood-brain barrier, achieving peak effects approximately 30 minutes after administration in preclinical models.
Signaling Pathways of this compound
As a KOR agonist, this compound initiates a cascade of intracellular events upon binding to its receptor, which is a G protein-coupled receptor (GPCR). The primary mechanism involves the activation of the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Concurrently, the Gβγ subunits of the activated G protein modulate ion channel activity, specifically by inactivating voltage-gated calcium channels and activating inwardly rectifying potassium channels. The cumulative effect of these actions is a reduction in neuronal excitability and the inhibition of nociceptive neurotransmitter release, which underlies its analgesic effect.
Preclinical Analgesic Efficacy
The analgesic properties of this compound have been consistently documented in various rodent models of pain. Its efficacy has been demonstrated across a range of nociceptive stimuli, including thermal, pressure, and chemical irritants.
Table 1: Antinociceptive Effects of this compound in Rodents
| Animal Model | Pain Assay | Route of Admin. | Effective Dose Range | Key Findings | Reference |
| Rats (Sprague-Dawley) | Warm Water Tail Withdrawal (50°C) | i.p. | 1.0 - 32.0 mg/kg | Dose-dependently increased tail withdrawal latency. | |
| Mice | Various (thermal, pressure, chemical) | - | - | Potency ranged from 4.7 to 23 times that of U-50488H. | |
| Rats (Sprague-Dawley) | Food-Maintained Responding | i.p. | 0.032 - 32.0 mg/kg | Eliminated food-maintained responding at higher doses. |
Experimental Protocols
The evaluation of this compound's analgesic effects has relied on standardized and well-validated preclinical experimental protocols. A frequently used method is the warm water tail-withdrawal procedure in rats.
Warm Water Tail-Withdrawal Protocol:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Acclimation: Animals are acclimated to the testing environment to minimize stress-induced variability.
-
Baseline Measurement: The rat's tail is submerged in a temperature-controlled water bath (e.g., 50°C), and the baseline latency to withdraw the tail is recorded. A cut-off time is established to prevent tissue damage.
-
Drug Administration: this compound or a vehicle control is administered, typically via intraperitoneal (i.p.) injection. Cumulative dosing protocols are often employed to establish a dose-response curve.
-
Post-Treatment Testing: At predetermined time points following administration (e.g., 30 minutes, corresponding to peak effect), the tail-withdrawal latency is measured again.
-
Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated from the changes in withdrawal latency. ED₅₀ values are determined from the dose-response curves.
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of this compound (U-62066E), a kappa-opioid receptor agonist, on neuroendocrine function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic and mechanistic evaluation of this compound, a potent kappa opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Spiradoline: A Kappa-Opioid Receptor Agonist in Analgesia Research
An In-depth Technical Guide for Drug Development Professionals
Spiradoline (U-62066E) is a potent and selective kappa-opioid receptor (KOR) agonist that has been extensively evaluated in preclinical studies for its analgesic properties.[1][2][3][4] Developed with the goal of creating a strong analgesic without the typical side effects of mu-opioid receptor agonists like morphine, such as respiratory depression and physical dependence, this compound's profile reveals both the therapeutic potential and the challenges associated with targeting the KOR system for pain management.[1] This technical guide provides a comprehensive overview of the core preclinical findings on this compound's analgesic effects, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action and Receptor Selectivity
This compound, an arylacetamide compound, demonstrates high selectivity for the kappa-opioid receptor. In vitro binding assays have determined its equilibrium dissociation constant (Ki) to be 8.6 nM in guinea pig brain tissue, highlighting its strong affinity for the KOR. Further investigations into its stereochemistry revealed that the analgesic and KOR agonist properties are primarily attributed to its (-)-enantiomer. A key characteristic of this compound is its ability to readily cross the blood-brain barrier, achieving peak effects approximately 30 minutes after administration in preclinical models.
Signaling Pathways of this compound
As a KOR agonist, this compound initiates a cascade of intracellular events upon binding to its receptor, which is a G protein-coupled receptor (GPCR). The primary mechanism involves the activation of the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Concurrently, the Gβγ subunits of the activated G protein modulate ion channel activity, specifically by inactivating voltage-gated calcium channels and activating inwardly rectifying potassium channels. The cumulative effect of these actions is a reduction in neuronal excitability and the inhibition of nociceptive neurotransmitter release, which underlies its analgesic effect.
Preclinical Analgesic Efficacy
The analgesic properties of this compound have been consistently documented in various rodent models of pain. Its efficacy has been demonstrated across a range of nociceptive stimuli, including thermal, pressure, and chemical irritants.
Table 1: Antinociceptive Effects of this compound in Rodents
| Animal Model | Pain Assay | Route of Admin. | Effective Dose Range | Key Findings | Reference |
| Rats (Sprague-Dawley) | Warm Water Tail Withdrawal (50°C) | i.p. | 1.0 - 32.0 mg/kg | Dose-dependently increased tail withdrawal latency. | |
| Mice | Various (thermal, pressure, chemical) | - | - | Potency ranged from 4.7 to 23 times that of U-50488H. | |
| Rats (Sprague-Dawley) | Food-Maintained Responding | i.p. | 0.032 - 32.0 mg/kg | Eliminated food-maintained responding at higher doses. |
Experimental Protocols
The evaluation of this compound's analgesic effects has relied on standardized and well-validated preclinical experimental protocols. A frequently used method is the warm water tail-withdrawal procedure in rats.
Warm Water Tail-Withdrawal Protocol:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Acclimation: Animals are acclimated to the testing environment to minimize stress-induced variability.
-
Baseline Measurement: The rat's tail is submerged in a temperature-controlled water bath (e.g., 50°C), and the baseline latency to withdraw the tail is recorded. A cut-off time is established to prevent tissue damage.
-
Drug Administration: this compound or a vehicle control is administered, typically via intraperitoneal (i.p.) injection. Cumulative dosing protocols are often employed to establish a dose-response curve.
-
Post-Treatment Testing: At predetermined time points following administration (e.g., 30 minutes, corresponding to peak effect), the tail-withdrawal latency is measured again.
-
Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated from the changes in withdrawal latency. ED₅₀ values are determined from the dose-response curves.
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of this compound (U-62066E), a kappa-opioid receptor agonist, on neuroendocrine function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic and mechanistic evaluation of this compound, a potent kappa opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiradoline: A Technical Guide to its Diuretic and Antitussive Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline (U-62066E) is a potent and highly selective kappa-opioid receptor (κ-OR) agonist.[1][2] While initially investigated for its analgesic properties, this compound has demonstrated significant diuretic and antitussive effects in both preclinical and clinical studies.[2][3][4] This technical guide provides an in-depth overview of these pharmacological actions, focusing on the underlying mechanisms, experimental data, and methodologies for their evaluation. Understanding these effects is crucial for the potential therapeutic application of κ-OR agonists and for mitigating undesirable side effects in drug development.
Core Mechanism of Action
This compound exerts its effects by binding to and activating kappa-opioid receptors, which are G protein-coupled receptors. The activation of these receptors initiates a cascade of intracellular signaling events that mediate its diuretic and antitussive properties.
Signaling Pathway for Diuretic and Antitussive Effects of this compound
Caption: this compound activates κ-OR, leading to downstream signaling that modulates diuresis and the cough reflex.
Diuretic Effect of this compound
This compound has been shown to be a potent diuretic in humans. The primary mechanism for this effect is believed to be the inhibition of vasopressin (antidiuretic hormone, ADH) release from the posterior pituitary, leading to increased free water clearance.
Quantitative Data
Table 1: Summary of Diuretic Effect of this compound in Humans
| Dose (µg/kg, i.m.) | Effect on Free Water Clearance | Significance |
| 1.6 | Increase | p < 0.05 |
| 4.0 | Greater Increase | p < 0.05 |
Data synthesized from a study in healthy male volunteers.
A study in rats also reported that this compound significantly increased urine output at doses that concurrently eliminated food-maintained responding, although specific urine volumes were not provided.
Experimental Protocol: Evaluation of Diuretic Activity in Rats
The following is a generalized protocol for assessing the diuretic effect of a compound like this compound in a preclinical setting, based on standard pharmacological methods.
Caption: A generalized workflow for assessing the diuretic activity of this compound in a rat model.
Detailed Methodologies:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Hydration: To ensure a consistent baseline, rats are typically hydrated with a saline solution (e.g., 0.9% NaCl) administered orally or intraperitoneally before the experiment.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered at various doses, typically via intraperitoneal or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with a known diuretic like furosemide) are included.
-
Urine Collection and Measurement: Urine is collected at specified time points (e.g., every hour for the first 6 hours and then at 24 hours). The cumulative urine volume for each animal is recorded.
-
Electrolyte Analysis: Urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes to assess the saluretic effect.
-
Data Analysis: The diuretic activity is often expressed as a diuretic index (ratio of the mean urine volume of the treated group to the mean urine volume of the control group). Statistical significance is determined using appropriate tests such as ANOVA followed by post-hoc tests.
Antitussive Effect of this compound
The antitussive properties of this compound have been reported in preclinical studies. This effect is mediated by the activation of kappa-opioid receptors in the central nervous system, specifically within the brainstem cough center, leading to a suppression of the cough reflex.
Quantitative Data
Detailed quantitative dose-response data for the antitussive effect of this compound is not extensively available in the public domain. However, preclinical studies in rats have confirmed its antitussive activity.
Table 2: Summary of Antitussive Effect of this compound in Rats
| Animal Model | Method of Cough Induction | Effect of this compound |
| Rats | Not specified in available literature | Reported to have antitussive properties |
Information is based on general statements in review articles.
Experimental Protocol: Evaluation of Antitussive Activity in Guinea Pigs or Rats
The following is a generalized protocol for assessing the antitussive effect of a compound like this compound.
Caption: A generalized workflow for assessing the antitussive activity of this compound.
Detailed Methodologies:
-
Animal Model: Guinea pigs are a common model for cough studies due to their robust cough reflex. Rats can also be used.
-
Cough Induction: Cough is typically induced by exposing the animals to an aerosolized tussigenic agent such as citric acid or capsaicin.
-
Drug Administration: this compound is administered at various doses prior to the tussigenic challenge. A vehicle control and a positive control (e.g., codeine) are included for comparison.
-
Measurement of Cough: The number of coughs is counted over a specific period following the tussigenic challenge. This can be done by a trained observer or through the use of a whole-body plethysmograph and sound recording equipment to objectively measure cough events.
-
Data Analysis: The antitussive effect is typically expressed as the percentage inhibition of the cough response compared to the vehicle-treated group. Dose-response curves can be generated, and the ED50 (the dose that produces 50% of the maximal effect) can be calculated.
Conclusion
This compound, through its selective agonism of the kappa-opioid receptor, exhibits pronounced diuretic and antitussive effects. The diuretic action is primarily driven by the central inhibition of vasopressin release, leading to aquaresis. The antitussive effect stems from the suppression of the cough reflex within the brainstem. While the qualitative effects are well-documented, a more extensive collection of quantitative dose-response data, particularly for the antitussive action, would be beneficial for a complete pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other kappa-opioid receptor agonists in these therapeutic areas. These findings have important implications for drug development, highlighting the potential of targeting the kappa-opioid system for diuretic and antitussive therapies, while also underscoring the need to manage these effects as potential side effects in the development of analgesics.
References
- 1. Cough | Kappa and Mu Opioid Receptors in Chronic Cough: Current Evidence and Future Treatment | springermedicine.com [springermedicine.com]
- 2. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of diuretic action of this compound (U-62066E)--a kappa opioid receptor agonist in the human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
Spiradoline: A Technical Guide to its Diuretic and Antitussive Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline (U-62066E) is a potent and highly selective kappa-opioid receptor (κ-OR) agonist.[1][2] While initially investigated for its analgesic properties, this compound has demonstrated significant diuretic and antitussive effects in both preclinical and clinical studies.[2][3][4] This technical guide provides an in-depth overview of these pharmacological actions, focusing on the underlying mechanisms, experimental data, and methodologies for their evaluation. Understanding these effects is crucial for the potential therapeutic application of κ-OR agonists and for mitigating undesirable side effects in drug development.
Core Mechanism of Action
This compound exerts its effects by binding to and activating kappa-opioid receptors, which are G protein-coupled receptors. The activation of these receptors initiates a cascade of intracellular signaling events that mediate its diuretic and antitussive properties.
Signaling Pathway for Diuretic and Antitussive Effects of this compound
Caption: this compound activates κ-OR, leading to downstream signaling that modulates diuresis and the cough reflex.
Diuretic Effect of this compound
This compound has been shown to be a potent diuretic in humans. The primary mechanism for this effect is believed to be the inhibition of vasopressin (antidiuretic hormone, ADH) release from the posterior pituitary, leading to increased free water clearance.
Quantitative Data
Table 1: Summary of Diuretic Effect of this compound in Humans
| Dose (µg/kg, i.m.) | Effect on Free Water Clearance | Significance |
| 1.6 | Increase | p < 0.05 |
| 4.0 | Greater Increase | p < 0.05 |
Data synthesized from a study in healthy male volunteers.
A study in rats also reported that this compound significantly increased urine output at doses that concurrently eliminated food-maintained responding, although specific urine volumes were not provided.
Experimental Protocol: Evaluation of Diuretic Activity in Rats
The following is a generalized protocol for assessing the diuretic effect of a compound like this compound in a preclinical setting, based on standard pharmacological methods.
Caption: A generalized workflow for assessing the diuretic activity of this compound in a rat model.
Detailed Methodologies:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Hydration: To ensure a consistent baseline, rats are typically hydrated with a saline solution (e.g., 0.9% NaCl) administered orally or intraperitoneally before the experiment.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered at various doses, typically via intraperitoneal or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with a known diuretic like furosemide) are included.
-
Urine Collection and Measurement: Urine is collected at specified time points (e.g., every hour for the first 6 hours and then at 24 hours). The cumulative urine volume for each animal is recorded.
-
Electrolyte Analysis: Urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes to assess the saluretic effect.
-
Data Analysis: The diuretic activity is often expressed as a diuretic index (ratio of the mean urine volume of the treated group to the mean urine volume of the control group). Statistical significance is determined using appropriate tests such as ANOVA followed by post-hoc tests.
Antitussive Effect of this compound
The antitussive properties of this compound have been reported in preclinical studies. This effect is mediated by the activation of kappa-opioid receptors in the central nervous system, specifically within the brainstem cough center, leading to a suppression of the cough reflex.
Quantitative Data
Detailed quantitative dose-response data for the antitussive effect of this compound is not extensively available in the public domain. However, preclinical studies in rats have confirmed its antitussive activity.
Table 2: Summary of Antitussive Effect of this compound in Rats
| Animal Model | Method of Cough Induction | Effect of this compound |
| Rats | Not specified in available literature | Reported to have antitussive properties |
Information is based on general statements in review articles.
Experimental Protocol: Evaluation of Antitussive Activity in Guinea Pigs or Rats
The following is a generalized protocol for assessing the antitussive effect of a compound like this compound.
Caption: A generalized workflow for assessing the antitussive activity of this compound.
Detailed Methodologies:
-
Animal Model: Guinea pigs are a common model for cough studies due to their robust cough reflex. Rats can also be used.
-
Cough Induction: Cough is typically induced by exposing the animals to an aerosolized tussigenic agent such as citric acid or capsaicin.
-
Drug Administration: this compound is administered at various doses prior to the tussigenic challenge. A vehicle control and a positive control (e.g., codeine) are included for comparison.
-
Measurement of Cough: The number of coughs is counted over a specific period following the tussigenic challenge. This can be done by a trained observer or through the use of a whole-body plethysmograph and sound recording equipment to objectively measure cough events.
-
Data Analysis: The antitussive effect is typically expressed as the percentage inhibition of the cough response compared to the vehicle-treated group. Dose-response curves can be generated, and the ED50 (the dose that produces 50% of the maximal effect) can be calculated.
Conclusion
This compound, through its selective agonism of the kappa-opioid receptor, exhibits pronounced diuretic and antitussive effects. The diuretic action is primarily driven by the central inhibition of vasopressin release, leading to aquaresis. The antitussive effect stems from the suppression of the cough reflex within the brainstem. While the qualitative effects are well-documented, a more extensive collection of quantitative dose-response data, particularly for the antitussive action, would be beneficial for a complete pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other kappa-opioid receptor agonists in these therapeutic areas. These findings have important implications for drug development, highlighting the potential of targeting the kappa-opioid system for diuretic and antitussive therapies, while also underscoring the need to manage these effects as potential side effects in the development of analgesics.
References
- 1. Cough | Kappa and Mu Opioid Receptors in Chronic Cough: Current Evidence and Future Treatment | springermedicine.com [springermedicine.com]
- 2. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of diuretic action of this compound (U-62066E)--a kappa opioid receptor agonist in the human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
Spiradoline's Impact on the Neuroendocrine System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiradoline (U-62066E) is a potent and selective kappa-opioid receptor (KOR) agonist that has been a valuable tool in neuroscience research. Its interaction with the neuroendocrine system is profound, eliciting a range of effects on hormone secretion and regulation. This technical guide provides an in-depth analysis of this compound's neuroendocrine impact, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroendocrinology.
Introduction
The kappa-opioid system, comprising the KOR and its endogenous ligands, the dynorphins, is a critical regulator of various physiological processes, including pain perception, mood, and neuroendocrine function. This compound, as a selective KOR agonist, has been instrumental in elucidating the specific roles of this system. Its administration leads to significant and dose-dependent alterations in the secretion of several key hormones, primarily through its action on the hypothalamic-pituitary-adrenal (HPA), hypothalamic-pituitary-gonadal (HPG), and other neuroendocrine axes. Understanding these effects is crucial for the development of novel therapeutics targeting the KOR with improved side-effect profiles.
Quantitative Effects of this compound on Neuroendocrine Function
This compound administration elicits marked changes in the circulating levels of several key hormones. The following tables summarize the quantitative data from key studies in both human and animal models.
Table 1: Effects of this compound on Hormone Levels in Humans
| Hormone | Dosage (µg/kg, i.m.) | Change from Baseline (%) | Study Population | Reference |
| Prolactin | 1.6 | - | Healthy male volunteers | [1] |
| 4.0 | +214% | Healthy male volunteers | [1] | |
| Growth Hormone (GH) | 1.6 | - | Healthy male volunteers | [1] |
| 4.0 | +433% | Healthy male volunteers | [1] | |
| 1.6 | Significantly more than control | Tourette's syndrome patients | [2] | |
| Cortisol | 1.6 | - | Healthy male volunteers | |
| 4.0 | +215% | Healthy male volunteers | ||
| Free Water Clearance | 1.6 | Significant increase | Healthy male volunteers | |
| 4.0 | Dose-dependent increase | Healthy male volunteers |
Table 2: Effects of this compound in Animal Models
| Species | Dosage (mg/kg) | Effect | Model | Reference |
| Rat | 1.0 (s.c.) | Discriminative stimulus effects mediated by KOR | Drug discrimination | |
| Rat | 3.0 (s.c.) | Discriminative stimulus effects mediated by KOR | Drug discrimination | |
| Rat | 1.0 - 32.0 (i.p.) | Dose-dependent increase in tail-withdrawal latency (antinociception) | Warm water tail-withdrawal | |
| Rat | 0.032 - 32.0 (i.p.) | Dose-dependent decrease in body temperature | Hypothermia | |
| Rat | 0.032 - 32.0 (i.p.) | Dose-dependent elimination of food-maintained responding | Operant conditioning | |
| Rat | High doses | Significant increase in urine output | Diuresis |
Key Signaling Pathways
This compound exerts its effects by activating KOR, a G-protein coupled receptor (GPCR). The downstream signaling is complex, involving both G-protein dependent and independent pathways, primarily through β-arrestin recruitment.
KOR G-Protein Signaling Pathway
Activation of KOR by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate the activity of various ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.
KOR β-Arrestin Signaling Pathway
Upon agonist binding, KOR can also be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which not only desensitize the G-protein signaling but also initiate a separate wave of signaling by acting as scaffolds for other signaling molecules, such as mitogen-activated protein kinases (MAPKs). This β-arrestin-mediated pathway is often associated with the aversive and dysphoric effects of KOR agonists.
References
- 1. The effects of this compound (U-62066E), a kappa-opioid receptor agonist, on neuroendocrine function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroendocrine and behavioral effects of the selective kappa agonist this compound in Tourette's syndrome: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiradoline's Impact on the Neuroendocrine System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiradoline (U-62066E) is a potent and selective kappa-opioid receptor (KOR) agonist that has been a valuable tool in neuroscience research. Its interaction with the neuroendocrine system is profound, eliciting a range of effects on hormone secretion and regulation. This technical guide provides an in-depth analysis of this compound's neuroendocrine impact, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroendocrinology.
Introduction
The kappa-opioid system, comprising the KOR and its endogenous ligands, the dynorphins, is a critical regulator of various physiological processes, including pain perception, mood, and neuroendocrine function. This compound, as a selective KOR agonist, has been instrumental in elucidating the specific roles of this system. Its administration leads to significant and dose-dependent alterations in the secretion of several key hormones, primarily through its action on the hypothalamic-pituitary-adrenal (HPA), hypothalamic-pituitary-gonadal (HPG), and other neuroendocrine axes. Understanding these effects is crucial for the development of novel therapeutics targeting the KOR with improved side-effect profiles.
Quantitative Effects of this compound on Neuroendocrine Function
This compound administration elicits marked changes in the circulating levels of several key hormones. The following tables summarize the quantitative data from key studies in both human and animal models.
Table 1: Effects of this compound on Hormone Levels in Humans
| Hormone | Dosage (µg/kg, i.m.) | Change from Baseline (%) | Study Population | Reference |
| Prolactin | 1.6 | - | Healthy male volunteers | [1] |
| 4.0 | +214% | Healthy male volunteers | [1] | |
| Growth Hormone (GH) | 1.6 | - | Healthy male volunteers | [1] |
| 4.0 | +433% | Healthy male volunteers | [1] | |
| 1.6 | Significantly more than control | Tourette's syndrome patients | [2] | |
| Cortisol | 1.6 | - | Healthy male volunteers | |
| 4.0 | +215% | Healthy male volunteers | ||
| Free Water Clearance | 1.6 | Significant increase | Healthy male volunteers | |
| 4.0 | Dose-dependent increase | Healthy male volunteers |
Table 2: Effects of this compound in Animal Models
| Species | Dosage (mg/kg) | Effect | Model | Reference |
| Rat | 1.0 (s.c.) | Discriminative stimulus effects mediated by KOR | Drug discrimination | |
| Rat | 3.0 (s.c.) | Discriminative stimulus effects mediated by KOR | Drug discrimination | |
| Rat | 1.0 - 32.0 (i.p.) | Dose-dependent increase in tail-withdrawal latency (antinociception) | Warm water tail-withdrawal | |
| Rat | 0.032 - 32.0 (i.p.) | Dose-dependent decrease in body temperature | Hypothermia | |
| Rat | 0.032 - 32.0 (i.p.) | Dose-dependent elimination of food-maintained responding | Operant conditioning | |
| Rat | High doses | Significant increase in urine output | Diuresis |
Key Signaling Pathways
This compound exerts its effects by activating KOR, a G-protein coupled receptor (GPCR). The downstream signaling is complex, involving both G-protein dependent and independent pathways, primarily through β-arrestin recruitment.
KOR G-Protein Signaling Pathway
Activation of KOR by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate the activity of various ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.
KOR β-Arrestin Signaling Pathway
Upon agonist binding, KOR can also be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which not only desensitize the G-protein signaling but also initiate a separate wave of signaling by acting as scaffolds for other signaling molecules, such as mitogen-activated protein kinases (MAPKs). This β-arrestin-mediated pathway is often associated with the aversive and dysphoric effects of KOR agonists.
References
- 1. The effects of this compound (U-62066E), a kappa-opioid receptor agonist, on neuroendocrine function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroendocrine and behavioral effects of the selective kappa agonist this compound in Tourette's syndrome: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Spiradoline Enantiomers: A Technical Guide
An In-depth Examination of the Stereoselective Interactions of (+)-Spiradoline and (-)-Spiradoline with Opioid Receptors
This technical guide provides a comprehensive overview of the pharmacological differences between the enantiomers of Spiradoline, a potent opioid receptor agonist. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of receptor binding affinities, functional activities, and the underlying signaling pathways.
Introduction
This compound, a derivative of the arylacetamide class of kappa-opioid receptor (KOR) agonists, exists as a racemic mixture of two enantiomers: (+)-Spiradoline (U-63639) and (-)-Spiradoline (U-63640). Early research into this compound identified it as a highly selective and potent KOR agonist with analgesic properties. However, subsequent investigations revealed a significant stereoselectivity in its pharmacological profile, with each enantiomer exhibiting distinct interactions with different opioid receptor subtypes. This guide delineates these differences through quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways.
Receptor Binding Affinity
The binding affinities of the this compound enantiomers for the mu (µ), delta (δ), and kappa (κ) opioid receptors have been determined through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, with the resulting inhibition constant (Ki) indicating the compound's binding affinity. A lower Ki value signifies a higher binding affinity.
The data clearly demonstrates that (-)-Spiradoline is a potent and selective ligand for the kappa-opioid receptor. In contrast, (+)-Spiradoline exhibits a pronounced selectivity for the mu-opioid receptor, albeit with a weaker affinity compared to the interaction of its antipode with the kappa receptor.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Enantiomers
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| (-)-Spiradoline (U-63640) | 1800 | >10000 | 1.8 |
| (+)-Spiradoline (U-63639) | 13 | 5800 | 1800 |
| Racemic this compound | 25 | >10000 | 2.5 |
Data sourced from Meecham et al., 1990.
Functional Activity
The functional activity of the this compound enantiomers has been assessed using various in vitro bioassays, such as the guinea pig ileum and mouse vas deferens preparations, which are rich in µ- and κ-opioid receptors, respectively. These assays measure the agonist-induced inhibition of electrically evoked muscle contractions, providing a measure of the compound's potency (EC50) and maximal effect (Emax).
The functional data corroborates the binding affinity findings. (-)-Spiradoline acts as a potent full agonist at the kappa-opioid receptor. Conversely, (+)-Spiradoline is a weak partial agonist at the mu-opioid receptor.
Table 2: Functional Activity (EC50, nM) of this compound Enantiomers in Opioid Bioassays
| Compound | Guinea Pig Ileum (µ-activity) (EC50, nM) | Mouse Vas Deferens (κ-activity) (EC50, nM) |
| (-)-Spiradoline (U-63640) | >10000 | 1.5 |
| (+)-Spiradoline (U-63639) | 300 (partial agonist) | >10000 |
| Racemic this compound | >10000 | 2.0 |
Data sourced from Meecham et al., 1990.
In Vivo Effects
In vivo studies in animal models have further elucidated the distinct pharmacological effects of the this compound enantiomers. These studies have primarily focused on analgesic activity and the induction of physical dependence, a hallmark of µ-opioid receptor agonists.
Consistent with its in vitro profile, (-)-Spiradoline is a potent analgesic, with its effects mediated by the kappa-opioid receptor.[1] In contrast, the (+)-enantiomer is significantly less potent as an analgesic but has been shown to induce physical dependence and displays cross-tolerance with morphine, confirming its action as a µ-opioid receptor agonist.[2]
Table 3: In Vivo Analgesic Potency of this compound Enantiomers
| Compound | Analgesic Potency (ED50) | Primary Receptor Mediating Analgesia |
| (-)-Spiradoline | >30-fold more potent than (+)-enantiomer | Kappa (κ) |
| (+)-Spiradoline | Weak | Mu (µ) |
Relative potency data from Vonvoigtlander et al., 1988.[2]
Signaling Pathways
The differential receptor activation by the this compound enantiomers leads to the engagement of distinct intracellular signaling cascades.
(-)-Spiradoline , acting as a KOR agonist, primarily couples to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These events collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are the basis for its analgesic and other central nervous system effects.
(+)-Spiradoline , as a weak MOR agonist, can also activate Gi/o-mediated pathways. However, MOR activation is also strongly associated with the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades that have been implicated in some of the adverse effects of µ-opioid agonists, such as tolerance and respiratory depression. The extent to which the weak partial agonism of (+)-Spiradoline engages the β-arrestin pathway requires further investigation.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound enantiomers for µ, δ, and κ-opioid receptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the opioid receptor of interest (e.g., guinea pig brain for κ-receptors, rat brain for µ- and δ-receptors).
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69593 (for κ).
-
Unlabeled ligands for determining non-specific binding (e.g., naloxone).
-
Test compounds: (+)-Spiradoline and (-)-Spiradoline.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound enantiomers in activating G-protein-coupled opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds: (+)-Spiradoline and (-)-Spiradoline.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive, GDP-bound state.
-
The membranes are then incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer.
-
The amount of [³⁵S]GTPγS bound to the G-proteins retained on the filters is quantified by scintillation counting.
-
The data is plotted as [³⁵S]GTPγS binding versus the concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
Conclusion
The pharmacological actions of this compound are highly stereospecific. The (-)-enantiomer is a potent and selective kappa-opioid receptor agonist responsible for the analgesic effects of the racemic mixture. In contrast, the (+)-enantiomer is a weak mu-opioid receptor partial agonist, which may contribute to some of the side effects associated with µ-opioid receptor activation, such as physical dependence. This detailed understanding of the distinct pharmacological profiles of the this compound enantiomers is crucial for the rational design of more selective and safer opioid-based therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in the field of opioid pharmacology and drug discovery.
References
- 1. Additive antinociceptive effects of mixtures of the κ-opioid receptor agonist this compound and the cannabinoid receptor agonist CP55940 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound (U-62066E), a kappa-opioid receptor agonist, on neuroendocrine function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Spiradoline Enantiomers: A Technical Guide
An In-depth Examination of the Stereoselective Interactions of (+)-Spiradoline and (-)-Spiradoline with Opioid Receptors
This technical guide provides a comprehensive overview of the pharmacological differences between the enantiomers of Spiradoline, a potent opioid receptor agonist. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of receptor binding affinities, functional activities, and the underlying signaling pathways.
Introduction
This compound, a derivative of the arylacetamide class of kappa-opioid receptor (KOR) agonists, exists as a racemic mixture of two enantiomers: (+)-Spiradoline (U-63639) and (-)-Spiradoline (U-63640). Early research into this compound identified it as a highly selective and potent KOR agonist with analgesic properties. However, subsequent investigations revealed a significant stereoselectivity in its pharmacological profile, with each enantiomer exhibiting distinct interactions with different opioid receptor subtypes. This guide delineates these differences through quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways.
Receptor Binding Affinity
The binding affinities of the this compound enantiomers for the mu (µ), delta (δ), and kappa (κ) opioid receptors have been determined through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, with the resulting inhibition constant (Ki) indicating the compound's binding affinity. A lower Ki value signifies a higher binding affinity.
The data clearly demonstrates that (-)-Spiradoline is a potent and selective ligand for the kappa-opioid receptor. In contrast, (+)-Spiradoline exhibits a pronounced selectivity for the mu-opioid receptor, albeit with a weaker affinity compared to the interaction of its antipode with the kappa receptor.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Enantiomers
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| (-)-Spiradoline (U-63640) | 1800 | >10000 | 1.8 |
| (+)-Spiradoline (U-63639) | 13 | 5800 | 1800 |
| Racemic this compound | 25 | >10000 | 2.5 |
Data sourced from Meecham et al., 1990.
Functional Activity
The functional activity of the this compound enantiomers has been assessed using various in vitro bioassays, such as the guinea pig ileum and mouse vas deferens preparations, which are rich in µ- and κ-opioid receptors, respectively. These assays measure the agonist-induced inhibition of electrically evoked muscle contractions, providing a measure of the compound's potency (EC50) and maximal effect (Emax).
The functional data corroborates the binding affinity findings. (-)-Spiradoline acts as a potent full agonist at the kappa-opioid receptor. Conversely, (+)-Spiradoline is a weak partial agonist at the mu-opioid receptor.
Table 2: Functional Activity (EC50, nM) of this compound Enantiomers in Opioid Bioassays
| Compound | Guinea Pig Ileum (µ-activity) (EC50, nM) | Mouse Vas Deferens (κ-activity) (EC50, nM) |
| (-)-Spiradoline (U-63640) | >10000 | 1.5 |
| (+)-Spiradoline (U-63639) | 300 (partial agonist) | >10000 |
| Racemic this compound | >10000 | 2.0 |
Data sourced from Meecham et al., 1990.
In Vivo Effects
In vivo studies in animal models have further elucidated the distinct pharmacological effects of the this compound enantiomers. These studies have primarily focused on analgesic activity and the induction of physical dependence, a hallmark of µ-opioid receptor agonists.
Consistent with its in vitro profile, (-)-Spiradoline is a potent analgesic, with its effects mediated by the kappa-opioid receptor.[1] In contrast, the (+)-enantiomer is significantly less potent as an analgesic but has been shown to induce physical dependence and displays cross-tolerance with morphine, confirming its action as a µ-opioid receptor agonist.[2]
Table 3: In Vivo Analgesic Potency of this compound Enantiomers
| Compound | Analgesic Potency (ED50) | Primary Receptor Mediating Analgesia |
| (-)-Spiradoline | >30-fold more potent than (+)-enantiomer | Kappa (κ) |
| (+)-Spiradoline | Weak | Mu (µ) |
Relative potency data from Vonvoigtlander et al., 1988.[2]
Signaling Pathways
The differential receptor activation by the this compound enantiomers leads to the engagement of distinct intracellular signaling cascades.
(-)-Spiradoline , acting as a KOR agonist, primarily couples to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These events collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are the basis for its analgesic and other central nervous system effects.
(+)-Spiradoline , as a weak MOR agonist, can also activate Gi/o-mediated pathways. However, MOR activation is also strongly associated with the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades that have been implicated in some of the adverse effects of µ-opioid agonists, such as tolerance and respiratory depression. The extent to which the weak partial agonism of (+)-Spiradoline engages the β-arrestin pathway requires further investigation.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound enantiomers for µ, δ, and κ-opioid receptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the opioid receptor of interest (e.g., guinea pig brain for κ-receptors, rat brain for µ- and δ-receptors).
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69593 (for κ).
-
Unlabeled ligands for determining non-specific binding (e.g., naloxone).
-
Test compounds: (+)-Spiradoline and (-)-Spiradoline.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound enantiomers in activating G-protein-coupled opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds: (+)-Spiradoline and (-)-Spiradoline.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive, GDP-bound state.
-
The membranes are then incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer.
-
The amount of [³⁵S]GTPγS bound to the G-proteins retained on the filters is quantified by scintillation counting.
-
The data is plotted as [³⁵S]GTPγS binding versus the concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
Conclusion
The pharmacological actions of this compound are highly stereospecific. The (-)-enantiomer is a potent and selective kappa-opioid receptor agonist responsible for the analgesic effects of the racemic mixture. In contrast, the (+)-enantiomer is a weak mu-opioid receptor partial agonist, which may contribute to some of the side effects associated with µ-opioid receptor activation, such as physical dependence. This detailed understanding of the distinct pharmacological profiles of the this compound enantiomers is crucial for the rational design of more selective and safer opioid-based therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in the field of opioid pharmacology and drug discovery.
References
- 1. Additive antinociceptive effects of mixtures of the κ-opioid receptor agonist this compound and the cannabinoid receptor agonist CP55940 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound (U-62066E), a kappa-opioid receptor agonist, on neuroendocrine function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiradoline's Dance with the Brain's Messengers: An In-Depth Technical Guide to its Neurotransmitter Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiradoline (U-62066), a potent and selective kappa-opioid receptor (KOR) agonist, has been a subject of extensive research due to its significant analgesic and diuretic properties. However, its clinical development has been hampered by dose-limiting side effects, including dysphoria, sedation, and hallucinations. A comprehensive understanding of its complex interactions with various neurotransmitter systems is paramount for elucidating the mechanisms underlying both its therapeutic potential and its adverse effects. This technical guide provides a detailed examination of this compound's primary engagement with the kappa-opioid system and its subsequent modulation of dopaminergic, and to a lesser extent, other neurotransmitter pathways. We present a synthesis of quantitative data on its binding affinity and functional activity, detailed experimental protocols for key assays, and visual representations of its signaling cascades and experimental workflows. This document serves as a critical resource for researchers and drug development professionals working to unravel the intricate neuropharmacology of this compound and other KOR agonists.
Core Pharmacology: this compound and the Kappa-Opioid Receptor
This compound exerts its primary pharmacological effects by acting as a highly selective agonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). Its binding affinity for the KOR is in the low nanomolar range, demonstrating its high potency.
Binding Affinity and Selectivity
This compound exhibits a strong preference for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), underpinning its classification as a selective KOR agonist. The binding affinity, represented by the inhibition constant (Ki), quantifies the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay.
| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |
| Kappa (κ) | 8.6 nM | Guinea Pig Brain | [1] |
| Mu (μ) | Weak Agonist (+)enantiomer | - | |
| Delta (δ) | - | - | - |
Further studies are required to provide a comprehensive selectivity profile of this compound across all three opioid receptor subtypes in a single standardized assay.
Functional Activity and Biased Agonism
Upon binding to the KOR, this compound initiates a cascade of intracellular signaling events. As a G protein-biased agonist, it preferentially activates G protein-mediated signaling pathways over the β-arrestin pathway. This functional selectivity is a critical area of research, as the G protein pathway is often associated with therapeutic effects, while the β-arrestin pathway is linked to some of the adverse effects of opioid agonists.
| Functional Assay | Parameter | Value | Reference |
| GloSensor (G Protein Activation) | EC50 | 1.01 nM | [1] |
| Tango (β-Arrestin Recruitment) | EC50 | 6.21 nM | [1] |
| Calculated Bias | G Protein Bias Factor | 6 |
Interaction with the Dopaminergic System
The most profound and well-documented interaction of this compound with another neurotransmitter system is its modulation of the brain's dopamine (B1211576) pathways. Activation of KORs, particularly in the striatum and nucleus accumbens, leads to a significant and long-lasting decrease in dopamine release and metabolism. This inhibitory effect on the dopaminergic system is believed to be a key contributor to this compound's effects on locomotor activity and its potential antipsychotic-like properties, as well as its dysphoric effects.
Effects on Dopamine Release and Metabolism
In vivo microdialysis studies in rats have demonstrated that systemic administration of this compound significantly reduces the extracellular levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum.
| Dopamine Marker | Effect | Brain Region | Species |
| Dopamine Release | Significant & Long-lasting Decrease | Striatum | Rat |
| DOPAC Levels | Decrease | Striatum | Rat |
| HVA Levels | Decrease | Striatum | Rat |
Modulation of Dopamine Receptor-Mediated Behaviors
This compound's influence on the dopamine system is further evidenced by its ability to attenuate behaviors induced by dopamine receptor agonists.
| Dopamine Receptor Target | Behavioral Effect of Agonist | Effect of this compound |
| D1 Receptor | Agonist-induced rotational behavior | Reduces response |
| D2 Receptor | Agonist-induced rotational behavior | No effect on total turns, but alters pattern |
Interaction with Other Neurotransmitter Systems
Serotonin (B10506) and Norepinephrine (B1679862) Systems
Currently, there is a notable lack of direct evidence from dedicated studies on the interaction of this compound with the serotonin and norepinephrine systems. While some opioids are known to interact with the serotonin transporter (SERT) and norepinephrine transporter (NET), no specific binding affinity or uptake inhibition data for this compound has been published to date. Future research is warranted to explore these potential interactions to gain a more complete understanding of this compound's neuropharmacological profile.
Neuroendocrine System
This compound has been shown to exert significant effects on the neuroendocrine system, primarily through its action on the hypothalamus and pituitary gland.
| Hormone | Effect |
| Prolactin | Stimulation of release |
| Growth Hormone (GH) | Stimulation of release |
| Cortisol | Stimulation of release |
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
The binding of this compound to the KOR initiates a complex intracellular signaling cascade. The canonical G protein-dependent pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, KOR activation modulates ion channel activity and activates various mitogen-activated protein kinase (MAPK) pathways, including ERK and p38.
Experimental Workflow: In Vivo Microdialysis
In vivo microdialysis is a crucial technique for measuring changes in extracellular neurotransmitter levels in the brain of a freely moving animal following drug administration.
References
Spiradoline's Dance with the Brain's Messengers: An In-Depth Technical Guide to its Neurotransmitter Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiradoline (U-62066), a potent and selective kappa-opioid receptor (KOR) agonist, has been a subject of extensive research due to its significant analgesic and diuretic properties. However, its clinical development has been hampered by dose-limiting side effects, including dysphoria, sedation, and hallucinations. A comprehensive understanding of its complex interactions with various neurotransmitter systems is paramount for elucidating the mechanisms underlying both its therapeutic potential and its adverse effects. This technical guide provides a detailed examination of this compound's primary engagement with the kappa-opioid system and its subsequent modulation of dopaminergic, and to a lesser extent, other neurotransmitter pathways. We present a synthesis of quantitative data on its binding affinity and functional activity, detailed experimental protocols for key assays, and visual representations of its signaling cascades and experimental workflows. This document serves as a critical resource for researchers and drug development professionals working to unravel the intricate neuropharmacology of this compound and other KOR agonists.
Core Pharmacology: this compound and the Kappa-Opioid Receptor
This compound exerts its primary pharmacological effects by acting as a highly selective agonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). Its binding affinity for the KOR is in the low nanomolar range, demonstrating its high potency.
Binding Affinity and Selectivity
This compound exhibits a strong preference for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), underpinning its classification as a selective KOR agonist. The binding affinity, represented by the inhibition constant (Ki), quantifies the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay.
| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |
| Kappa (κ) | 8.6 nM | Guinea Pig Brain | [1] |
| Mu (μ) | Weak Agonist (+)enantiomer | - | |
| Delta (δ) | - | - | - |
Further studies are required to provide a comprehensive selectivity profile of this compound across all three opioid receptor subtypes in a single standardized assay.
Functional Activity and Biased Agonism
Upon binding to the KOR, this compound initiates a cascade of intracellular signaling events. As a G protein-biased agonist, it preferentially activates G protein-mediated signaling pathways over the β-arrestin pathway. This functional selectivity is a critical area of research, as the G protein pathway is often associated with therapeutic effects, while the β-arrestin pathway is linked to some of the adverse effects of opioid agonists.
| Functional Assay | Parameter | Value | Reference |
| GloSensor (G Protein Activation) | EC50 | 1.01 nM | [1] |
| Tango (β-Arrestin Recruitment) | EC50 | 6.21 nM | [1] |
| Calculated Bias | G Protein Bias Factor | 6 |
Interaction with the Dopaminergic System
The most profound and well-documented interaction of this compound with another neurotransmitter system is its modulation of the brain's dopamine pathways. Activation of KORs, particularly in the striatum and nucleus accumbens, leads to a significant and long-lasting decrease in dopamine release and metabolism. This inhibitory effect on the dopaminergic system is believed to be a key contributor to this compound's effects on locomotor activity and its potential antipsychotic-like properties, as well as its dysphoric effects.
Effects on Dopamine Release and Metabolism
In vivo microdialysis studies in rats have demonstrated that systemic administration of this compound significantly reduces the extracellular levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum.
| Dopamine Marker | Effect | Brain Region | Species |
| Dopamine Release | Significant & Long-lasting Decrease | Striatum | Rat |
| DOPAC Levels | Decrease | Striatum | Rat |
| HVA Levels | Decrease | Striatum | Rat |
Modulation of Dopamine Receptor-Mediated Behaviors
This compound's influence on the dopamine system is further evidenced by its ability to attenuate behaviors induced by dopamine receptor agonists.
| Dopamine Receptor Target | Behavioral Effect of Agonist | Effect of this compound |
| D1 Receptor | Agonist-induced rotational behavior | Reduces response |
| D2 Receptor | Agonist-induced rotational behavior | No effect on total turns, but alters pattern |
Interaction with Other Neurotransmitter Systems
Serotonin and Norepinephrine Systems
Currently, there is a notable lack of direct evidence from dedicated studies on the interaction of this compound with the serotonin and norepinephrine systems. While some opioids are known to interact with the serotonin transporter (SERT) and norepinephrine transporter (NET), no specific binding affinity or uptake inhibition data for this compound has been published to date. Future research is warranted to explore these potential interactions to gain a more complete understanding of this compound's neuropharmacological profile.
Neuroendocrine System
This compound has been shown to exert significant effects on the neuroendocrine system, primarily through its action on the hypothalamus and pituitary gland.
| Hormone | Effect |
| Prolactin | Stimulation of release |
| Growth Hormone (GH) | Stimulation of release |
| Cortisol | Stimulation of release |
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
The binding of this compound to the KOR initiates a complex intracellular signaling cascade. The canonical G protein-dependent pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, KOR activation modulates ion channel activity and activates various mitogen-activated protein kinase (MAPK) pathways, including ERK and p38.
Experimental Workflow: In Vivo Microdialysis
In vivo microdialysis is a crucial technique for measuring changes in extracellular neurotransmitter levels in the brain of a freely moving animal following drug administration.
References
Methodological & Application
Spiradoline Experimental Protocol for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline (U-62066) is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1] In preclinical rodent models, it has demonstrated analgesic, antitussive, and diuretic properties.[1][2] Unlike mu-opioid receptor agonists such as morphine, this compound does not typically produce respiratory depression or physical dependence, making it a subject of interest for therapeutic development.[2] However, its clinical utility has been hampered by side effects like sedation, dysphoria, and hallucinations.[2]
These application notes provide detailed protocols for in vivo rodent studies involving this compound, focusing on its analgesic and locomotor effects. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound and similar KOR agonists.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating kappa-opioid receptors, which are G-protein coupled receptors. Receptor-binding studies have shown that this compound's selectivity for kappa-receptors is significantly higher than for mu- or delta-receptors. The activation of KORs leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channels, ultimately resulting in reduced neuronal excitability. In the central nervous system, KOR activation by this compound has been shown to inhibit dopaminergic neurotransmission, which is thought to contribute to its effects on locomotor activity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vivo rodent studies.
Table 1: Receptor Binding Affinity
| Parameter | Value | Species | Reference |
| Kᵢ (kappa receptor) | 8.6 nM | Guinea Pig | |
| Selectivity (kappa vs. mu) | 84-fold | - | |
| Selectivity (kappa vs. delta) | 100-fold | - |
Table 2: In Vivo Analgesic Efficacy in Rodents
| Animal Model | Test | Effective Dose Range (mg/kg) | Route of Administration | Reference |
| Mouse | Tail-pinch test | 0.3 - 0.6 | Intramuscular | |
| Rat | Warm water tail-withdrawal | 1.0 - 32.0 | Intraperitoneal | |
| Rat | Cold-water tail-flick | Not specified | Not specified | |
| Rat | Spinal blockade (nociception) | ED₅₀ lower than mepivacaine | Intrathecal |
Table 3: Effects on Locomotor Activity in Rodents
| Animal Model | Effect | Dose (mg/kg) | Route of Administration | Reference |
| Mouse | Decreased spontaneous activity | Not specified | Not specified | |
| Mouse | Inhibition of morphine-induced hyperactivity | 30 | Intraperitoneal | |
| Rat | Decreased locomotor activity | 10 | Not specified | |
| Rat | Blocked morphine-induced increase in activity | 10 | Not specified |
Experimental Protocols
Assessment of Analgesic Effects using the Warm Water Tail-Withdrawal Test in Rats
This protocol is adapted from studies evaluating the antinociceptive effects of this compound.
Objective: To determine the analgesic efficacy of this compound by measuring the latency of tail withdrawal from a noxious thermal stimulus.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline solution)
-
Male Sprague-Dawley rats
-
Water bath maintained at 50°C
-
Stopwatch
Procedure:
-
Acclimation: Acclimate rats to the experimental room and handling for at least 30 minutes prior to testing.
-
Baseline Measurement: Gently restrain the rat and immerse the distal third of its tail into the warm water bath. Start the stopwatch immediately.
-
Endpoint: Stop the stopwatch as soon as the rat withdraws its tail from the water. This is the tail-withdrawal latency. A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally). Doses can range from 1.0 to 32.0 mg/kg.
-
Post-treatment Measurement: At a predetermined time after injection (e.g., 30 minutes, corresponding to the approximate time of peak effect), repeat the tail-withdrawal test.
-
Data Analysis: Compare the tail-withdrawal latencies before and after drug administration. An increase in latency indicates an analgesic effect.
Evaluation of Locomotor Activity in Mice
This protocol is based on findings that this compound decreases spontaneous and drug-induced locomotor activity.
Objective: To assess the effect of this compound on spontaneous and morphine-induced locomotor activity.
Materials:
-
This compound
-
Morphine sulfate
-
Vehicle (e.g., sterile saline)
-
Male mice
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Acclimation: Place individual mice in the activity chambers and allow them to acclimate for a period (e.g., 30-60 minutes) until their exploratory behavior stabilizes.
-
Spontaneous Activity:
-
Administer this compound or vehicle (e.g., intraperitoneally).
-
Immediately return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set duration (e.g., 180 minutes).
-
-
Morphine-Induced Hyperactivity:
-
Administer this compound or vehicle intraperitoneally.
-
After a set pretreatment time (e.g., 30 minutes), administer morphine subcutaneously (e.g., 10 mg/kg).
-
Immediately return the mice to the activity chambers and record locomotor activity for a set duration (e.g., 180 minutes).
-
-
Data Analysis: Compare the locomotor activity counts between the different treatment groups. A decrease in activity in the this compound-treated groups compared to the vehicle or morphine-only groups indicates a sedative or inhibitory effect.
Visualizations
References
Spiradoline Experimental Protocol for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline (U-62066) is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1] In preclinical rodent models, it has demonstrated analgesic, antitussive, and diuretic properties.[1][2] Unlike mu-opioid receptor agonists such as morphine, this compound does not typically produce respiratory depression or physical dependence, making it a subject of interest for therapeutic development.[2] However, its clinical utility has been hampered by side effects like sedation, dysphoria, and hallucinations.[2]
These application notes provide detailed protocols for in vivo rodent studies involving this compound, focusing on its analgesic and locomotor effects. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound and similar KOR agonists.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating kappa-opioid receptors, which are G-protein coupled receptors. Receptor-binding studies have shown that this compound's selectivity for kappa-receptors is significantly higher than for mu- or delta-receptors. The activation of KORs leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channels, ultimately resulting in reduced neuronal excitability. In the central nervous system, KOR activation by this compound has been shown to inhibit dopaminergic neurotransmission, which is thought to contribute to its effects on locomotor activity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vivo rodent studies.
Table 1: Receptor Binding Affinity
| Parameter | Value | Species | Reference |
| Kᵢ (kappa receptor) | 8.6 nM | Guinea Pig | |
| Selectivity (kappa vs. mu) | 84-fold | - | |
| Selectivity (kappa vs. delta) | 100-fold | - |
Table 2: In Vivo Analgesic Efficacy in Rodents
| Animal Model | Test | Effective Dose Range (mg/kg) | Route of Administration | Reference |
| Mouse | Tail-pinch test | 0.3 - 0.6 | Intramuscular | |
| Rat | Warm water tail-withdrawal | 1.0 - 32.0 | Intraperitoneal | |
| Rat | Cold-water tail-flick | Not specified | Not specified | |
| Rat | Spinal blockade (nociception) | ED₅₀ lower than mepivacaine | Intrathecal |
Table 3: Effects on Locomotor Activity in Rodents
| Animal Model | Effect | Dose (mg/kg) | Route of Administration | Reference |
| Mouse | Decreased spontaneous activity | Not specified | Not specified | |
| Mouse | Inhibition of morphine-induced hyperactivity | 30 | Intraperitoneal | |
| Rat | Decreased locomotor activity | 10 | Not specified | |
| Rat | Blocked morphine-induced increase in activity | 10 | Not specified |
Experimental Protocols
Assessment of Analgesic Effects using the Warm Water Tail-Withdrawal Test in Rats
This protocol is adapted from studies evaluating the antinociceptive effects of this compound.
Objective: To determine the analgesic efficacy of this compound by measuring the latency of tail withdrawal from a noxious thermal stimulus.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline solution)
-
Male Sprague-Dawley rats
-
Water bath maintained at 50°C
-
Stopwatch
Procedure:
-
Acclimation: Acclimate rats to the experimental room and handling for at least 30 minutes prior to testing.
-
Baseline Measurement: Gently restrain the rat and immerse the distal third of its tail into the warm water bath. Start the stopwatch immediately.
-
Endpoint: Stop the stopwatch as soon as the rat withdraws its tail from the water. This is the tail-withdrawal latency. A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally). Doses can range from 1.0 to 32.0 mg/kg.
-
Post-treatment Measurement: At a predetermined time after injection (e.g., 30 minutes, corresponding to the approximate time of peak effect), repeat the tail-withdrawal test.
-
Data Analysis: Compare the tail-withdrawal latencies before and after drug administration. An increase in latency indicates an analgesic effect.
Evaluation of Locomotor Activity in Mice
This protocol is based on findings that this compound decreases spontaneous and drug-induced locomotor activity.
Objective: To assess the effect of this compound on spontaneous and morphine-induced locomotor activity.
Materials:
-
This compound
-
Morphine sulfate
-
Vehicle (e.g., sterile saline)
-
Male mice
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Acclimation: Place individual mice in the activity chambers and allow them to acclimate for a period (e.g., 30-60 minutes) until their exploratory behavior stabilizes.
-
Spontaneous Activity:
-
Administer this compound or vehicle (e.g., intraperitoneally).
-
Immediately return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set duration (e.g., 180 minutes).
-
-
Morphine-Induced Hyperactivity:
-
Administer this compound or vehicle intraperitoneally.
-
After a set pretreatment time (e.g., 30 minutes), administer morphine subcutaneously (e.g., 10 mg/kg).
-
Immediately return the mice to the activity chambers and record locomotor activity for a set duration (e.g., 180 minutes).
-
-
Data Analysis: Compare the locomotor activity counts between the different treatment groups. A decrease in activity in the this compound-treated groups compared to the vehicle or morphine-only groups indicates a sedative or inhibitory effect.
Visualizations
References
In Vitro Assay Guide for Spiradoline Kappa Opioid Receptor Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed application notes and protocols for conducting in vitro assays to characterize the binding of Spiradoline to the kappa opioid receptor (KOR). This compound is a potent and selective agonist for the KOR, and accurate in vitro characterization is crucial for its study in drug development and neuroscience research.
Application Notes
This compound is a selective kappa-opioid receptor agonist.[1] In preclinical studies, it has demonstrated analgesic properties.[2] The following protocols are designed to enable researchers to determine the binding affinity of this compound and similar compounds for the human kappa opioid receptor. The primary method described is a competitive radioligand binding assay, a robust and widely used technique for quantifying ligand-receptor interactions.
Quantitative Data Summary
The binding affinity of this compound for the kappa opioid receptor has been determined in preclinical studies. The following table summarizes the available quantitative data. It is important to note that binding affinities can vary between species.
| Compound | Receptor | Species | Preparation | Radioligand | Kᵢ (nM) |
| This compound | Kappa Opioid | Guinea Pig | Brain | - | 8.6 |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol details the steps for a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of this compound for the human kappa opioid receptor (hKOR). The assay utilizes membranes from Chinese Hamster Ovary (CHO) cells stably expressing the hKOR (CHO-hKOR) and the selective KOR radioligand [³H]U-69,593.
Materials and Reagents:
-
CHO-hKOR cell membranes
-
[³H]U-69,593 (specific activity ~40-60 Ci/mmol)
-
This compound
-
U-69,593 (unlabeled)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
GF/C glass fiber filters
-
Scintillation cocktail
-
96-well microplates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the CHO-hKOR cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µg per well.[3]
-
Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]U-69,593 (at a final concentration of ~0.5-1.0 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of unlabeled U-69,593 (at a final concentration of 10 µM), 50 µL of [³H]U-69,593, and 100 µL of the membrane suspension.[3]
-
This compound Competition: Add 50 µL of varying concentrations of this compound (e.g., from 0.1 nM to 10 µM), 50 µL of [³H]U-69,593, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[3]
-
Filtration: Terminate the incubation by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]U-69,593 (the IC₅₀ value) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Kappa Opioid Receptor Signaling Pathway
The kappa opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to various cellular responses.
Caption: Kappa Opioid Receptor G-protein signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in the competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
References
In Vitro Assay Guide for Spiradoline Kappa Opioid Receptor Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed application notes and protocols for conducting in vitro assays to characterize the binding of Spiradoline to the kappa opioid receptor (KOR). This compound is a potent and selective agonist for the KOR, and accurate in vitro characterization is crucial for its study in drug development and neuroscience research.
Application Notes
This compound is a selective kappa-opioid receptor agonist.[1] In preclinical studies, it has demonstrated analgesic properties.[2] The following protocols are designed to enable researchers to determine the binding affinity of this compound and similar compounds for the human kappa opioid receptor. The primary method described is a competitive radioligand binding assay, a robust and widely used technique for quantifying ligand-receptor interactions.
Quantitative Data Summary
The binding affinity of this compound for the kappa opioid receptor has been determined in preclinical studies. The following table summarizes the available quantitative data. It is important to note that binding affinities can vary between species.
| Compound | Receptor | Species | Preparation | Radioligand | Kᵢ (nM) |
| This compound | Kappa Opioid | Guinea Pig | Brain | - | 8.6 |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol details the steps for a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of this compound for the human kappa opioid receptor (hKOR). The assay utilizes membranes from Chinese Hamster Ovary (CHO) cells stably expressing the hKOR (CHO-hKOR) and the selective KOR radioligand [³H]U-69,593.
Materials and Reagents:
-
CHO-hKOR cell membranes
-
[³H]U-69,593 (specific activity ~40-60 Ci/mmol)
-
This compound
-
U-69,593 (unlabeled)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
GF/C glass fiber filters
-
Scintillation cocktail
-
96-well microplates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the CHO-hKOR cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µg per well.[3]
-
Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]U-69,593 (at a final concentration of ~0.5-1.0 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of unlabeled U-69,593 (at a final concentration of 10 µM), 50 µL of [³H]U-69,593, and 100 µL of the membrane suspension.[3]
-
This compound Competition: Add 50 µL of varying concentrations of this compound (e.g., from 0.1 nM to 10 µM), 50 µL of [³H]U-69,593, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[3]
-
Filtration: Terminate the incubation by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]U-69,593 (the IC₅₀ value) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Kappa Opioid Receptor Signaling Pathway
The kappa opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to various cellular responses.
Caption: Kappa Opioid Receptor G-protein signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in the competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
References
Spiradoline Dose-Response Curve Analysis in Analgesia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline is a potent and selective kappa-opioid receptor (KOR) agonist that has been extensively studied for its analgesic properties. Unlike mu-opioid receptor agonists, such as morphine, KOR agonists like this compound do not typically produce rewarding effects, reducing the potential for abuse. However, their clinical development has been hampered by dose-limiting side effects, including sedation, dysphoria, and diuresis.[1][2] A thorough understanding of the dose-response relationship of this compound in various preclinical analgesia models is crucial for the development of novel KOR-targeted analgesics with improved therapeutic windows.
These application notes provide detailed protocols for common analgesia models used to evaluate this compound and a summary of its dose-response data. The information is intended to guide researchers in designing and interpreting experiments aimed at characterizing the analgesic effects of this compound and related compounds.
Key Signaling Pathway
This compound exerts its analgesic effects primarily through the activation of the kappa-opioid receptor, a G protein-coupled receptor (GPCR).[3] Upon binding, it initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling.
Quantitative Data Summary
The following tables summarize the effective dose (ED50) values of this compound in various rodent models of analgesia. These values represent the dose required to produce a 50% maximal analgesic effect and are essential for comparing the potency of this compound across different pain modalities.
Table 1: this compound ED50 Values in Common Analgesia Models
| Analgesia Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Hot Plate Test | Mouse | Not Specified | 0.46 | [4] |
| Tail-Pinch Test | Mouse | Not Specified | 0.26 | [4] |
| Acetic Acid-Induced Writhing | Mouse | Not Specified | 0.20 | |
| Tail Withdrawal (50°C water) | Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 7.74 |
Experimental Protocols
Detailed methodologies for key in vivo analgesia assays are provided below. These protocols are based on established procedures and can be adapted for the evaluation of this compound and other KOR agonists.
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal stimulus, primarily evaluating centrally mediated analgesia.
Experimental Workflow:
Protocol:
-
Apparatus: A hot plate analgesia meter with a surface temperature maintained at a constant 52-55°C. A transparent cylinder is placed on the surface to confine the animal.
-
Animals: Mice (20-30 g) or rats (200-300 g).
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Measurement: Gently place the animal on the hot plate and immediately start a timer. Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping. Record the latency to the first clear sign of a pain response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described for the baseline measurement.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE) or as an increase in latency compared to baseline.
Tail Flick Test
The tail flick test measures the latency to withdraw the tail from a noxious thermal stimulus and is a common method for assessing spinally mediated analgesia.
Experimental Workflow:
Protocol:
-
Apparatus: A tail flick analgesia meter that applies a focused beam of radiant heat to the animal's tail. The apparatus should have a sensor to automatically detect the tail flick and record the latency.
-
Animals: Mice or rats.
-
Acclimatization and Restraint: Acclimate the animals to the testing environment. Gently place the animal in a restrainer, allowing the tail to be exposed.
-
Baseline Measurement: Position the tail over the heat source, typically 2-3 cm from the tip. Activate the heat source and record the time it takes for the animal to flick its tail away from the stimulus. A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue injury.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Testing: Measure the tail flick latency at various time points after drug administration.
-
Data Analysis: Calculate the analgesic effect as the change in latency from baseline or as %MPE.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing a characteristic writhing response following the intraperitoneal injection of a dilute acetic acid solution. It is particularly sensitive to peripherally acting analgesics but also detects centrally acting agents.
Experimental Workflow:
Protocol:
-
Materials: 0.5-1% acetic acid solution in sterile saline.
-
Animals: Typically mice.
-
Drug Administration: Administer this compound or a control substance (e.g., vehicle, standard analgesic) prior to the acetic acid injection (e.g., 30-60 minutes before).
-
Induction of Writhing: Inject the acetic acid solution intraperitoneally (i.p.) at a volume of approximately 10 mL/kg.
-
Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber. After a short latency period (e.g., 5 minutes), count the number of writhes over a defined period (e.g., 10-20 minutes). A writhe is characterized by a wave of contraction of the abdominal musculature followed by extension of the hind limbs.
-
Data Analysis: The analgesic effect is determined by the reduction in the number of writhes in the drug-treated group compared to the vehicle-treated control group. The percentage of inhibition is a common metric.
Conclusion
The dose-response analysis of this compound in these preclinical models provides valuable insights into its analgesic potential and the doses at which it is effective. The provided protocols offer a standardized approach to assessing the antinociceptive effects of this compound and other KOR agonists. A comprehensive evaluation across multiple pain models is essential for characterizing the full analgesic profile of these compounds and for guiding the development of safer and more effective pain therapeutics. Researchers should be mindful of the potential for adverse effects at higher doses and consider including assessments of sedation and motor coordination in their study designs.
References
Spiradoline Dose-Response Curve Analysis in Analgesia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline is a potent and selective kappa-opioid receptor (KOR) agonist that has been extensively studied for its analgesic properties. Unlike mu-opioid receptor agonists, such as morphine, KOR agonists like this compound do not typically produce rewarding effects, reducing the potential for abuse. However, their clinical development has been hampered by dose-limiting side effects, including sedation, dysphoria, and diuresis.[1][2] A thorough understanding of the dose-response relationship of this compound in various preclinical analgesia models is crucial for the development of novel KOR-targeted analgesics with improved therapeutic windows.
These application notes provide detailed protocols for common analgesia models used to evaluate this compound and a summary of its dose-response data. The information is intended to guide researchers in designing and interpreting experiments aimed at characterizing the analgesic effects of this compound and related compounds.
Key Signaling Pathway
This compound exerts its analgesic effects primarily through the activation of the kappa-opioid receptor, a G protein-coupled receptor (GPCR).[3] Upon binding, it initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling.
Quantitative Data Summary
The following tables summarize the effective dose (ED50) values of this compound in various rodent models of analgesia. These values represent the dose required to produce a 50% maximal analgesic effect and are essential for comparing the potency of this compound across different pain modalities.
Table 1: this compound ED50 Values in Common Analgesia Models
| Analgesia Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Hot Plate Test | Mouse | Not Specified | 0.46 | [4] |
| Tail-Pinch Test | Mouse | Not Specified | 0.26 | [4] |
| Acetic Acid-Induced Writhing | Mouse | Not Specified | 0.20 | |
| Tail Withdrawal (50°C water) | Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 7.74 |
Experimental Protocols
Detailed methodologies for key in vivo analgesia assays are provided below. These protocols are based on established procedures and can be adapted for the evaluation of this compound and other KOR agonists.
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal stimulus, primarily evaluating centrally mediated analgesia.
Experimental Workflow:
Protocol:
-
Apparatus: A hot plate analgesia meter with a surface temperature maintained at a constant 52-55°C. A transparent cylinder is placed on the surface to confine the animal.
-
Animals: Mice (20-30 g) or rats (200-300 g).
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Measurement: Gently place the animal on the hot plate and immediately start a timer. Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping. Record the latency to the first clear sign of a pain response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described for the baseline measurement.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE) or as an increase in latency compared to baseline.
Tail Flick Test
The tail flick test measures the latency to withdraw the tail from a noxious thermal stimulus and is a common method for assessing spinally mediated analgesia.
Experimental Workflow:
Protocol:
-
Apparatus: A tail flick analgesia meter that applies a focused beam of radiant heat to the animal's tail. The apparatus should have a sensor to automatically detect the tail flick and record the latency.
-
Animals: Mice or rats.
-
Acclimatization and Restraint: Acclimate the animals to the testing environment. Gently place the animal in a restrainer, allowing the tail to be exposed.
-
Baseline Measurement: Position the tail over the heat source, typically 2-3 cm from the tip. Activate the heat source and record the time it takes for the animal to flick its tail away from the stimulus. A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue injury.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Testing: Measure the tail flick latency at various time points after drug administration.
-
Data Analysis: Calculate the analgesic effect as the change in latency from baseline or as %MPE.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing a characteristic writhing response following the intraperitoneal injection of a dilute acetic acid solution. It is particularly sensitive to peripherally acting analgesics but also detects centrally acting agents.
Experimental Workflow:
Protocol:
-
Materials: 0.5-1% acetic acid solution in sterile saline.
-
Animals: Typically mice.
-
Drug Administration: Administer this compound or a control substance (e.g., vehicle, standard analgesic) prior to the acetic acid injection (e.g., 30-60 minutes before).
-
Induction of Writhing: Inject the acetic acid solution intraperitoneally (i.p.) at a volume of approximately 10 mL/kg.
-
Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber. After a short latency period (e.g., 5 minutes), count the number of writhes over a defined period (e.g., 10-20 minutes). A writhe is characterized by a wave of contraction of the abdominal musculature followed by extension of the hind limbs.
-
Data Analysis: The analgesic effect is determined by the reduction in the number of writhes in the drug-treated group compared to the vehicle-treated control group. The percentage of inhibition is a common metric.
Conclusion
The dose-response analysis of this compound in these preclinical models provides valuable insights into its analgesic potential and the doses at which it is effective. The provided protocols offer a standardized approach to assessing the antinociceptive effects of this compound and other KOR agonists. A comprehensive evaluation across multiple pain models is essential for characterizing the full analgesic profile of these compounds and for guiding the development of safer and more effective pain therapeutics. Researchers should be mindful of the potential for adverse effects at higher doses and consider including assessments of sedation and motor coordination in their study designs.
References
Methodology for Spiradoline Drug Discrimination Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting drug discrimination studies with the kappa-opioid receptor (KOR) agonist, spiradoline. Drug discrimination is a behavioral pharmacology procedure used to characterize the subjective effects of drugs. In this paradigm, animals are trained to recognize the interoceptive (internal) cues produced by a specific drug and to make a differential response to receive a reward or avoid an aversive stimulus. This methodology is critical for evaluating the in vivo pharmacological properties of novel compounds, including their receptor selectivity, potency, and potential for abuse.
Data Presentation
The following tables summarize quantitative data from representative this compound drug discrimination studies. These values are essential for experimental design and for the comparison of novel compounds to a standard KOR agonist.
Table 1: Potency of Kappa-Opioid Agonists in Rats Trained to Discriminate this compound
| Compound | Training Dose of this compound | ED50 (mg/kg, SC) | Generalization | Reference |
| This compound | 3.0 mg/kg | 0.66 | Full | [1] |
| U-50,488 | 3.0 mg/kg | 8.71 | Full | [1] |
| Ethylketocyclazocine | 1.0 mg/kg | - | Full | [2] |
| U-69,593 | 1.0 mg/kg | - | Full | [2] |
| Ketocyclazocine | 1.0 mg/kg | - | Partial | [2] |
| (-)-N-allylnormetazocine | 1.0 mg/kg | - | Partial | |
| DuP 747 | 1.0 mg/kg | - | Partial | |
| Morphine | 3.0 mg/kg | - | No | |
| Phencyclidine | 3.0 mg/kg | - | No |
ED50 (Effective Dose 50) is the dose of a drug that produces 50% of its maximal effect, in this case, the selection of the this compound-appropriate lever. SC: Subcutaneous administration. Full generalization indicates that the test drug produces discriminative stimulus effects highly similar to this compound. Partial generalization suggests some similarity, while no generalization indicates a lack of similar subjective effects.
Table 2: Potency of Antagonists in Blocking the Discriminative Stimulus Effects of this compound
| Antagonist | Training Dose of this compound | AD50 (mg/kg) | Antagonism | Reference |
| Naltrexone | 3.0 mg/kg | ~0.1 | Surmountable | |
| Diprenorphine | 3.0 mg/kg | ~0.02 | Surmountable | |
| Naloxone | 3.0 mg/kg | ~0.1 | Surmountable | |
| Levallorphan | 3.0 mg/kg | - | Surmountable | |
| Nor-binaltorphimine | 1.0 mg/kg | - | Complete Blockade | |
| β-funaltrexamine | 1.0 mg/kg | - | No Effect |
AD50 (Antagonist Dose 50) is the dose of an antagonist that reduces the effect of the agonist by 50%. Surmountable antagonism indicates that the blockade can be overcome by increasing the dose of the agonist. Complete blockade by the kappa-selective antagonist nor-binaltorphimine and lack of effect by the mu-selective antagonist β-funaltrexamine confirm that this compound's discriminative effects are mediated by the kappa-opioid receptor.
Experimental Protocols
The following protocols describe the key phases of a this compound drug discrimination study. These can be adapted based on specific research questions and laboratory capabilities.
Protocol 1: Animal Training in a Two-Lever Drug Discrimination Task
This protocol details the procedure for training rats to discriminate this compound from saline using a discrete-trial shock-avoidance/escape procedure. A food reinforcement paradigm can also be used as an alternative.
1.1. Subjects:
-
Male Sprague-Dawley rats, weighing 200-250 g at the start of the experiment.
-
House animals individually with ad libitum access to food and water, except during experimental sessions.
-
Maintain a 12-hour light/dark cycle.
1.2. Apparatus:
-
Standard two-lever operant conditioning chambers.
-
Each chamber is equipped with a grid floor capable of delivering a mild electric shock, two response levers, and stimulus lights above each lever.
-
A computer interface for controlling experimental parameters and recording data.
1.3. Drug Preparation:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 1.0 mg/ml or 3.0 mg/ml).
-
Administer all drugs subcutaneously (SC) in a volume of 1 ml/kg.
1.4. Training Procedure:
-
Lever Press Acquisition: Train rats to press a lever to avoid or escape a mild foot shock. This is typically done in daily sessions.
-
Discrimination Training:
-
On training days, administer either this compound (e.g., 1.0 mg/kg or 3.0 mg/kg, SC) or saline 30 minutes before the session.
-
Designate one lever as the "drug-appropriate" lever and the other as the "saline-appropriate" lever. The designation should be counterbalanced across animals.
-
Following this compound administration, only presses on the drug-appropriate lever will terminate the trial and prevent shock.
-
Following saline administration, only presses on the saline-appropriate lever will terminate the trial and prevent shock.
-
Incorrect lever presses have no consequence.
-
Continue training sessions until animals meet the criterion for discrimination, typically defined as ≥80% correct responses on both drug and saline days for a set number of consecutive sessions. This may take an average of 20 sessions.
-
Protocol 2: Generalization Testing
Once the discrimination is established, generalization tests are conducted to determine if other compounds produce similar subjective effects to this compound.
2.1. Procedure:
-
Administer a dose of the test drug 30 minutes before the session.
-
During the test session, presses on either lever will terminate the trial and prevent shock. This is a non-reinforced trial to assess the animal's choice based on the drug's stimulus properties.
-
Record the number of presses on each lever before the trial is terminated.
-
Test sessions are typically interspersed with training sessions to maintain the discrimination performance.
-
Test various doses of the compound to generate a dose-response curve.
2.2. Data Analysis:
-
Calculate the percentage of responses on the this compound-appropriate lever for each dose of the test drug.
-
Full generalization is typically defined as ≥80% of responses on the this compound-appropriate lever.
-
Partial generalization is defined as >20% and <80% of responses on the this compound-appropriate lever.
-
No generalization is defined as ≤20% of responses on the this compound-appropriate lever.
Protocol 3: Antagonist Studies
Antagonist studies are performed to confirm the receptor mechanism mediating the discriminative stimulus effects of this compound.
3.1. Procedure:
-
Pre-treat the animals with a dose of the antagonist at a specified time before the administration of this compound.
-
Administer the training dose of this compound at the standard pre-session interval (e.g., 30 minutes).
-
Conduct a test session as described in Protocol 2.
-
Test a range of antagonist doses to determine the dose-dependent blockade of this compound's effects.
3.2. Data Analysis:
-
Calculate the percentage of responses on the this compound-appropriate lever in the presence of the antagonist.
-
A rightward shift in the this compound dose-response curve in the presence of a competitive antagonist indicates surmountable antagonism.
-
The AD50 value can be calculated to quantify the potency of the antagonist.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for a drug discrimination study.
Caption: this compound-induced KOR signaling pathways.
Caption: Experimental workflow for this compound drug discrimination.
References
Methodology for Spiradoline Drug Discrimination Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting drug discrimination studies with the kappa-opioid receptor (KOR) agonist, spiradoline. Drug discrimination is a behavioral pharmacology procedure used to characterize the subjective effects of drugs. In this paradigm, animals are trained to recognize the interoceptive (internal) cues produced by a specific drug and to make a differential response to receive a reward or avoid an aversive stimulus. This methodology is critical for evaluating the in vivo pharmacological properties of novel compounds, including their receptor selectivity, potency, and potential for abuse.
Data Presentation
The following tables summarize quantitative data from representative this compound drug discrimination studies. These values are essential for experimental design and for the comparison of novel compounds to a standard KOR agonist.
Table 1: Potency of Kappa-Opioid Agonists in Rats Trained to Discriminate this compound
| Compound | Training Dose of this compound | ED50 (mg/kg, SC) | Generalization | Reference |
| This compound | 3.0 mg/kg | 0.66 | Full | [1] |
| U-50,488 | 3.0 mg/kg | 8.71 | Full | [1] |
| Ethylketocyclazocine | 1.0 mg/kg | - | Full | [2] |
| U-69,593 | 1.0 mg/kg | - | Full | [2] |
| Ketocyclazocine | 1.0 mg/kg | - | Partial | [2] |
| (-)-N-allylnormetazocine | 1.0 mg/kg | - | Partial | |
| DuP 747 | 1.0 mg/kg | - | Partial | |
| Morphine | 3.0 mg/kg | - | No | |
| Phencyclidine | 3.0 mg/kg | - | No |
ED50 (Effective Dose 50) is the dose of a drug that produces 50% of its maximal effect, in this case, the selection of the this compound-appropriate lever. SC: Subcutaneous administration. Full generalization indicates that the test drug produces discriminative stimulus effects highly similar to this compound. Partial generalization suggests some similarity, while no generalization indicates a lack of similar subjective effects.
Table 2: Potency of Antagonists in Blocking the Discriminative Stimulus Effects of this compound
| Antagonist | Training Dose of this compound | AD50 (mg/kg) | Antagonism | Reference |
| Naltrexone | 3.0 mg/kg | ~0.1 | Surmountable | |
| Diprenorphine | 3.0 mg/kg | ~0.02 | Surmountable | |
| Naloxone | 3.0 mg/kg | ~0.1 | Surmountable | |
| Levallorphan | 3.0 mg/kg | - | Surmountable | |
| Nor-binaltorphimine | 1.0 mg/kg | - | Complete Blockade | |
| β-funaltrexamine | 1.0 mg/kg | - | No Effect |
AD50 (Antagonist Dose 50) is the dose of an antagonist that reduces the effect of the agonist by 50%. Surmountable antagonism indicates that the blockade can be overcome by increasing the dose of the agonist. Complete blockade by the kappa-selective antagonist nor-binaltorphimine and lack of effect by the mu-selective antagonist β-funaltrexamine confirm that this compound's discriminative effects are mediated by the kappa-opioid receptor.
Experimental Protocols
The following protocols describe the key phases of a this compound drug discrimination study. These can be adapted based on specific research questions and laboratory capabilities.
Protocol 1: Animal Training in a Two-Lever Drug Discrimination Task
This protocol details the procedure for training rats to discriminate this compound from saline using a discrete-trial shock-avoidance/escape procedure. A food reinforcement paradigm can also be used as an alternative.
1.1. Subjects:
-
Male Sprague-Dawley rats, weighing 200-250 g at the start of the experiment.
-
House animals individually with ad libitum access to food and water, except during experimental sessions.
-
Maintain a 12-hour light/dark cycle.
1.2. Apparatus:
-
Standard two-lever operant conditioning chambers.
-
Each chamber is equipped with a grid floor capable of delivering a mild electric shock, two response levers, and stimulus lights above each lever.
-
A computer interface for controlling experimental parameters and recording data.
1.3. Drug Preparation:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 1.0 mg/ml or 3.0 mg/ml).
-
Administer all drugs subcutaneously (SC) in a volume of 1 ml/kg.
1.4. Training Procedure:
-
Lever Press Acquisition: Train rats to press a lever to avoid or escape a mild foot shock. This is typically done in daily sessions.
-
Discrimination Training:
-
On training days, administer either this compound (e.g., 1.0 mg/kg or 3.0 mg/kg, SC) or saline 30 minutes before the session.
-
Designate one lever as the "drug-appropriate" lever and the other as the "saline-appropriate" lever. The designation should be counterbalanced across animals.
-
Following this compound administration, only presses on the drug-appropriate lever will terminate the trial and prevent shock.
-
Following saline administration, only presses on the saline-appropriate lever will terminate the trial and prevent shock.
-
Incorrect lever presses have no consequence.
-
Continue training sessions until animals meet the criterion for discrimination, typically defined as ≥80% correct responses on both drug and saline days for a set number of consecutive sessions. This may take an average of 20 sessions.
-
Protocol 2: Generalization Testing
Once the discrimination is established, generalization tests are conducted to determine if other compounds produce similar subjective effects to this compound.
2.1. Procedure:
-
Administer a dose of the test drug 30 minutes before the session.
-
During the test session, presses on either lever will terminate the trial and prevent shock. This is a non-reinforced trial to assess the animal's choice based on the drug's stimulus properties.
-
Record the number of presses on each lever before the trial is terminated.
-
Test sessions are typically interspersed with training sessions to maintain the discrimination performance.
-
Test various doses of the compound to generate a dose-response curve.
2.2. Data Analysis:
-
Calculate the percentage of responses on the this compound-appropriate lever for each dose of the test drug.
-
Full generalization is typically defined as ≥80% of responses on the this compound-appropriate lever.
-
Partial generalization is defined as >20% and <80% of responses on the this compound-appropriate lever.
-
No generalization is defined as ≤20% of responses on the this compound-appropriate lever.
Protocol 3: Antagonist Studies
Antagonist studies are performed to confirm the receptor mechanism mediating the discriminative stimulus effects of this compound.
3.1. Procedure:
-
Pre-treat the animals with a dose of the antagonist at a specified time before the administration of this compound.
-
Administer the training dose of this compound at the standard pre-session interval (e.g., 30 minutes).
-
Conduct a test session as described in Protocol 2.
-
Test a range of antagonist doses to determine the dose-dependent blockade of this compound's effects.
3.2. Data Analysis:
-
Calculate the percentage of responses on the this compound-appropriate lever in the presence of the antagonist.
-
A rightward shift in the this compound dose-response curve in the presence of a competitive antagonist indicates surmountable antagonism.
-
The AD50 value can be calculated to quantify the potency of the antagonist.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for a drug discrimination study.
Caption: this compound-induced KOR signaling pathways.
Caption: Experimental workflow for this compound drug discrimination.
References
Application Notes: Spiradoline-Induced Conditioned Place Aversion
Introduction
Spiradoline is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] In preclinical research, it is frequently utilized to induce conditioned place aversion (CPA), a behavioral paradigm used to study the negative motivational and dysphoric effects of pharmacological substances.[3][4] Activation of the KOR system is associated with negative affective states, such as dysphoria and anhedonia, and plays a counter-modulatory role to the brain's reward systems.[5] Therefore, this compound-induced CPA serves as a valuable model for investigating the neurobiological mechanisms underlying aversion, the "dark side" of addiction, and for screening potential therapeutic agents aimed at alleviating negative mood states.
Mechanism of Action
This compound exerts its effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs) of the Gi/o type. This activation initiates a signaling cascade that leads to the inhibition of neuronal activity. The primary mechanism involves the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP). Concurrently, KOR activation modulates ion channels, leading to an increase in potassium conductance and a decrease in calcium conductance. This results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release. A key outcome of KOR activation in brain regions like the nucleus accumbens and ventral tegmental area is the inhibition of dopamine (B1211576) release, which is strongly implicated in its aversive and dysphoric effects.
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.
Protocol: this compound-Induced Conditioned Place Aversion
This protocol details the procedure for establishing CPA in rodents using this compound. The method is based on a Pavlovian conditioning paradigm where the aversive internal state induced by the drug is associated with a distinct environment.
1. Materials and Equipment
-
Subjects: Male or female rats (e.g., Sprague-Dawley) or mice.
-
Apparatus: A conditioned place preference/aversion box. This is typically a two- or three-compartment apparatus where the conditioning compartments are distinct in terms of visual (e.g., wall color, patterns) and/or tactile (e.g., floor texture) cues.
-
This compound Mesylate: To be dissolved in a suitable vehicle.
-
Vehicle: Sterile saline (0.9% NaCl) is commonly used.
-
Syringes and Needles: For subcutaneous (SC) or intraperitoneal (IP) injections.
-
Timers and Video Recording System: For accurate timing of sessions and offline behavioral scoring.
2. Experimental Procedure
The protocol consists of three distinct phases: Pre-Conditioning (Habituation and Baseline Test), Conditioning, and Post-Conditioning (CPA Test).
Caption: Experimental Workflow for Conditioned Place Aversion.
Phase 1: Pre-Conditioning (Habituation & Baseline Preference)
-
Handle the animals for several days prior to the experiment to acclimate them to the researcher.
-
On the pre-test day, place each animal in the central compartment (in a three-chamber box) or one of the compartments (in a two-chamber box) and allow it to freely explore the entire apparatus for 15-30 minutes.
-
Record the time spent in each of the distinct compartments. This serves as the baseline preference.
-
Animals showing a strong unconditioned preference or aversion (e.g., spending >80% or <20% of the time in one compartment) may be excluded.
-
Assign the conditioning compartments (drug-paired vs. vehicle-paired) in an unbiased manner to control for any inherent preferences.
Phase 2: Conditioning (4-8 days)
-
This phase typically consists of alternating daily sessions of drug and vehicle pairings.
-
On Drug Conditioning Days:
-
Administer this compound via the chosen route (e.g., subcutaneous, SC).
-
Immediately confine the animal to its assigned drug-paired compartment for a set duration (e.g., 30 minutes).
-
-
On Vehicle Conditioning Days:
-
Administer an equivalent volume of the vehicle (saline).
-
Immediately confine the animal to the other compartment (vehicle-paired) for the same duration.
-
-
The order of drug and vehicle days should be counterbalanced across subjects. A typical schedule involves 2-4 pairings with the drug and 2-4 pairings with the vehicle.
Phase 3: Post-Conditioning (Test Day)
-
This test is conducted in a drug-free state, typically 24 hours after the final conditioning session.
-
Place the animal back into the apparatus and allow it to move freely between all compartments for the same duration as the pre-test (15-30 minutes).
-
Record the time spent in each compartment.
3. Data Analysis
-
The primary dependent variable is the time spent in the drug-paired compartment versus the vehicle-paired compartment during the test phase.
-
A CPA score is often calculated as the difference between the time spent in the drug-paired compartment on the test day and the time spent in that same compartment on the pre-test day.
-
A statistically significant negative CPA score indicates that the animal has developed an aversion to the environment previously paired with this compound.
-
Appropriate statistical tests (e.g., paired t-test, ANOVA) should be used to compare time spent in the compartments before and after conditioning, and between treatment groups.
Data Presentation
Quantitative data from relevant studies are summarized below for easy reference.
Table 1: this compound Dosing for Conditioned Place Aversion in Rats
| Dose (mg/kg) | Route of Administration | Conditioning Sessions | Outcome | Reference |
|---|---|---|---|---|
| 0.3 | Subcutaneous (SC) | 4 | Place Aversion | |
| 0.6 | Subcutaneous (SC) | 4 | Place Aversion | |
| 1.2 | Subcutaneous (SC) | 4 | Strong Place Aversion |
| 1.0 | Subcutaneous (SC) | N/A (Drug Discrimination) | Effective training dose | |
Table 2: Representative Experimental Parameters for CPA Protocols
| Parameter | Specification | Rationale/Notes | References |
|---|---|---|---|
| Animal Model | Rats (e.g., Sprague-Dawley), Mice (e.g., C57BL/6) | Species and strain can influence drug sensitivity. | |
| Apparatus Design | 2- or 3-chamber box with distinct cues | Cues must be salient enough for the animal to form an association. | |
| Habituation/Pre-Test | 1 session, 15-30 minutes | Establishes baseline preference and reduces novelty-induced stress. | |
| Conditioning Sessions | 4-8 total (2-4 drug, 2-4 vehicle) | Sufficient pairings are needed to establish a robust association. | |
| Session Duration | 30 minutes | Should be sufficient to cover the peak effects of the drug. This compound's peak effect is around 30 min post-administration. |
| Test Session | 1 session, 15-30 minutes (drug-free) | Assesses the motivational properties of the environmental cues alone. | |
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound (U-62066E), a kappa-opioid receptor agonist, on neuroendocrine function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fentanyl and this compound Interactions in a Place-Conditioning Black-White Shuttle-Box - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral Characterization of κ Opioid Receptor Agonist this compound and Cannabinoid Receptor Agonist CP55940 Mixtures in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kappa Opioid Receptor: From Addiction to Depression, and Back - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Spiradoline-Induced Conditioned Place Aversion
Introduction
Spiradoline is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] In preclinical research, it is frequently utilized to induce conditioned place aversion (CPA), a behavioral paradigm used to study the negative motivational and dysphoric effects of pharmacological substances.[3][4] Activation of the KOR system is associated with negative affective states, such as dysphoria and anhedonia, and plays a counter-modulatory role to the brain's reward systems.[5] Therefore, this compound-induced CPA serves as a valuable model for investigating the neurobiological mechanisms underlying aversion, the "dark side" of addiction, and for screening potential therapeutic agents aimed at alleviating negative mood states.
Mechanism of Action
This compound exerts its effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs) of the Gi/o type. This activation initiates a signaling cascade that leads to the inhibition of neuronal activity. The primary mechanism involves the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP). Concurrently, KOR activation modulates ion channels, leading to an increase in potassium conductance and a decrease in calcium conductance. This results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release. A key outcome of KOR activation in brain regions like the nucleus accumbens and ventral tegmental area is the inhibition of dopamine release, which is strongly implicated in its aversive and dysphoric effects.
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.
Protocol: this compound-Induced Conditioned Place Aversion
This protocol details the procedure for establishing CPA in rodents using this compound. The method is based on a Pavlovian conditioning paradigm where the aversive internal state induced by the drug is associated with a distinct environment.
1. Materials and Equipment
-
Subjects: Male or female rats (e.g., Sprague-Dawley) or mice.
-
Apparatus: A conditioned place preference/aversion box. This is typically a two- or three-compartment apparatus where the conditioning compartments are distinct in terms of visual (e.g., wall color, patterns) and/or tactile (e.g., floor texture) cues.
-
This compound Mesylate: To be dissolved in a suitable vehicle.
-
Vehicle: Sterile saline (0.9% NaCl) is commonly used.
-
Syringes and Needles: For subcutaneous (SC) or intraperitoneal (IP) injections.
-
Timers and Video Recording System: For accurate timing of sessions and offline behavioral scoring.
2. Experimental Procedure
The protocol consists of three distinct phases: Pre-Conditioning (Habituation and Baseline Test), Conditioning, and Post-Conditioning (CPA Test).
Caption: Experimental Workflow for Conditioned Place Aversion.
Phase 1: Pre-Conditioning (Habituation & Baseline Preference)
-
Handle the animals for several days prior to the experiment to acclimate them to the researcher.
-
On the pre-test day, place each animal in the central compartment (in a three-chamber box) or one of the compartments (in a two-chamber box) and allow it to freely explore the entire apparatus for 15-30 minutes.
-
Record the time spent in each of the distinct compartments. This serves as the baseline preference.
-
Animals showing a strong unconditioned preference or aversion (e.g., spending >80% or <20% of the time in one compartment) may be excluded.
-
Assign the conditioning compartments (drug-paired vs. vehicle-paired) in an unbiased manner to control for any inherent preferences.
Phase 2: Conditioning (4-8 days)
-
This phase typically consists of alternating daily sessions of drug and vehicle pairings.
-
On Drug Conditioning Days:
-
Administer this compound via the chosen route (e.g., subcutaneous, SC).
-
Immediately confine the animal to its assigned drug-paired compartment for a set duration (e.g., 30 minutes).
-
-
On Vehicle Conditioning Days:
-
Administer an equivalent volume of the vehicle (saline).
-
Immediately confine the animal to the other compartment (vehicle-paired) for the same duration.
-
-
The order of drug and vehicle days should be counterbalanced across subjects. A typical schedule involves 2-4 pairings with the drug and 2-4 pairings with the vehicle.
Phase 3: Post-Conditioning (Test Day)
-
This test is conducted in a drug-free state, typically 24 hours after the final conditioning session.
-
Place the animal back into the apparatus and allow it to move freely between all compartments for the same duration as the pre-test (15-30 minutes).
-
Record the time spent in each compartment.
3. Data Analysis
-
The primary dependent variable is the time spent in the drug-paired compartment versus the vehicle-paired compartment during the test phase.
-
A CPA score is often calculated as the difference between the time spent in the drug-paired compartment on the test day and the time spent in that same compartment on the pre-test day.
-
A statistically significant negative CPA score indicates that the animal has developed an aversion to the environment previously paired with this compound.
-
Appropriate statistical tests (e.g., paired t-test, ANOVA) should be used to compare time spent in the compartments before and after conditioning, and between treatment groups.
Data Presentation
Quantitative data from relevant studies are summarized below for easy reference.
Table 1: this compound Dosing for Conditioned Place Aversion in Rats
| Dose (mg/kg) | Route of Administration | Conditioning Sessions | Outcome | Reference |
|---|---|---|---|---|
| 0.3 | Subcutaneous (SC) | 4 | Place Aversion | |
| 0.6 | Subcutaneous (SC) | 4 | Place Aversion | |
| 1.2 | Subcutaneous (SC) | 4 | Strong Place Aversion |
| 1.0 | Subcutaneous (SC) | N/A (Drug Discrimination) | Effective training dose | |
Table 2: Representative Experimental Parameters for CPA Protocols
| Parameter | Specification | Rationale/Notes | References |
|---|---|---|---|
| Animal Model | Rats (e.g., Sprague-Dawley), Mice (e.g., C57BL/6) | Species and strain can influence drug sensitivity. | |
| Apparatus Design | 2- or 3-chamber box with distinct cues | Cues must be salient enough for the animal to form an association. | |
| Habituation/Pre-Test | 1 session, 15-30 minutes | Establishes baseline preference and reduces novelty-induced stress. | |
| Conditioning Sessions | 4-8 total (2-4 drug, 2-4 vehicle) | Sufficient pairings are needed to establish a robust association. | |
| Session Duration | 30 minutes | Should be sufficient to cover the peak effects of the drug. This compound's peak effect is around 30 min post-administration. |
| Test Session | 1 session, 15-30 minutes (drug-free) | Assesses the motivational properties of the environmental cues alone. | |
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound (U-62066E), a kappa-opioid receptor agonist, on neuroendocrine function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fentanyl and this compound Interactions in a Place-Conditioning Black-White Shuttle-Box - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral Characterization of κ Opioid Receptor Agonist this compound and Cannabinoid Receptor Agonist CP55940 Mixtures in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kappa Opioid Receptor: From Addiction to Depression, and Back - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Spiradoline's Effect on Neuronal Firing Rate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline (U-62066E) is a potent and selective agonist for the kappa-opioid receptor (KOR).[1] KORs are a critical component of the endogenous opioid system and are implicated in a variety of physiological processes, including pain perception, mood regulation, and reward pathways. Activation of KORs by agonists like this compound generally leads to an inhibition of neuronal activity. This is achieved through the coupling of the receptor to Gi/o proteins, which in turn inhibits adenylyl cyclase, activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibits voltage-gated calcium channels. The net effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
Understanding the precise effects of this compound on the firing rates of different neuronal populations is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the KOR system. These application notes provide detailed protocols for key experimental techniques used to measure the impact of this compound on neuronal firing rates, along with data presentation guidelines and visualizations of the underlying pathways and workflows.
Signaling Pathway of this compound Action
This compound exerts its effects by activating the kappa-opioid receptor, a G-protein coupled receptor. The activation of KORs initiates an intracellular signaling cascade that ultimately leads to a decrease in neuronal excitability.
Data Presentation
The following tables summarize the quantitative effects of this compound and other selective kappa-opioid receptor agonists on neuronal firing rates and neurotransmitter release. Due to the limited availability of specific dose-response data for this compound's effect on firing rates, data from other potent KOR agonists are included for comparative purposes. This is clearly indicated in the tables.
Table 1: Effect of this compound on Dopamine (B1211576) Release (In Vivo Microdialysis)
| Brain Region | Species | Dose (mg/kg, route) | Change in Dopamine Release | Reference |
| Striatum | Rat | Systemic | Significant and long-lasting decrease | [1] |
| Striatum | Mouse | Not specified | Decreased dopamine metabolites |
Table 2: Effect of Kappa-Opioid Agonists on Neuronal Firing Rate (Electrophysiology)
| Agonist | Brain Region | Neuronal Type | Species | Dose | Change in Firing Rate | Reference |
| This compound | Nigrostriatal Pathway | Dopaminergic | Rat | Dose-dependent | Reduced rotational response to D1 agonist | [2] |
| U-50488H | Substantia Nigra | Dopaminergic | Rat | Not specified | Inhibition of firing | |
| U-69593 | Ventral Tegmental Area | Dopaminergic | Rat | Not specified | Inhibition of firing | |
| Asimadoline | Locus Coeruleus | Noradrenergic | Rat | 10 µM | ~50% decrease in spontaneous firing |
Experimental Protocols
In Vivo Single-Unit Electrophysiology
This technique allows for the direct measurement of the firing rate of individual neurons in a living animal in response to systemic or local administration of this compound.
Experimental Workflow:
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or urethane) and place it in a stereotaxic frame.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Perform a craniotomy over the target brain region (e.g., Ventral Tegmental Area, Substantia Nigra, Dorsal Raphe Nucleus).
-
Carefully remove the dura mater to expose the cortical surface.
-
-
Electrode Implantation:
-
Slowly lower a recording microelectrode (e.g., glass micropipette or tungsten electrode) to the desired coordinates according to a stereotaxic atlas.
-
-
Recording:
-
Once a spontaneously active neuron is isolated, record its baseline firing rate for a stable period (e.g., 10-15 minutes).
-
Administer this compound via the desired route (e.g., intraperitoneal injection, intravenous infusion, or local microinjection).
-
Continue recording the neuronal firing rate for a designated period post-administration (e.g., 60-120 minutes) to observe the drug's effect.
-
-
Data Analysis:
-
Amplify and filter the recorded signal.
-
Use spike sorting software to isolate the action potentials of single neurons.
-
Calculate the firing rate (spikes/second) in bins before and after drug administration.
-
Statistically compare the pre- and post-drug firing rates to determine the effect of this compound.
-
-
Histological Verification:
-
At the end of the experiment, create a small electrolytic lesion at the recording site.
-
Perfuse the animal, and process the brain tissue for histological analysis to confirm the precise location of the electrode tip.
-
In Vitro Whole-Cell Patch-Clamp Electrophysiology
This technique allows for detailed characterization of this compound's effects on the membrane properties and firing patterns of individual neurons in acute brain slices.
Experimental Workflow:
Protocol:
-
Slice Preparation:
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare acute brain slices (250-300 µm thick) containing the region of interest using a vibratome.[3]
-
Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.[3]
-
-
Recording:
-
Transfer a slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain a whole-cell patch-clamp recording from a target neuron using a glass micropipette filled with an appropriate internal solution.
-
Record baseline membrane potential and spontaneous or evoked firing activity in current-clamp mode.
-
-
Drug Application:
-
Bath-apply this compound at various concentrations to the perfusing aCSF.
-
Record the changes in membrane potential and firing rate in response to each concentration.
-
-
Data Analysis:
-
Measure the resting membrane potential, input resistance, and firing frequency before and after this compound application.
-
Construct a dose-response curve to determine the potency (EC50) of this compound in inhibiting neuronal firing.
-
In Vivo Microdialysis
This technique is used to measure the extracellular concentration of neurotransmitters, such as dopamine, in specific brain regions of a freely moving animal, providing an indirect measure of changes in neuronal activity.
Experimental Workflow:
Protocol:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
After collecting a stable baseline of neurotransmitter levels (typically 3-4 samples), administer this compound.
-
Continue collecting samples for several hours to monitor the drug's effect on neurotransmitter concentrations.
-
-
Sample Analysis:
-
Analyze the concentration of the neurotransmitter of interest (e.g., dopamine) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Calculate the average baseline neurotransmitter concentration.
-
Express the post-drug concentrations as a percentage of the baseline.
-
Plot the time course of the effect of this compound on neurotransmitter release.
-
-
Histological Verification:
-
After the experiment, perfuse the animal and process the brain tissue to confirm the location of the microdialysis probe.
-
Conclusion
The techniques outlined in these application notes provide a comprehensive toolkit for researchers investigating the effects of this compound on neuronal activity. The choice of technique will depend on the specific research question. In vivo electrophysiology offers direct, real-time measurement of neuronal firing in the intact brain. In vitro patch-clamp electrophysiology allows for a detailed analysis of the cellular mechanisms underlying this compound's effects. In vivo microdialysis provides a measure of the net effect of this compound on neurotransmitter release in freely moving animals. By employing these methods, researchers can gain a deeper understanding of the neuropharmacology of this compound and its potential as a therapeutic agent.
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kappa-opioid receptor agonist this compound differentially alters the rotational response to dopamine D1 and D2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]
Application Notes and Protocols for Measuring Spiradoline's Effect on Neuronal Firing Rate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline (U-62066E) is a potent and selective agonist for the kappa-opioid receptor (KOR).[1] KORs are a critical component of the endogenous opioid system and are implicated in a variety of physiological processes, including pain perception, mood regulation, and reward pathways. Activation of KORs by agonists like this compound generally leads to an inhibition of neuronal activity. This is achieved through the coupling of the receptor to Gi/o proteins, which in turn inhibits adenylyl cyclase, activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibits voltage-gated calcium channels. The net effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
Understanding the precise effects of this compound on the firing rates of different neuronal populations is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the KOR system. These application notes provide detailed protocols for key experimental techniques used to measure the impact of this compound on neuronal firing rates, along with data presentation guidelines and visualizations of the underlying pathways and workflows.
Signaling Pathway of this compound Action
This compound exerts its effects by activating the kappa-opioid receptor, a G-protein coupled receptor. The activation of KORs initiates an intracellular signaling cascade that ultimately leads to a decrease in neuronal excitability.
Data Presentation
The following tables summarize the quantitative effects of this compound and other selective kappa-opioid receptor agonists on neuronal firing rates and neurotransmitter release. Due to the limited availability of specific dose-response data for this compound's effect on firing rates, data from other potent KOR agonists are included for comparative purposes. This is clearly indicated in the tables.
Table 1: Effect of this compound on Dopamine Release (In Vivo Microdialysis)
| Brain Region | Species | Dose (mg/kg, route) | Change in Dopamine Release | Reference |
| Striatum | Rat | Systemic | Significant and long-lasting decrease | [1] |
| Striatum | Mouse | Not specified | Decreased dopamine metabolites |
Table 2: Effect of Kappa-Opioid Agonists on Neuronal Firing Rate (Electrophysiology)
| Agonist | Brain Region | Neuronal Type | Species | Dose | Change in Firing Rate | Reference |
| This compound | Nigrostriatal Pathway | Dopaminergic | Rat | Dose-dependent | Reduced rotational response to D1 agonist | [2] |
| U-50488H | Substantia Nigra | Dopaminergic | Rat | Not specified | Inhibition of firing | |
| U-69593 | Ventral Tegmental Area | Dopaminergic | Rat | Not specified | Inhibition of firing | |
| Asimadoline | Locus Coeruleus | Noradrenergic | Rat | 10 µM | ~50% decrease in spontaneous firing |
Experimental Protocols
In Vivo Single-Unit Electrophysiology
This technique allows for the direct measurement of the firing rate of individual neurons in a living animal in response to systemic or local administration of this compound.
Experimental Workflow:
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane or urethane) and place it in a stereotaxic frame.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Perform a craniotomy over the target brain region (e.g., Ventral Tegmental Area, Substantia Nigra, Dorsal Raphe Nucleus).
-
Carefully remove the dura mater to expose the cortical surface.
-
-
Electrode Implantation:
-
Slowly lower a recording microelectrode (e.g., glass micropipette or tungsten electrode) to the desired coordinates according to a stereotaxic atlas.
-
-
Recording:
-
Once a spontaneously active neuron is isolated, record its baseline firing rate for a stable period (e.g., 10-15 minutes).
-
Administer this compound via the desired route (e.g., intraperitoneal injection, intravenous infusion, or local microinjection).
-
Continue recording the neuronal firing rate for a designated period post-administration (e.g., 60-120 minutes) to observe the drug's effect.
-
-
Data Analysis:
-
Amplify and filter the recorded signal.
-
Use spike sorting software to isolate the action potentials of single neurons.
-
Calculate the firing rate (spikes/second) in bins before and after drug administration.
-
Statistically compare the pre- and post-drug firing rates to determine the effect of this compound.
-
-
Histological Verification:
-
At the end of the experiment, create a small electrolytic lesion at the recording site.
-
Perfuse the animal, and process the brain tissue for histological analysis to confirm the precise location of the electrode tip.
-
In Vitro Whole-Cell Patch-Clamp Electrophysiology
This technique allows for detailed characterization of this compound's effects on the membrane properties and firing patterns of individual neurons in acute brain slices.
Experimental Workflow:
Protocol:
-
Slice Preparation:
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare acute brain slices (250-300 µm thick) containing the region of interest using a vibratome.[3]
-
Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.[3]
-
-
Recording:
-
Transfer a slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain a whole-cell patch-clamp recording from a target neuron using a glass micropipette filled with an appropriate internal solution.
-
Record baseline membrane potential and spontaneous or evoked firing activity in current-clamp mode.
-
-
Drug Application:
-
Bath-apply this compound at various concentrations to the perfusing aCSF.
-
Record the changes in membrane potential and firing rate in response to each concentration.
-
-
Data Analysis:
-
Measure the resting membrane potential, input resistance, and firing frequency before and after this compound application.
-
Construct a dose-response curve to determine the potency (EC50) of this compound in inhibiting neuronal firing.
-
In Vivo Microdialysis
This technique is used to measure the extracellular concentration of neurotransmitters, such as dopamine, in specific brain regions of a freely moving animal, providing an indirect measure of changes in neuronal activity.
Experimental Workflow:
Protocol:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
After collecting a stable baseline of neurotransmitter levels (typically 3-4 samples), administer this compound.
-
Continue collecting samples for several hours to monitor the drug's effect on neurotransmitter concentrations.
-
-
Sample Analysis:
-
Analyze the concentration of the neurotransmitter of interest (e.g., dopamine) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Calculate the average baseline neurotransmitter concentration.
-
Express the post-drug concentrations as a percentage of the baseline.
-
Plot the time course of the effect of this compound on neurotransmitter release.
-
-
Histological Verification:
-
After the experiment, perfuse the animal and process the brain tissue to confirm the location of the microdialysis probe.
-
Conclusion
The techniques outlined in these application notes provide a comprehensive toolkit for researchers investigating the effects of this compound on neuronal activity. The choice of technique will depend on the specific research question. In vivo electrophysiology offers direct, real-time measurement of neuronal firing in the intact brain. In vitro patch-clamp electrophysiology allows for a detailed analysis of the cellular mechanisms underlying this compound's effects. In vivo microdialysis provides a measure of the net effect of this compound on neurotransmitter release in freely moving animals. By employing these methods, researchers can gain a deeper understanding of the neuropharmacology of this compound and its potential as a therapeutic agent.
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kappa-opioid receptor agonist this compound differentially alters the rotational response to dopamine D1 and D2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]
Application Note: Quantitative Analysis of Spiradoline in Human Plasma by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Spiradoline in human plasma. This compound, a potent and selective κ-opioid receptor agonist, has been a subject of interest in neuroscience and pharmacology research. This method employs a simple protein precipitation extraction procedure and a C18 stationary phase with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer, followed by UV detection. The described protocol provides a linear response with high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies and routine analysis in a research setting.
Introduction
This compound (U-62066) is a highly selective agonist for the κ-opioid receptor, exhibiting analgesic, diuretic, and antitussive properties. Its unique pharmacological profile has prompted investigations into its therapeutic potential. To support preclinical and clinical research, a reliable analytical method for the quantification of this compound in biological matrices is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds in biological fluids due to its specificity, sensitivity, and reproducibility.
This application note presents a validated HPLC-UV method for the determination of this compound in human plasma. The method is based on a straightforward protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₀Cl₂N₂O₂ | [1] |
| Molar Mass | 425.39 g/mol | [1] |
| Chemical Structure | 2-(3,4-Dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-(1-pyrrolidinyl)-1-oxaspiro[4.5]decan-8-yl]acetamide |
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., a structurally similar compound not present in the matrix
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-18 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 230 nm |
| Internal Standard (IS) | A suitable, stable, and structurally related compound |
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of this compound from human plasma.
-
Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 20 µL of the internal standard working solution (1 µg/mL) to each plasma sample (except for the blank). For calibration standards, add 20 µL of the respective this compound working standard solution.
-
Precipitation: Add 600 µL of ice-cold acetonitrile to each tube.
-
Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the initial mobile phase (20% acetonitrile in 20 mM phosphate buffer, pH 3.0).
-
Vortexing: Vortex for 30 seconds to dissolve the residue.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The analytical method should be validated according to standard guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of this compound to the internal standard against the concentration. The linearity should be evaluated over a specified concentration range.
-
Precision and Accuracy: Intra-day and inter-day precision and accuracy should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be established to determine the sensitivity of the method.
-
Selectivity: The absence of interfering peaks from endogenous plasma components should be confirmed by analyzing blank plasma samples.
-
Recovery: The extraction efficiency of the method should be determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Stability: The stability of this compound in plasma under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be evaluated.
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B (Acetonitrile) |
| 0.0 | 80 | 20 |
| 2.0 | 80 | 20 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 13.0 | 80 | 20 |
| 18.0 | 80 | 20 |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL (r² > 0.995) |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
| Extraction Recovery | > 85% |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Simplified signaling pathway of this compound via the κ-opioid receptor.
References
Application Note: Quantitative Analysis of Spiradoline in Human Plasma by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Spiradoline in human plasma. This compound, a potent and selective κ-opioid receptor agonist, has been a subject of interest in neuroscience and pharmacology research. This method employs a simple protein precipitation extraction procedure and a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, followed by UV detection. The described protocol provides a linear response with high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies and routine analysis in a research setting.
Introduction
This compound (U-62066) is a highly selective agonist for the κ-opioid receptor, exhibiting analgesic, diuretic, and antitussive properties. Its unique pharmacological profile has prompted investigations into its therapeutic potential. To support preclinical and clinical research, a reliable analytical method for the quantification of this compound in biological matrices is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds in biological fluids due to its specificity, sensitivity, and reproducibility.
This application note presents a validated HPLC-UV method for the determination of this compound in human plasma. The method is based on a straightforward protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₀Cl₂N₂O₂ | [1] |
| Molar Mass | 425.39 g/mol | [1] |
| Chemical Structure | 2-(3,4-Dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-(1-pyrrolidinyl)-1-oxaspiro[4.5]decan-8-yl]acetamide |
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., a structurally similar compound not present in the matrix
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-18 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 230 nm |
| Internal Standard (IS) | A suitable, stable, and structurally related compound |
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of this compound from human plasma.
-
Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 20 µL of the internal standard working solution (1 µg/mL) to each plasma sample (except for the blank). For calibration standards, add 20 µL of the respective this compound working standard solution.
-
Precipitation: Add 600 µL of ice-cold acetonitrile to each tube.
-
Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the initial mobile phase (20% acetonitrile in 20 mM phosphate buffer, pH 3.0).
-
Vortexing: Vortex for 30 seconds to dissolve the residue.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The analytical method should be validated according to standard guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of this compound to the internal standard against the concentration. The linearity should be evaluated over a specified concentration range.
-
Precision and Accuracy: Intra-day and inter-day precision and accuracy should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be established to determine the sensitivity of the method.
-
Selectivity: The absence of interfering peaks from endogenous plasma components should be confirmed by analyzing blank plasma samples.
-
Recovery: The extraction efficiency of the method should be determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Stability: The stability of this compound in plasma under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be evaluated.
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B (Acetonitrile) |
| 0.0 | 80 | 20 |
| 2.0 | 80 | 20 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 13.0 | 80 | 20 |
| 18.0 | 80 | 20 |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL (r² > 0.995) |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
| Extraction Recovery | > 85% |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Simplified signaling pathway of this compound via the κ-opioid receptor.
References
Long-Term Effects of Chronic Spiradoline Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline (U-62,066E) is a potent and selective kappa-opioid receptor (KOR) agonist.[1] KOR agonists have been investigated for a variety of therapeutic applications, including analgesia, without the abuse potential associated with mu-opioid receptor agonists.[2] However, their clinical utility has been limited by side effects such as dysphoria, sedation, and diuresis.[1][2] Understanding the long-term consequences of chronic KOR activation is crucial for the development of safer and more effective therapeutics targeting this system. These application notes provide a summary of the reported long-term effects of chronic this compound administration in animal models, along with detailed experimental protocols to guide future research.
Data Presentation: Quantitative Effects of Chronic this compound Administration
The following tables summarize the key quantitative findings from studies investigating the effects of repeated or chronic this compound administration in animal models.
Table 1: Behavioral Effects of Repeated this compound Administration in Rats
| Parameter | Species/Strain | Dose and Duration | Key Findings | Reference |
| Locomotor Activity | Long-Evans Rats | 3.0 mg/kg, every other day for 10 days | Locomotor activity was stable and similar to saline control. | [3] |
| Locomotor Activity | Long-Evans Rats | 10 mg/kg, every other day for 10 days | Reduced locomotor activity compared to saline control throughout the treatment period. | |
| Morphine-Induced Hyperactivity | Long-Evans Rats | 10 mg/kg this compound co-administered with 10 mg/kg morphine, every other day for 10 days | Blocked the progressive increase in locomotor activity produced by morphine. |
Table 2: Physiological and Neuroendocrine Effects of this compound
| Parameter | Species/Strain | Dose | Key Findings | Reference |
| Diuresis | Humans | 1.6 and 4.0 µg/kg, i.m. (acute) | Significant, dose-dependent increase in free water clearance. | |
| Prolactin Release | Humans | 1.6 and 4.0 µg/kg, i.m. (acute) | Dose-dependent stimulation (214% increase at higher dose). | |
| Growth Hormone (GH) Release | Humans | 1.6 and 4.0 µg/kg, i.m. (acute) | Dose-dependent stimulation (433% increase at higher dose). | |
| Cortisol Release | Humans | 1.6 and 4.0 µg/kg, i.m. (acute) | Dose-dependent stimulation (215% increase at higher dose). | |
| Blood Pressure and Heart Rate | Preclinical studies (species not specified) | Not specified | Reduction in blood pressure and heart rate. | |
| Dopamine (B1211576) Release | Rats | Systemic administration (acute) | Significant and long-lasting decrease in dopamine release. |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of this compound at the Kappa-Opioid Receptor
Caption: this compound binds to KOR, leading to downstream signaling effects.
Diagram 2: Experimental Workflow for Chronic this compound Administration and Behavioral Analysis
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Effects of Chronic Spiradoline Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline (U-62,066E) is a potent and selective kappa-opioid receptor (KOR) agonist.[1] KOR agonists have been investigated for a variety of therapeutic applications, including analgesia, without the abuse potential associated with mu-opioid receptor agonists.[2] However, their clinical utility has been limited by side effects such as dysphoria, sedation, and diuresis.[1][2] Understanding the long-term consequences of chronic KOR activation is crucial for the development of safer and more effective therapeutics targeting this system. These application notes provide a summary of the reported long-term effects of chronic this compound administration in animal models, along with detailed experimental protocols to guide future research.
Data Presentation: Quantitative Effects of Chronic this compound Administration
The following tables summarize the key quantitative findings from studies investigating the effects of repeated or chronic this compound administration in animal models.
Table 1: Behavioral Effects of Repeated this compound Administration in Rats
| Parameter | Species/Strain | Dose and Duration | Key Findings | Reference |
| Locomotor Activity | Long-Evans Rats | 3.0 mg/kg, every other day for 10 days | Locomotor activity was stable and similar to saline control. | [3] |
| Locomotor Activity | Long-Evans Rats | 10 mg/kg, every other day for 10 days | Reduced locomotor activity compared to saline control throughout the treatment period. | |
| Morphine-Induced Hyperactivity | Long-Evans Rats | 10 mg/kg this compound co-administered with 10 mg/kg morphine, every other day for 10 days | Blocked the progressive increase in locomotor activity produced by morphine. |
Table 2: Physiological and Neuroendocrine Effects of this compound
| Parameter | Species/Strain | Dose | Key Findings | Reference |
| Diuresis | Humans | 1.6 and 4.0 µg/kg, i.m. (acute) | Significant, dose-dependent increase in free water clearance. | |
| Prolactin Release | Humans | 1.6 and 4.0 µg/kg, i.m. (acute) | Dose-dependent stimulation (214% increase at higher dose). | |
| Growth Hormone (GH) Release | Humans | 1.6 and 4.0 µg/kg, i.m. (acute) | Dose-dependent stimulation (433% increase at higher dose). | |
| Cortisol Release | Humans | 1.6 and 4.0 µg/kg, i.m. (acute) | Dose-dependent stimulation (215% increase at higher dose). | |
| Blood Pressure and Heart Rate | Preclinical studies (species not specified) | Not specified | Reduction in blood pressure and heart rate. | |
| Dopamine Release | Rats | Systemic administration (acute) | Significant and long-lasting decrease in dopamine release. |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of this compound at the Kappa-Opioid Receptor
Caption: this compound binds to KOR, leading to downstream signaling effects.
Diagram 2: Experimental Workflow for Chronic this compound Administration and Behavioral Analysis
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Management of Spiradoline-Induced Diuresis in Rat Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the diuretic effects of Spiradoline, a kappa-opioid receptor (KOR) agonist, in rat-based experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced diuresis?
A1: this compound is a kappa-opioid receptor (KOR) agonist. Its activation of KORs, both centrally and peripherally, leads to diuresis, which is an increase in urine production.[1][2] The primary mechanism is the inhibition of the release of antidiuretic hormone (ADH), also known as vasopressin, from the hypothalamus and posterior pituitary gland.[1][2][3] This results in what is known as water diuresis, characterized by an increased volume of more dilute urine, without a significant alteration in electrolyte excretion.
Q2: Is the diuretic effect of this compound a common side effect of all KOR agonists?
A2: Yes, diuresis is a characteristic effect of KOR agonist activation. Both centrally and peripherally acting KOR agonists have been shown to induce this effect. Therefore, when using KOR agonists like this compound, researchers should anticipate a diuretic response in their animal models.
Q3: Can the diuretic effect of this compound be blocked or mitigated?
A3: Yes, the diuretic effect of this compound and other KOR agonists can be effectively blocked by administering a KOR antagonist. Non-selective opioid antagonists like naloxone (B1662785), and selective KOR antagonists such as nor-binaltorphimine (nor-BNI), have been shown to antagonize KOR agonist-induced diuresis.
Q4: Are there alternative KOR agonists with less diuretic effect?
A4: The diuretic effect is a class-wide effect of KOR agonists. However, the potency and duration of this effect can vary between different compounds. For instance, Salvinorin A, a potent KOR agonist, was found to be ineffective at inducing diuresis when administered systemically in rats, likely due to its short duration of action. The selection of a KOR agonist could therefore be tailored to the specific needs of the experiment, balancing the desired primary effects with the diuretic side effect.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments involving this compound and its diuretic effects.
| Problem | Possible Cause | Suggested Solution |
| Excessive diuresis is confounding experimental results. | This compound is acting as a potent KOR agonist, leading to the expected diuretic effect. | 1. Administer a KOR antagonist: Co-administration of a KOR antagonist is the most direct way to mitigate diuresis. Refer to the antagonist administration protocol below. 2. Adjust this compound dosage: If possible within the experimental design, a lower dose of this compound may reduce the diuretic effect. However, this may also impact the primary effect under investigation. |
| Uncertainty about the effective dose of a KOR antagonist. | The potency of antagonists can vary, and an inappropriate dose may not effectively block the diuretic effect. | 1. Consult literature for effective dose ranges: Review scientific literature for doses of antagonists like naloxone or nor-BNI that have been shown to be effective in rats. 2. Perform a dose-response study: Conduct a preliminary experiment to determine the optimal dose of the chosen antagonist to block this compound-induced diuresis in your specific rat strain and experimental conditions. |
| Difficulty in accurately measuring urine output. | Inaccurate urine collection can lead to unreliable data on the diuretic effect and the efficacy of any mitigating strategies. | 1. Use metabolic cages: House individual rats in metabolic cages designed for the separation and collection of urine and feces. 2. Acclimatize animals: Allow rats to acclimatize to the metabolic cages before the experiment to reduce stress-induced variations in urination. |
Quantitative Data Summary
The following table summarizes the diuretic effects of various KOR agonists and the inhibitory action of KOR antagonists.
| Compound | Species | Dose Range | Effect on Urine Output | Antagonist | Antagonist Dose | Effect of Antagonist | Reference |
| This compound | Rat | 0.032 - 32.0 mg/kg, i.p. | Dose-dependent increase | - | - | - | |
| U-50,488H | Rat | 0.1 - 10 mg/kg, s.c. | Dose-dependent increase | 5'-Guanidinonaltrindole | Not specified | Inhibited diuresis | |
| Nalfurafine | Rat | 0.005 - 0.02 mg/kg, s.c. | Dose-dependent increase | 5'-Guanidinonaltrindole | Not specified | Inhibited diuresis | |
| Tifluadom, U50488, Ethylketocyclazocine | Rat | Not specified, s.c. | Increased diuresis | Naloxone | Not specified | Antagonized diuresis | |
| U-50,488H, Bremazocine | Monkey | 0.032 - 1 mg/kg, i.m. (U-50,488H); 0.00032 - 0.01 mg/kg, i.m. (Bremazocine) | Dose-dependent increase | nor-Binaltorphimine (nor-BNI) | 0.32 mg, intracisternal | Significantly blocked diuresis for 20 weeks |
Experimental Protocols
Protocol 1: Measurement of this compound-Induced Diuresis in Rats
Objective: To quantify the diuretic effect of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Metabolic cages
-
Graduated cylinders for urine collection
-
Animal balance
Procedure:
-
Fast the rats for 18 hours prior to the experiment, with free access to water.
-
Acclimatize the rats to the metabolic cages for at least 24 hours before the experiment begins.
-
On the day of the experiment, weigh each rat.
-
Administer a saline load (e.g., 25 ml/kg, intraperitoneally) to ensure adequate hydration.
-
Divide the rats into at least two groups: a control group receiving the vehicle and a treatment group receiving this compound at the desired dose.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Immediately place each rat in an individual metabolic cage.
-
Collect urine at regular intervals (e.g., every hour for 5 hours) and at a final time point (e.g., 24 hours).
-
Measure and record the total volume of urine for each rat at each time point.
-
Analyze the data by comparing the urine output of the this compound-treated group to the control group.
Protocol 2: Mitigation of this compound-Induced Diuresis with a KOR Antagonist
Objective: To evaluate the efficacy of a KOR antagonist in blocking the diuretic effect of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
KOR antagonist (e.g., naloxone or nor-BNI)
-
Vehicle (e.g., sterile saline)
-
Metabolic cages
-
Graduated cylinders
-
Animal balance
Procedure:
-
Follow steps 1-4 from Protocol 1 for animal preparation and hydration.
-
Divide the rats into four groups:
-
Group 1: Vehicle for antagonist + Vehicle for this compound (Control)
-
Group 2: Vehicle for antagonist + this compound
-
Group 3: KOR antagonist + this compound
-
Group 4: KOR antagonist + Vehicle for this compound
-
-
Administer the KOR antagonist or its vehicle at the appropriate time before this compound administration (this may require a pilot study to determine the optimal pre-treatment time).
-
Administer this compound or its vehicle at the desired dose and route.
-
Follow steps 7-10 from Protocol 1 for urine collection and data analysis.
-
Compare the urine output of Group 3 to Groups 1 and 2 to determine if the antagonist mitigated the diuretic effect of this compound.
Visualizations
Caption: Signaling pathway of this compound-induced diuresis and its antagonism.
Caption: Experimental workflow for mitigating this compound-induced diuresis.
Caption: Troubleshooting flowchart for managing this compound-induced diuresis.
References
Technical Support Center: Management of Spiradoline-Induced Diuresis in Rat Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the diuretic effects of Spiradoline, a kappa-opioid receptor (KOR) agonist, in rat-based experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced diuresis?
A1: this compound is a kappa-opioid receptor (KOR) agonist. Its activation of KORs, both centrally and peripherally, leads to diuresis, which is an increase in urine production.[1][2] The primary mechanism is the inhibition of the release of antidiuretic hormone (ADH), also known as vasopressin, from the hypothalamus and posterior pituitary gland.[1][2][3] This results in what is known as water diuresis, characterized by an increased volume of more dilute urine, without a significant alteration in electrolyte excretion.
Q2: Is the diuretic effect of this compound a common side effect of all KOR agonists?
A2: Yes, diuresis is a characteristic effect of KOR agonist activation. Both centrally and peripherally acting KOR agonists have been shown to induce this effect. Therefore, when using KOR agonists like this compound, researchers should anticipate a diuretic response in their animal models.
Q3: Can the diuretic effect of this compound be blocked or mitigated?
A3: Yes, the diuretic effect of this compound and other KOR agonists can be effectively blocked by administering a KOR antagonist. Non-selective opioid antagonists like naloxone, and selective KOR antagonists such as nor-binaltorphimine (nor-BNI), have been shown to antagonize KOR agonist-induced diuresis.
Q4: Are there alternative KOR agonists with less diuretic effect?
A4: The diuretic effect is a class-wide effect of KOR agonists. However, the potency and duration of this effect can vary between different compounds. For instance, Salvinorin A, a potent KOR agonist, was found to be ineffective at inducing diuresis when administered systemically in rats, likely due to its short duration of action. The selection of a KOR agonist could therefore be tailored to the specific needs of the experiment, balancing the desired primary effects with the diuretic side effect.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments involving this compound and its diuretic effects.
| Problem | Possible Cause | Suggested Solution |
| Excessive diuresis is confounding experimental results. | This compound is acting as a potent KOR agonist, leading to the expected diuretic effect. | 1. Administer a KOR antagonist: Co-administration of a KOR antagonist is the most direct way to mitigate diuresis. Refer to the antagonist administration protocol below. 2. Adjust this compound dosage: If possible within the experimental design, a lower dose of this compound may reduce the diuretic effect. However, this may also impact the primary effect under investigation. |
| Uncertainty about the effective dose of a KOR antagonist. | The potency of antagonists can vary, and an inappropriate dose may not effectively block the diuretic effect. | 1. Consult literature for effective dose ranges: Review scientific literature for doses of antagonists like naloxone or nor-BNI that have been shown to be effective in rats. 2. Perform a dose-response study: Conduct a preliminary experiment to determine the optimal dose of the chosen antagonist to block this compound-induced diuresis in your specific rat strain and experimental conditions. |
| Difficulty in accurately measuring urine output. | Inaccurate urine collection can lead to unreliable data on the diuretic effect and the efficacy of any mitigating strategies. | 1. Use metabolic cages: House individual rats in metabolic cages designed for the separation and collection of urine and feces. 2. Acclimatize animals: Allow rats to acclimatize to the metabolic cages before the experiment to reduce stress-induced variations in urination. |
Quantitative Data Summary
The following table summarizes the diuretic effects of various KOR agonists and the inhibitory action of KOR antagonists.
| Compound | Species | Dose Range | Effect on Urine Output | Antagonist | Antagonist Dose | Effect of Antagonist | Reference |
| This compound | Rat | 0.032 - 32.0 mg/kg, i.p. | Dose-dependent increase | - | - | - | |
| U-50,488H | Rat | 0.1 - 10 mg/kg, s.c. | Dose-dependent increase | 5'-Guanidinonaltrindole | Not specified | Inhibited diuresis | |
| Nalfurafine | Rat | 0.005 - 0.02 mg/kg, s.c. | Dose-dependent increase | 5'-Guanidinonaltrindole | Not specified | Inhibited diuresis | |
| Tifluadom, U50488, Ethylketocyclazocine | Rat | Not specified, s.c. | Increased diuresis | Naloxone | Not specified | Antagonized diuresis | |
| U-50,488H, Bremazocine | Monkey | 0.032 - 1 mg/kg, i.m. (U-50,488H); 0.00032 - 0.01 mg/kg, i.m. (Bremazocine) | Dose-dependent increase | nor-Binaltorphimine (nor-BNI) | 0.32 mg, intracisternal | Significantly blocked diuresis for 20 weeks |
Experimental Protocols
Protocol 1: Measurement of this compound-Induced Diuresis in Rats
Objective: To quantify the diuretic effect of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Metabolic cages
-
Graduated cylinders for urine collection
-
Animal balance
Procedure:
-
Fast the rats for 18 hours prior to the experiment, with free access to water.
-
Acclimatize the rats to the metabolic cages for at least 24 hours before the experiment begins.
-
On the day of the experiment, weigh each rat.
-
Administer a saline load (e.g., 25 ml/kg, intraperitoneally) to ensure adequate hydration.
-
Divide the rats into at least two groups: a control group receiving the vehicle and a treatment group receiving this compound at the desired dose.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Immediately place each rat in an individual metabolic cage.
-
Collect urine at regular intervals (e.g., every hour for 5 hours) and at a final time point (e.g., 24 hours).
-
Measure and record the total volume of urine for each rat at each time point.
-
Analyze the data by comparing the urine output of the this compound-treated group to the control group.
Protocol 2: Mitigation of this compound-Induced Diuresis with a KOR Antagonist
Objective: To evaluate the efficacy of a KOR antagonist in blocking the diuretic effect of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
KOR antagonist (e.g., naloxone or nor-BNI)
-
Vehicle (e.g., sterile saline)
-
Metabolic cages
-
Graduated cylinders
-
Animal balance
Procedure:
-
Follow steps 1-4 from Protocol 1 for animal preparation and hydration.
-
Divide the rats into four groups:
-
Group 1: Vehicle for antagonist + Vehicle for this compound (Control)
-
Group 2: Vehicle for antagonist + this compound
-
Group 3: KOR antagonist + this compound
-
Group 4: KOR antagonist + Vehicle for this compound
-
-
Administer the KOR antagonist or its vehicle at the appropriate time before this compound administration (this may require a pilot study to determine the optimal pre-treatment time).
-
Administer this compound or its vehicle at the desired dose and route.
-
Follow steps 7-10 from Protocol 1 for urine collection and data analysis.
-
Compare the urine output of Group 3 to Groups 1 and 2 to determine if the antagonist mitigated the diuretic effect of this compound.
Visualizations
Caption: Signaling pathway of this compound-induced diuresis and its antagonism.
Caption: Experimental workflow for mitigating this compound-induced diuresis.
Caption: Troubleshooting flowchart for managing this compound-induced diuresis.
References
Spiradoline Solubility and Formulation Guide for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiradoline, a potent and selective kappa-opioid receptor agonist. The following information is intended to assist in overcoming common solubility challenges encountered during the preparation of this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a selective kappa-opioid receptor agonist, often used in research as this compound Mesylate.[1][2] Like many small molecule drugs, its limited aqueous solubility can pose a significant challenge for in vivo experiments, which typically require administration in a biocompatible, aqueous-based vehicle. Poor solubility can lead to precipitation of the compound, resulting in inaccurate dosing and potentially causing local irritation or toxicity at the injection site.
Q2: What are the general physicochemical properties of this compound Mesylate?
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₄Cl₂N₂O₅S | [3] |
| Molecular Weight | 521.50 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 25 mg/mL | |
| Aqueous Solubility | Low (A clear solution of ≥ 2.5 mg/mL is achievable in a specific vehicle) |
Q3: My this compound Mesylate, dissolved in DMSO, is precipitating when I dilute it with saline for injection. What can I do?
A3: This is a common issue known as "antisolvent precipitation." DMSO is an excellent organic solvent, but this compound Mesylate is poorly soluble in aqueous solutions like saline or phosphate-buffered saline (PBS). When the DMSO stock is diluted, the high concentration of water causes the compound to crash out of solution.
Here are several strategies to address this:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your injectate. While there is no universal cutoff, a final DMSO concentration of 1-5% is often recommended to minimize both precipitation and potential toxicity.
-
Use Co-solvents and Surfactants: Incorporating co-solvents and surfactants into your vehicle can significantly improve the solubility of this compound. A commonly used approach is to create a vehicle formulation that includes components like polyethylene (B3416737) glycol (PEG), Tween 80, or carboxymethylcellulose (CMC).
-
Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.
-
Stepwise Dilution: Instead of adding your DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add the DMSO stock to a smaller volume of the vehicle containing co-solvents first, ensure it is fully dissolved, and then add the remaining aqueous component.
Troubleshooting Guide
Problem 1: this compound Mesylate powder will not dissolve in my desired aqueous buffer (e.g., saline, PBS).
-
Root Cause: this compound Mesylate has very low intrinsic solubility in neutral aqueous solutions.
-
Solution 1: Prepare a Stock Solution in an Organic Solvent. The recommended approach is to first dissolve this compound Mesylate in 100% Dimethyl Sulfoxide (DMSO). A concentration of 25 mg/mL in DMSO is achievable.
-
Solution 2: Utilize a Co-solvent Vehicle. For direct preparation without a high-concentration DMSO stock, a vehicle containing co-solvents can be used. See the detailed protocol below for an example formulation.
Problem 2: After preparing a clear solution in a mixed vehicle, the compound precipitates over time or upon refrigeration.
-
Root Cause: The formulation may be a supersaturated solution that is not thermodynamically stable. Changes in temperature can decrease solubility and promote precipitation.
-
Solution 1: Prepare Fresh Formulations. It is best practice to prepare the this compound formulation fresh on the day of the experiment.
-
Solution 2: Store at Room Temperature (if stability permits). If short-term storage is necessary, storing the formulation at room temperature may be preferable to refrigeration if cold-induced precipitation is observed. However, the chemical stability of this compound in the specific vehicle at room temperature should be considered.
-
Solution 3: Re-dissolve Before Use. If slight precipitation is observed after storage, gentle warming and vortexing may be sufficient to redissolve the compound. However, ensure the compound has not degraded.
Problem 3: I am observing irritation or adverse reactions at the injection site in my animals.
-
Root Cause: This could be due to the pH of the formulation, the concentration of organic solvents (like DMSO), or precipitation of the compound at the injection site.
-
Solution 1: Check the pH of Your Formulation. The pH of the final formulation should be within a physiologically tolerable range (typically pH 5-9 for intraperitoneal or subcutaneous injections).
-
Solution 2: Reduce the Concentration of Excipients. High concentrations of DMSO, ethanol, or certain surfactants can cause local tissue irritation. Refer to established guidelines for tolerable concentrations of these excipients in the species you are using.
-
Solution 3: Ensure Complete Dissolution. Visually inspect your formulation for any particulate matter before injection. Filtering the solution through a 0.22 µm syringe filter can remove any undissolved particles.
Experimental Protocols
Protocol 1: Preparation of this compound Mesylate for Intraperitoneal (IP) Injection
This protocol is adapted from a formulation designed to achieve a clear solution of at least 2.5 mg/mL.
Materials:
-
This compound Mesylate powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL Stock Solution in DMSO:
-
Weigh the desired amount of this compound Mesylate powder.
-
Add the appropriate volume of 100% DMSO to achieve a concentration of 25 mg/mL.
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Prepare the Final Injection Vehicle (example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound Mesylate stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly by vortexing.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex until the solution is clear and homogenous.
-
This results in a final formulation with a this compound Mesylate concentration of 2.5 mg/mL in a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The volumes can be scaled as needed.
Visualizations
Kappa-Opioid Receptor (KOR) Signaling Pathway
Activation of the kappa-opioid receptor (KOR) by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into Gα and Gβγ subunits. These subunits modulate the activity of various downstream effectors, leading to the ultimate physiological response.
Caption: this compound activates the KOR, leading to G-protein modulation of downstream effectors.
Experimental Workflow for this compound Formulation
The following diagram outlines the key steps for preparing a this compound Mesylate formulation for in vivo use, highlighting critical points to avoid precipitation.
Caption: Step-by-step workflow for preparing this compound injection solution to avoid precipitation.
References
Spiradoline Solubility and Formulation Guide for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiradoline, a potent and selective kappa-opioid receptor agonist. The following information is intended to assist in overcoming common solubility challenges encountered during the preparation of this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a selective kappa-opioid receptor agonist, often used in research as this compound Mesylate.[1][2] Like many small molecule drugs, its limited aqueous solubility can pose a significant challenge for in vivo experiments, which typically require administration in a biocompatible, aqueous-based vehicle. Poor solubility can lead to precipitation of the compound, resulting in inaccurate dosing and potentially causing local irritation or toxicity at the injection site.
Q2: What are the general physicochemical properties of this compound Mesylate?
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₄Cl₂N₂O₅S | [3] |
| Molecular Weight | 521.50 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 25 mg/mL | |
| Aqueous Solubility | Low (A clear solution of ≥ 2.5 mg/mL is achievable in a specific vehicle) |
Q3: My this compound Mesylate, dissolved in DMSO, is precipitating when I dilute it with saline for injection. What can I do?
A3: This is a common issue known as "antisolvent precipitation." DMSO is an excellent organic solvent, but this compound Mesylate is poorly soluble in aqueous solutions like saline or phosphate-buffered saline (PBS). When the DMSO stock is diluted, the high concentration of water causes the compound to crash out of solution.
Here are several strategies to address this:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your injectate. While there is no universal cutoff, a final DMSO concentration of 1-5% is often recommended to minimize both precipitation and potential toxicity.
-
Use Co-solvents and Surfactants: Incorporating co-solvents and surfactants into your vehicle can significantly improve the solubility of this compound. A commonly used approach is to create a vehicle formulation that includes components like polyethylene glycol (PEG), Tween 80, or carboxymethylcellulose (CMC).
-
Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.
-
Stepwise Dilution: Instead of adding your DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add the DMSO stock to a smaller volume of the vehicle containing co-solvents first, ensure it is fully dissolved, and then add the remaining aqueous component.
Troubleshooting Guide
Problem 1: this compound Mesylate powder will not dissolve in my desired aqueous buffer (e.g., saline, PBS).
-
Root Cause: this compound Mesylate has very low intrinsic solubility in neutral aqueous solutions.
-
Solution 1: Prepare a Stock Solution in an Organic Solvent. The recommended approach is to first dissolve this compound Mesylate in 100% Dimethyl Sulfoxide (DMSO). A concentration of 25 mg/mL in DMSO is achievable.
-
Solution 2: Utilize a Co-solvent Vehicle. For direct preparation without a high-concentration DMSO stock, a vehicle containing co-solvents can be used. See the detailed protocol below for an example formulation.
Problem 2: After preparing a clear solution in a mixed vehicle, the compound precipitates over time or upon refrigeration.
-
Root Cause: The formulation may be a supersaturated solution that is not thermodynamically stable. Changes in temperature can decrease solubility and promote precipitation.
-
Solution 1: Prepare Fresh Formulations. It is best practice to prepare the this compound formulation fresh on the day of the experiment.
-
Solution 2: Store at Room Temperature (if stability permits). If short-term storage is necessary, storing the formulation at room temperature may be preferable to refrigeration if cold-induced precipitation is observed. However, the chemical stability of this compound in the specific vehicle at room temperature should be considered.
-
Solution 3: Re-dissolve Before Use. If slight precipitation is observed after storage, gentle warming and vortexing may be sufficient to redissolve the compound. However, ensure the compound has not degraded.
Problem 3: I am observing irritation or adverse reactions at the injection site in my animals.
-
Root Cause: This could be due to the pH of the formulation, the concentration of organic solvents (like DMSO), or precipitation of the compound at the injection site.
-
Solution 1: Check the pH of Your Formulation. The pH of the final formulation should be within a physiologically tolerable range (typically pH 5-9 for intraperitoneal or subcutaneous injections).
-
Solution 2: Reduce the Concentration of Excipients. High concentrations of DMSO, ethanol, or certain surfactants can cause local tissue irritation. Refer to established guidelines for tolerable concentrations of these excipients in the species you are using.
-
Solution 3: Ensure Complete Dissolution. Visually inspect your formulation for any particulate matter before injection. Filtering the solution through a 0.22 µm syringe filter can remove any undissolved particles.
Experimental Protocols
Protocol 1: Preparation of this compound Mesylate for Intraperitoneal (IP) Injection
This protocol is adapted from a formulation designed to achieve a clear solution of at least 2.5 mg/mL.
Materials:
-
This compound Mesylate powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL Stock Solution in DMSO:
-
Weigh the desired amount of this compound Mesylate powder.
-
Add the appropriate volume of 100% DMSO to achieve a concentration of 25 mg/mL.
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Prepare the Final Injection Vehicle (example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound Mesylate stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly by vortexing.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex until the solution is clear and homogenous.
-
This results in a final formulation with a this compound Mesylate concentration of 2.5 mg/mL in a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The volumes can be scaled as needed.
Visualizations
Kappa-Opioid Receptor (KOR) Signaling Pathway
Activation of the kappa-opioid receptor (KOR) by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into Gα and Gβγ subunits. These subunits modulate the activity of various downstream effectors, leading to the ultimate physiological response.
Caption: this compound activates the KOR, leading to G-protein modulation of downstream effectors.
Experimental Workflow for this compound Formulation
The following diagram outlines the key steps for preparing a this compound Mesylate formulation for in vivo use, highlighting critical points to avoid precipitation.
Caption: Step-by-step workflow for preparing this compound injection solution to avoid precipitation.
References
Optimizing Spiradoline concentration for antinociception research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Spiradoline in antinociception studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations to facilitate successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in antinociception?
This compound (U-62066E) is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its antinociceptive effects are mediated through the activation of these receptors.[4][5] The active enantiomer responsible for its kappa agonist properties is the (-)enantiomer.
Q2: What are the expected antinociceptive effects of this compound in preclinical models?
In rodent models, this compound has demonstrated significant antinociceptive properties in various assays, including thermal, pressure, and chemical irritant tests. It has been shown to be a full antinociceptive agonist in the cold-water tail-flick assay in rats.
Q3: What is the typical onset and duration of action for this compound?
In preclinical studies, this compound exhibits a short duration of action, with peak effects observed around 30 minutes after administration. It readily penetrates the blood-brain barrier.
Q4: Can this compound be used in combination with other analgesics?
Yes, studies have explored the co-administration of this compound with other compounds. For instance, when combined with the cannabinoid receptor agonist CP55940, this compound produces additive antinociceptive effects in rats.
Q5: Are there known antagonists for this compound's effects?
The antinociceptive effects of this compound can be blocked by kappa-opioid receptor antagonists such as norbinaltorphimine. The general opioid antagonist naloxone (B1662785) can also antagonize its effects, though a higher dose may be required compared to antagonizing mu-opioid agonists like fentanyl.
Troubleshooting Guide
This guide addresses common issues encountered during antinociception experiments with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant antinociceptive effect observed. | - Insufficient Dose: The administered concentration may be too low for the specific animal model or nociceptive assay. - Route of Administration: The chosen route may not provide adequate bioavailability. - Animal Strain/Sex Differences: There can be variations in sensitivity to this compound across different rat strains and between sexes. | - Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your experimental conditions. Refer to the effective concentration tables below. - Review Administration Route: Ensure the route of administration (e.g., intraperitoneal, subcutaneous) is appropriate and has been validated in previous studies. - Consider Strain and Sex: Be aware of potential differences and select the appropriate animal model. Report the strain and sex of the animals in your study. |
| High incidence of adverse effects at analgesic doses. | - Narrow Therapeutic Window: this compound is known to produce adverse effects such as diuresis, sedation, and dysphoria at doses lower than those required for analgesia in some cases. - Off-Target Effects: While highly selective for the kappa-opioid receptor, high concentrations could potentially lead to off-target effects. | - Optimize Dose: Carefully titrate the dose to find a balance between antinociception and adverse effects. - Monitor for Side Effects: Systematically observe and record any adverse effects in a standardized manner. - Consider Adjunctive Therapy: Explore the use of this compound in combination with other analgesics to potentially lower the required dose and mitigate side effects. |
| Observed sedation or changes in locomotor activity. | - Kappa-Opioid Receptor Activation: Activation of kappa-opioid receptors can lead to sedation and a decrease in locomotor activity. This compound has been shown to decrease dopamine (B1211576) release, which can contribute to these effects. | - Differentiate Sedation from Analgesia: Use appropriate control measures and behavioral assays to distinguish between sedative effects and true antinociception. - Acclimatize Animals: Ensure animals are properly acclimatized to the experimental setup to minimize stress-induced behavioral changes. |
| Variability in experimental results. | - Drug Stability and Preparation: Improper storage or preparation of the this compound solution can lead to inconsistent concentrations. - Experimental Conditions: Variations in ambient temperature, handling stress, or the nociceptive stimulus intensity can affect results. | - Follow Proper Handling Procedures: Store this compound according to the manufacturer's instructions and prepare fresh solutions for each experiment. - Standardize Experimental Protocol: Maintain consistent experimental conditions across all test subjects and sessions. |
Data Presentation: Effective Concentrations of this compound
The following tables summarize the effective doses of this compound used in various antinociception studies.
Table 1: this compound in Rodent Antinociception Models
| Animal Model | Assay | Route of Administration | Effective Dose Range (mg/kg) | Reference |
| Sprague-Dawley Rats | Warm Water Tail-Withdrawal | Intraperitoneal | 1.0 - 32.0 | |
| Sprague-Dawley Rats | Cold-Water Tail-Flick | Not Specified | Dose-dependent increase in antinociception | |
| Mice | Various antinociceptive assays | Not Specified | Potency reported as 4.7 to 23 times that of a reference compound |
Table 2: this compound in Other Preclinical Models
| Animal Model | Assay | Route of Administration | Effective Dose Range | Reference |
| Squirrel Monkeys | Shock Titration | Not Specified | Dose-dependent increase in median shock level | |
| Healthy Human Volunteers | Neuroendocrine Effects | Intramuscular | 1.6 and 4.0 µg/kg |
Experimental Protocols
1. Warm Water Tail-Withdrawal Assay
This protocol is adapted from studies investigating thermal nociception in rats.
-
Objective: To assess the antinociceptive effects of this compound by measuring the latency of tail withdrawal from warm water.
-
Materials:
-
This compound mesylate
-
Vehicle (e.g., saline)
-
Water bath maintained at a constant temperature (e.g., 50°C)
-
Timer
-
Animal restraining device
-
-
Procedure:
-
Acclimatize the rats to the experimental room and restraining devices.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time post-injection (e.g., 30 minutes), gently restrain the rat.
-
Immerse the distal third of the rat's tail into the warm water bath.
-
Start the timer immediately upon immersion.
-
Stop the timer as soon as the rat withdraws its tail from the water. This is the tail-withdrawal latency.
-
A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage. If the rat does not withdraw its tail by the cut-off time, remove the tail and record the latency as the cut-off time.
-
Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
2. Cold-Water Tail-Flick (CWTF) Assay
This protocol is based on the methodology used to evaluate kappa-opioid receptor activity.
-
Objective: To measure the antinociceptive response to a cold stimulus.
-
Materials:
-
This compound mesylate
-
Vehicle
-
Cold water bath (e.g., 2°C)
-
Timer
-
Animal restraining device
-
-
Procedure:
-
Acclimatize rats to the experimental setup.
-
Record baseline tail-flick latency by immersing the tail in the cold water and measuring the time to a vigorous tail flick.
-
Administer this compound or vehicle.
-
At specified time intervals post-administration, re-measure the tail-flick latency.
-
Establish a cut-off time to avoid injury.
-
Analyze the data by comparing post-drug latencies to baseline values.
-
Visualizations
Caption: this compound's signaling pathway for antinociception.
Caption: General workflow for this compound antinociception experiments.
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound (U-62066E), a kappa-opioid receptor agonist, on neuroendocrine function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Properties of this compound: A Potent and Selective k‐Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa antinociceptive activity of this compound in the cold-water tail-flick assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive and response rate-altering effects of kappa opioid agonists, this compound, enadoline and U69,593, alone and in combination with opioid antagonists in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Spiradoline concentration for antinociception research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Spiradoline in antinociception studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations to facilitate successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in antinociception?
This compound (U-62066E) is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its antinociceptive effects are mediated through the activation of these receptors.[4][5] The active enantiomer responsible for its kappa agonist properties is the (-)enantiomer.
Q2: What are the expected antinociceptive effects of this compound in preclinical models?
In rodent models, this compound has demonstrated significant antinociceptive properties in various assays, including thermal, pressure, and chemical irritant tests. It has been shown to be a full antinociceptive agonist in the cold-water tail-flick assay in rats.
Q3: What is the typical onset and duration of action for this compound?
In preclinical studies, this compound exhibits a short duration of action, with peak effects observed around 30 minutes after administration. It readily penetrates the blood-brain barrier.
Q4: Can this compound be used in combination with other analgesics?
Yes, studies have explored the co-administration of this compound with other compounds. For instance, when combined with the cannabinoid receptor agonist CP55940, this compound produces additive antinociceptive effects in rats.
Q5: Are there known antagonists for this compound's effects?
The antinociceptive effects of this compound can be blocked by kappa-opioid receptor antagonists such as norbinaltorphimine. The general opioid antagonist naloxone can also antagonize its effects, though a higher dose may be required compared to antagonizing mu-opioid agonists like fentanyl.
Troubleshooting Guide
This guide addresses common issues encountered during antinociception experiments with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant antinociceptive effect observed. | - Insufficient Dose: The administered concentration may be too low for the specific animal model or nociceptive assay. - Route of Administration: The chosen route may not provide adequate bioavailability. - Animal Strain/Sex Differences: There can be variations in sensitivity to this compound across different rat strains and between sexes. | - Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your experimental conditions. Refer to the effective concentration tables below. - Review Administration Route: Ensure the route of administration (e.g., intraperitoneal, subcutaneous) is appropriate and has been validated in previous studies. - Consider Strain and Sex: Be aware of potential differences and select the appropriate animal model. Report the strain and sex of the animals in your study. |
| High incidence of adverse effects at analgesic doses. | - Narrow Therapeutic Window: this compound is known to produce adverse effects such as diuresis, sedation, and dysphoria at doses lower than those required for analgesia in some cases. - Off-Target Effects: While highly selective for the kappa-opioid receptor, high concentrations could potentially lead to off-target effects. | - Optimize Dose: Carefully titrate the dose to find a balance between antinociception and adverse effects. - Monitor for Side Effects: Systematically observe and record any adverse effects in a standardized manner. - Consider Adjunctive Therapy: Explore the use of this compound in combination with other analgesics to potentially lower the required dose and mitigate side effects. |
| Observed sedation or changes in locomotor activity. | - Kappa-Opioid Receptor Activation: Activation of kappa-opioid receptors can lead to sedation and a decrease in locomotor activity. This compound has been shown to decrease dopamine release, which can contribute to these effects. | - Differentiate Sedation from Analgesia: Use appropriate control measures and behavioral assays to distinguish between sedative effects and true antinociception. - Acclimatize Animals: Ensure animals are properly acclimatized to the experimental setup to minimize stress-induced behavioral changes. |
| Variability in experimental results. | - Drug Stability and Preparation: Improper storage or preparation of the this compound solution can lead to inconsistent concentrations. - Experimental Conditions: Variations in ambient temperature, handling stress, or the nociceptive stimulus intensity can affect results. | - Follow Proper Handling Procedures: Store this compound according to the manufacturer's instructions and prepare fresh solutions for each experiment. - Standardize Experimental Protocol: Maintain consistent experimental conditions across all test subjects and sessions. |
Data Presentation: Effective Concentrations of this compound
The following tables summarize the effective doses of this compound used in various antinociception studies.
Table 1: this compound in Rodent Antinociception Models
| Animal Model | Assay | Route of Administration | Effective Dose Range (mg/kg) | Reference |
| Sprague-Dawley Rats | Warm Water Tail-Withdrawal | Intraperitoneal | 1.0 - 32.0 | |
| Sprague-Dawley Rats | Cold-Water Tail-Flick | Not Specified | Dose-dependent increase in antinociception | |
| Mice | Various antinociceptive assays | Not Specified | Potency reported as 4.7 to 23 times that of a reference compound |
Table 2: this compound in Other Preclinical Models
| Animal Model | Assay | Route of Administration | Effective Dose Range | Reference |
| Squirrel Monkeys | Shock Titration | Not Specified | Dose-dependent increase in median shock level | |
| Healthy Human Volunteers | Neuroendocrine Effects | Intramuscular | 1.6 and 4.0 µg/kg |
Experimental Protocols
1. Warm Water Tail-Withdrawal Assay
This protocol is adapted from studies investigating thermal nociception in rats.
-
Objective: To assess the antinociceptive effects of this compound by measuring the latency of tail withdrawal from warm water.
-
Materials:
-
This compound mesylate
-
Vehicle (e.g., saline)
-
Water bath maintained at a constant temperature (e.g., 50°C)
-
Timer
-
Animal restraining device
-
-
Procedure:
-
Acclimatize the rats to the experimental room and restraining devices.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time post-injection (e.g., 30 minutes), gently restrain the rat.
-
Immerse the distal third of the rat's tail into the warm water bath.
-
Start the timer immediately upon immersion.
-
Stop the timer as soon as the rat withdraws its tail from the water. This is the tail-withdrawal latency.
-
A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage. If the rat does not withdraw its tail by the cut-off time, remove the tail and record the latency as the cut-off time.
-
Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
2. Cold-Water Tail-Flick (CWTF) Assay
This protocol is based on the methodology used to evaluate kappa-opioid receptor activity.
-
Objective: To measure the antinociceptive response to a cold stimulus.
-
Materials:
-
This compound mesylate
-
Vehicle
-
Cold water bath (e.g., 2°C)
-
Timer
-
Animal restraining device
-
-
Procedure:
-
Acclimatize rats to the experimental setup.
-
Record baseline tail-flick latency by immersing the tail in the cold water and measuring the time to a vigorous tail flick.
-
Administer this compound or vehicle.
-
At specified time intervals post-administration, re-measure the tail-flick latency.
-
Establish a cut-off time to avoid injury.
-
Analyze the data by comparing post-drug latencies to baseline values.
-
Visualizations
Caption: this compound's signaling pathway for antinociception.
Caption: General workflow for this compound antinociception experiments.
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound (U-62066E), a kappa-opioid receptor agonist, on neuroendocrine function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Properties of this compound: A Potent and Selective k‐Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa antinociceptive activity of this compound in the cold-water tail-flick assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive and response rate-altering effects of kappa opioid agonists, this compound, enadoline and U69,593, alone and in combination with opioid antagonists in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiradoline Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of spiradoline in solution for laboratory use. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have lost potency over a short period. What are the likely causes?
A1: The most probable cause of this compound degradation in aqueous solutions is the hydrolysis of its amide bond.[1] this compound is an arylacetamide, and amides are susceptible to cleavage by water, a reaction that can be accelerated by acidic or basic conditions.[1] This hydrolysis would result in the formation of inactive degradation products.
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution. For many amides, optimal stability is found near a neutral pH (6-8).[1]
-
Buffer Selection: If your experimental design allows, utilize a buffer to maintain a stable pH. Common choices include phosphate (B84403) or citrate (B86180) buffers.[1]
-
Solvent Purity: Ensure the use of high-purity solvents. Contaminants can potentially catalyze degradation.
-
Fresh Preparation: Prepare this compound solutions fresh whenever possible, especially for critical experiments.
Q2: I am observing inconsistent results between different batches of this compound solutions prepared under what I believe are identical conditions. What could be the source of this variability?
A2: Inconsistent stability can arise from subtle variations in your experimental setup and reagents.
Troubleshooting Steps:
-
Reagent Quality: Use high-purity this compound and analytical-grade solvents. Impurities can sometimes catalyze degradation reactions.
-
Glassware Cleanliness: Ensure all glassware is meticulously cleaned and rinsed to remove any acidic or basic residues that could alter the pH of your solution.
-
Atmospheric CO2: For unbuffered aqueous solutions, prolonged exposure to air can lead to the absorption of carbon dioxide, forming carbonic acid and slightly lowering the pH. Consider preparing solutions fresh or working under an inert atmosphere (e.g., nitrogen) for highly sensitive applications.
-
Light Exposure: While not definitively reported for this compound, it is a good laboratory practice to protect solutions from light to prevent potential photodegradation.[1] Use amber vials or wrap containers in aluminum foil.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: For long-term storage, stock solutions of this compound are typically prepared in anhydrous organic solvents like dimethyl sulfoxide (B87167) (DMSO). For immediate use in aqueous-based in vitro or in vivo experiments, a fresh dilution from the DMSO stock into a suitable aqueous buffer or saline is recommended. Some studies have reported dissolving this compound in sterile 0.9% saline solution or a mixture of ethanol, emulphor, and saline for in vivo administration.
Q4: How should I store my this compound solutions to maximize their stability?
A4: Based on general guidelines for opioid solutions and related compounds, the following storage conditions are recommended:
-
Stock Solutions (in DMSO): Store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Aqueous Solutions: Prepare fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protect it from light. Avoid repeated freeze-thaw cycles.
-
General Recommendations: Always store solutions in a locked and controlled environment.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a 105°C oven for 24 hours. Also, incubate a 100 µg/mL solution in a neutral buffer (e.g., phosphate buffer, pH 7.0) at 60°C for 24 hours.
-
Photolytic Degradation: Expose a 100 µg/mL solution in a neutral buffer to a photostability chamber (ICH Q1B option 2) for an appropriate duration.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a starting point could be around 254 nm).
-
Injection Volume: 10 µL.
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Data Presentation
The following tables present hypothetical data from a stability study of this compound in different solutions to illustrate how quantitative data can be summarized.
Table 1: Stability of this compound (100 µg/mL) in Aqueous Buffers at 25°C
| Time (hours) | pH 3.0 (% Remaining) | pH 7.0 (% Remaining) | pH 9.0 (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 95.2 | 99.5 | 92.8 |
| 48 | 90.5 | 98.9 | 85.4 |
| 72 | 85.1 | 98.2 | 78.1 |
Table 2: Stability of this compound (100 µg/mL) under Various Storage Conditions
| Condition | Duration | % Remaining |
| 2-8°C, in 0.9% Saline, Protected from Light | 7 days | 99.1 |
| Room Temperature (~22°C), in 0.9% Saline, Exposed to Light | 7 days | 94.3 |
| -20°C, in DMSO | 30 days | >99.9 |
| 40°C, in 0.9% Saline | 7 days | 88.7 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of this compound via the kappa-opioid receptor.
References
Spiradoline Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of spiradoline in solution for laboratory use. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have lost potency over a short period. What are the likely causes?
A1: The most probable cause of this compound degradation in aqueous solutions is the hydrolysis of its amide bond.[1] this compound is an arylacetamide, and amides are susceptible to cleavage by water, a reaction that can be accelerated by acidic or basic conditions.[1] This hydrolysis would result in the formation of inactive degradation products.
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution. For many amides, optimal stability is found near a neutral pH (6-8).[1]
-
Buffer Selection: If your experimental design allows, utilize a buffer to maintain a stable pH. Common choices include phosphate or citrate buffers.[1]
-
Solvent Purity: Ensure the use of high-purity solvents. Contaminants can potentially catalyze degradation.
-
Fresh Preparation: Prepare this compound solutions fresh whenever possible, especially for critical experiments.
Q2: I am observing inconsistent results between different batches of this compound solutions prepared under what I believe are identical conditions. What could be the source of this variability?
A2: Inconsistent stability can arise from subtle variations in your experimental setup and reagents.
Troubleshooting Steps:
-
Reagent Quality: Use high-purity this compound and analytical-grade solvents. Impurities can sometimes catalyze degradation reactions.
-
Glassware Cleanliness: Ensure all glassware is meticulously cleaned and rinsed to remove any acidic or basic residues that could alter the pH of your solution.
-
Atmospheric CO2: For unbuffered aqueous solutions, prolonged exposure to air can lead to the absorption of carbon dioxide, forming carbonic acid and slightly lowering the pH. Consider preparing solutions fresh or working under an inert atmosphere (e.g., nitrogen) for highly sensitive applications.
-
Light Exposure: While not definitively reported for this compound, it is a good laboratory practice to protect solutions from light to prevent potential photodegradation.[1] Use amber vials or wrap containers in aluminum foil.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: For long-term storage, stock solutions of this compound are typically prepared in anhydrous organic solvents like dimethyl sulfoxide (DMSO). For immediate use in aqueous-based in vitro or in vivo experiments, a fresh dilution from the DMSO stock into a suitable aqueous buffer or saline is recommended. Some studies have reported dissolving this compound in sterile 0.9% saline solution or a mixture of ethanol, emulphor, and saline for in vivo administration.
Q4: How should I store my this compound solutions to maximize their stability?
A4: Based on general guidelines for opioid solutions and related compounds, the following storage conditions are recommended:
-
Stock Solutions (in DMSO): Store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Aqueous Solutions: Prepare fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protect it from light. Avoid repeated freeze-thaw cycles.
-
General Recommendations: Always store solutions in a locked and controlled environment.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a 105°C oven for 24 hours. Also, incubate a 100 µg/mL solution in a neutral buffer (e.g., phosphate buffer, pH 7.0) at 60°C for 24 hours.
-
Photolytic Degradation: Expose a 100 µg/mL solution in a neutral buffer to a photostability chamber (ICH Q1B option 2) for an appropriate duration.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a starting point could be around 254 nm).
-
Injection Volume: 10 µL.
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Data Presentation
The following tables present hypothetical data from a stability study of this compound in different solutions to illustrate how quantitative data can be summarized.
Table 1: Stability of this compound (100 µg/mL) in Aqueous Buffers at 25°C
| Time (hours) | pH 3.0 (% Remaining) | pH 7.0 (% Remaining) | pH 9.0 (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 95.2 | 99.5 | 92.8 |
| 48 | 90.5 | 98.9 | 85.4 |
| 72 | 85.1 | 98.2 | 78.1 |
Table 2: Stability of this compound (100 µg/mL) under Various Storage Conditions
| Condition | Duration | % Remaining |
| 2-8°C, in 0.9% Saline, Protected from Light | 7 days | 99.1 |
| Room Temperature (~22°C), in 0.9% Saline, Exposed to Light | 7 days | 94.3 |
| -20°C, in DMSO | 30 days | >99.9 |
| 40°C, in 0.9% Saline | 7 days | 88.7 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of this compound via the kappa-opioid receptor.
References
Challenges in translating Spiradoline research to clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiradoline. The information is designed to address specific issues that may be encountered during preclinical and clinical research, with a focus on the challenges of translating animal model data to human trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (U-62066E) is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its analgesic and other pharmacological effects are primarily mediated through the activation of KORs, which are G-protein coupled receptors.[4][5] The binding affinity (Ki) of this compound for the KOR in guinea pig brain is approximately 8.6 nM.
Q2: What are the reported preclinical effects of this compound in animal models?
In preclinical studies, primarily in rodents, this compound has demonstrated a range of effects, including:
-
Analgesia: Effective in various pain models, including thermal, pressure, and chemical-induced pain.
-
Sedation: Produces significant sedative effects.
-
Antitussive properties: Has been shown to have a cough-suppressing effect in rats.
-
Neuroprotection: Showed potential neuroprotective properties in animal models of ischemia.
-
Cardiovascular effects: In some animal studies, it was shown to reduce blood pressure and heart rate.
-
Dopamine (B1211576) inhibition: Systemic administration in rats leads to a decrease in dopamine release and locomotor activity.
Q3: Why did this compound fail in human clinical trials despite promising preclinical data?
The clinical development of this compound as an analgesic was halted due to the emergence of significant and intolerable adverse effects in humans at doses required for analgesia. The primary challenge was the poor translation of the therapeutic window from animal models to humans. In clinical trials, this compound produced disturbing side effects such as diuresis, sedation, and dysphoria at doses lower than those needed for analgesic effects.
Q4: What are the specific adverse effects of this compound observed in humans?
The main adverse effects reported in human clinical trials include:
-
Dysphoria and Hallucinations: A state of unease, dissatisfaction, and in some cases, hallucinations, which are characteristic side effects of KOR agonists.
-
Sedation: Significant drowsiness and sedation were commonly reported.
-
Diuresis: A potent diuretic effect, leading to increased urine output.
-
Endocrine changes: this compound has been shown to increase the release of prolactin, growth hormone (GH), and cortisol in humans.
Troubleshooting Guides
Problem: Inconsistent analgesic effects in rodent models.
-
Possible Cause: Variation in experimental protocol.
-
Solution: Ensure strict adherence to standardized protocols for analgesia testing, such as the hot plate or tail-flick test. Refer to the detailed experimental protocols below.
-
-
Possible Cause: Animal strain, age, or sex differences.
-
Solution: Use a consistent animal model (strain, age, and sex) throughout the experiments to minimize variability.
-
-
Possible Cause: Drug administration route and timing.
-
Solution: Administer this compound via a consistent route (e.g., intraperitoneal, subcutaneous) and at a consistent time relative to the analgesic test. The peak effect of this compound in preclinical studies is often observed around 30 minutes after administration.
-
Problem: Difficulty replicating human adverse effects in animal models.
-
Possible Cause: Species-specific differences in KOR signaling and metabolism.
-
Solution: While challenging to overcome, consider using a battery of behavioral assays in rodents that may correlate with human subjective experiences like dysphoria (e.g., conditioned place aversion). Be aware that direct translation is often not possible.
-
-
Possible Cause: Inappropriate dosage range.
-
Solution: Use a wide range of doses in animal models to establish a dose-response curve for both analgesia and potential adverse effects. Compare these to the doses used in human trials.
-
Data Presentation
Table 1: this compound Binding Affinity
| Receptor | Species | Ki (nM) | Reference |
| Kappa-Opioid (KOR) | Guinea Pig | 8.6 |
Table 2: Comparison of Preclinical and Clinical Dosing and Effects
| Species | Dose Range | Primary Effects Observed | Key Challenges/Discrepancies |
| Rodents | 0.3 - 32.0 mg/kg (i.p.) | Potent analgesia in various models (e.g., tail-flick, hot plate), sedation, decreased locomotor activity. | Dysphoric-like behaviors are not as readily apparent or easily measured as in humans. |
| Humans | 1.6 - 4.0 µg/kg (i.m.) | Diuresis, sedation, dysphoria, hallucinations, and endocrine changes (increased prolactin, GH, cortisol). Analgesic effects were not achieved at tolerable doses. | The therapeutic window is not viable; adverse effects manifest at sub-analgesic doses, preventing dose escalation to achieve pain relief. |
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Analgesia in Mice
-
Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature.
-
Procedure: a. Set the hot plate temperature to 52-55°C. b. Habituate the mice to the testing room for at least 30-60 minutes before the experiment. c. Administer this compound or vehicle control at the desired dose and route. d. At a predetermined time after injection (e.g., 30 minutes), place the mouse on the hot plate. e. Start a timer immediately upon placing the mouse on the surface. f. Observe the mouse for nocifensive behaviors, such as paw licking, shaking, or jumping. g. Record the latency (in seconds) to the first clear nocifensive response. h. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.
-
Data Analysis: Compare the latency times between the this compound-treated and control groups. An increase in latency indicates an analgesic effect.
Protocol 2: Tail-Flick Test for Thermal Analgesia in Rats
-
Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the rat's tail.
-
Procedure: a. Gently restrain the rat, allowing its tail to be positioned over the heat source. b. Habituate the rat to the restraint and apparatus on at least two consecutive days before testing. c. On the test day, measure the baseline tail-flick latency by applying the heat stimulus and recording the time it takes for the rat to flick its tail away. d. Administer this compound or vehicle control. e. At set time points after injection (e.g., 30, 60, 90 minutes), re-test the tail-flick latency. f. A cut-off time (e.g., 10-15 seconds) should be in place to avoid tissue damage.
-
Data Analysis: The data is often expressed as the Maximum Possible Effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100. An increase in %MPE indicates analgesia.
Mandatory Visualizations
Caption: KOR signaling pathways activated by this compound.
Caption: A typical preclinical experimental workflow for this compound.
Caption: The translational challenge from preclinical to clinical research for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating Spiradoline research to clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiradoline. The information is designed to address specific issues that may be encountered during preclinical and clinical research, with a focus on the challenges of translating animal model data to human trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (U-62066E) is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its analgesic and other pharmacological effects are primarily mediated through the activation of KORs, which are G-protein coupled receptors.[4][5] The binding affinity (Ki) of this compound for the KOR in guinea pig brain is approximately 8.6 nM.
Q2: What are the reported preclinical effects of this compound in animal models?
In preclinical studies, primarily in rodents, this compound has demonstrated a range of effects, including:
-
Analgesia: Effective in various pain models, including thermal, pressure, and chemical-induced pain.
-
Sedation: Produces significant sedative effects.
-
Antitussive properties: Has been shown to have a cough-suppressing effect in rats.
-
Neuroprotection: Showed potential neuroprotective properties in animal models of ischemia.
-
Cardiovascular effects: In some animal studies, it was shown to reduce blood pressure and heart rate.
-
Dopamine inhibition: Systemic administration in rats leads to a decrease in dopamine release and locomotor activity.
Q3: Why did this compound fail in human clinical trials despite promising preclinical data?
The clinical development of this compound as an analgesic was halted due to the emergence of significant and intolerable adverse effects in humans at doses required for analgesia. The primary challenge was the poor translation of the therapeutic window from animal models to humans. In clinical trials, this compound produced disturbing side effects such as diuresis, sedation, and dysphoria at doses lower than those needed for analgesic effects.
Q4: What are the specific adverse effects of this compound observed in humans?
The main adverse effects reported in human clinical trials include:
-
Dysphoria and Hallucinations: A state of unease, dissatisfaction, and in some cases, hallucinations, which are characteristic side effects of KOR agonists.
-
Sedation: Significant drowsiness and sedation were commonly reported.
-
Diuresis: A potent diuretic effect, leading to increased urine output.
-
Endocrine changes: this compound has been shown to increase the release of prolactin, growth hormone (GH), and cortisol in humans.
Troubleshooting Guides
Problem: Inconsistent analgesic effects in rodent models.
-
Possible Cause: Variation in experimental protocol.
-
Solution: Ensure strict adherence to standardized protocols for analgesia testing, such as the hot plate or tail-flick test. Refer to the detailed experimental protocols below.
-
-
Possible Cause: Animal strain, age, or sex differences.
-
Solution: Use a consistent animal model (strain, age, and sex) throughout the experiments to minimize variability.
-
-
Possible Cause: Drug administration route and timing.
-
Solution: Administer this compound via a consistent route (e.g., intraperitoneal, subcutaneous) and at a consistent time relative to the analgesic test. The peak effect of this compound in preclinical studies is often observed around 30 minutes after administration.
-
Problem: Difficulty replicating human adverse effects in animal models.
-
Possible Cause: Species-specific differences in KOR signaling and metabolism.
-
Solution: While challenging to overcome, consider using a battery of behavioral assays in rodents that may correlate with human subjective experiences like dysphoria (e.g., conditioned place aversion). Be aware that direct translation is often not possible.
-
-
Possible Cause: Inappropriate dosage range.
-
Solution: Use a wide range of doses in animal models to establish a dose-response curve for both analgesia and potential adverse effects. Compare these to the doses used in human trials.
-
Data Presentation
Table 1: this compound Binding Affinity
| Receptor | Species | Ki (nM) | Reference |
| Kappa-Opioid (KOR) | Guinea Pig | 8.6 |
Table 2: Comparison of Preclinical and Clinical Dosing and Effects
| Species | Dose Range | Primary Effects Observed | Key Challenges/Discrepancies |
| Rodents | 0.3 - 32.0 mg/kg (i.p.) | Potent analgesia in various models (e.g., tail-flick, hot plate), sedation, decreased locomotor activity. | Dysphoric-like behaviors are not as readily apparent or easily measured as in humans. |
| Humans | 1.6 - 4.0 µg/kg (i.m.) | Diuresis, sedation, dysphoria, hallucinations, and endocrine changes (increased prolactin, GH, cortisol). Analgesic effects were not achieved at tolerable doses. | The therapeutic window is not viable; adverse effects manifest at sub-analgesic doses, preventing dose escalation to achieve pain relief. |
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Analgesia in Mice
-
Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature.
-
Procedure: a. Set the hot plate temperature to 52-55°C. b. Habituate the mice to the testing room for at least 30-60 minutes before the experiment. c. Administer this compound or vehicle control at the desired dose and route. d. At a predetermined time after injection (e.g., 30 minutes), place the mouse on the hot plate. e. Start a timer immediately upon placing the mouse on the surface. f. Observe the mouse for nocifensive behaviors, such as paw licking, shaking, or jumping. g. Record the latency (in seconds) to the first clear nocifensive response. h. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.
-
Data Analysis: Compare the latency times between the this compound-treated and control groups. An increase in latency indicates an analgesic effect.
Protocol 2: Tail-Flick Test for Thermal Analgesia in Rats
-
Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the rat's tail.
-
Procedure: a. Gently restrain the rat, allowing its tail to be positioned over the heat source. b. Habituate the rat to the restraint and apparatus on at least two consecutive days before testing. c. On the test day, measure the baseline tail-flick latency by applying the heat stimulus and recording the time it takes for the rat to flick its tail away. d. Administer this compound or vehicle control. e. At set time points after injection (e.g., 30, 60, 90 minutes), re-test the tail-flick latency. f. A cut-off time (e.g., 10-15 seconds) should be in place to avoid tissue damage.
-
Data Analysis: The data is often expressed as the Maximum Possible Effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100. An increase in %MPE indicates analgesia.
Mandatory Visualizations
Caption: KOR signaling pathways activated by this compound.
Caption: A typical preclinical experimental workflow for this compound.
Caption: The translational challenge from preclinical to clinical research for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Spiradoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and minimizing the off-target effects of Spiradoline, a potent and selective kappa-opioid receptor (KOR) agonist. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1][2] Its analgesic, diuretic, and antitussive effects are primarily mediated through the activation of KORs.[1][2] The (-)-enantiomer of this compound is responsible for its KOR agonist properties.[1]
Q2: What are the known off-target effects or adverse effects of this compound?
A2: While developed as an analgesic, this compound's clinical use has been hampered by significant adverse effects, particularly at doses required for analgesia. These include:
-
Dysphoria and Hallucinations: These are significant centrally-mediated adverse effects.
-
Sedation: This is a common side effect, which may be linked to antihistamine properties.
-
Diuresis: this compound is a potent diuretic.
Q3: Does this compound show affinity for other opioid receptors?
A3: this compound is highly selective for the KOR. However, the (+)-enantiomer of racemic this compound has been reported to be a weak mu-opioid receptor (MOR) agonist. This could contribute to a complex pharmacological profile and potential off-target effects.
Q4: What is "biased agonism" and how does it relate to this compound?
A4: Biased agonism, or functional selectivity, is a phenomenon where a ligand preferentially activates one downstream signaling pathway over another at the same receptor. For KORs, activation can lead to G protein-mediated signaling (associated with analgesia) or β-arrestin-mediated signaling (linked to adverse effects like dysphoria). This compound has been classified as a G protein-biased agonist, meaning it preferentially activates the G protein pathway over the β-arrestin pathway.
Troubleshooting Guide
Issue 1: Unexpected or exaggerated adverse effects (e.g., severe dysphoria, sedation) in animal models.
| Possible Cause | Troubleshooting/Minimization Strategy |
| High central nervous system (CNS) penetration and activity | Consider co-administration with a peripherally restricted KOR antagonist to isolate and study peripheral effects. For future studies, explore the use of peripherally restricted KOR agonists if the therapeutic target is outside the CNS. |
| β-arrestin pathway activation | Employ experimental techniques to quantify the degree of β-arrestin recruitment versus G protein activation (see Experimental Protocols section). This can help correlate the observed side effects with specific signaling pathways. |
| Off-target binding to other receptors | Perform a comprehensive receptor binding screen to identify potential off-target interactions. If the (+) enantiomer's MOR activity is a concern, consider using the pure (-) enantiomer of this compound if available. |
Issue 2: Difficulty replicating analgesic effects without inducing significant side effects.
| Possible Cause | Troubleshooting/Minimization Strategy |
| Narrow therapeutic window | Perform detailed dose-response studies to carefully determine the therapeutic window for analgesia versus adverse effects. Start with very low doses and escalate slowly. |
| Unfavorable G protein/β-arrestin signaling ratio | Characterize the functional selectivity of your specific batch of this compound using in vitro assays (e.g., BRET, Tango, or GTPγS assays). This will provide a quantitative measure of its bias. |
| Contribution of off-target effects | As mentioned above, a broader screening panel can help identify if other receptor interactions are confounding the results. |
Quantitative Data Summary
Table 1: this compound Binding Affinity
| Receptor | Ligand | Kᵢ (nM) | Species |
| Kappa-Opioid Receptor (KOR) | This compound | 8.6 | Guinea Pig |
| Mu-Opioid Receptor (MOR) | (+)-Spiradoline | Weak Agonist | - |
Table 2: this compound Functional Selectivity (Biased Agonism)
| Assay | Parameter | Value (nM) | Interpretation |
| GloSensor (G protein activation) | EC₅₀ | 1.01 | Potent activation of the G protein pathway. |
| Tango (β-arrestin recruitment) | EC₅₀ | 6.21 | Less potent activation of the β-arrestin pathway. |
| Bias Factor | - | 6 (compared to U-69,593) | Indicates a preference for G protein signaling. |
Experimental Protocols & Visualizations
KOR Signaling and Identification of Biased Agonism
Activation of the kappa-opioid receptor by this compound can lead to two main signaling cascades. The desired analgesic effects are thought to be mediated by G protein signaling, while adverse effects like dysphoria are linked to the β-arrestin pathway. Identifying compounds that are "biased" towards the G protein pathway is a key strategy for minimizing off-target effects.
References
Identifying and minimizing off-target effects of Spiradoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and minimizing the off-target effects of Spiradoline, a potent and selective kappa-opioid receptor (KOR) agonist. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1][2] Its analgesic, diuretic, and antitussive effects are primarily mediated through the activation of KORs.[1][2] The (-)-enantiomer of this compound is responsible for its KOR agonist properties.[1]
Q2: What are the known off-target effects or adverse effects of this compound?
A2: While developed as an analgesic, this compound's clinical use has been hampered by significant adverse effects, particularly at doses required for analgesia. These include:
-
Dysphoria and Hallucinations: These are significant centrally-mediated adverse effects.
-
Sedation: This is a common side effect, which may be linked to antihistamine properties.
-
Diuresis: this compound is a potent diuretic.
Q3: Does this compound show affinity for other opioid receptors?
A3: this compound is highly selective for the KOR. However, the (+)-enantiomer of racemic this compound has been reported to be a weak mu-opioid receptor (MOR) agonist. This could contribute to a complex pharmacological profile and potential off-target effects.
Q4: What is "biased agonism" and how does it relate to this compound?
A4: Biased agonism, or functional selectivity, is a phenomenon where a ligand preferentially activates one downstream signaling pathway over another at the same receptor. For KORs, activation can lead to G protein-mediated signaling (associated with analgesia) or β-arrestin-mediated signaling (linked to adverse effects like dysphoria). This compound has been classified as a G protein-biased agonist, meaning it preferentially activates the G protein pathway over the β-arrestin pathway.
Troubleshooting Guide
Issue 1: Unexpected or exaggerated adverse effects (e.g., severe dysphoria, sedation) in animal models.
| Possible Cause | Troubleshooting/Minimization Strategy |
| High central nervous system (CNS) penetration and activity | Consider co-administration with a peripherally restricted KOR antagonist to isolate and study peripheral effects. For future studies, explore the use of peripherally restricted KOR agonists if the therapeutic target is outside the CNS. |
| β-arrestin pathway activation | Employ experimental techniques to quantify the degree of β-arrestin recruitment versus G protein activation (see Experimental Protocols section). This can help correlate the observed side effects with specific signaling pathways. |
| Off-target binding to other receptors | Perform a comprehensive receptor binding screen to identify potential off-target interactions. If the (+) enantiomer's MOR activity is a concern, consider using the pure (-) enantiomer of this compound if available. |
Issue 2: Difficulty replicating analgesic effects without inducing significant side effects.
| Possible Cause | Troubleshooting/Minimization Strategy |
| Narrow therapeutic window | Perform detailed dose-response studies to carefully determine the therapeutic window for analgesia versus adverse effects. Start with very low doses and escalate slowly. |
| Unfavorable G protein/β-arrestin signaling ratio | Characterize the functional selectivity of your specific batch of this compound using in vitro assays (e.g., BRET, Tango, or GTPγS assays). This will provide a quantitative measure of its bias. |
| Contribution of off-target effects | As mentioned above, a broader screening panel can help identify if other receptor interactions are confounding the results. |
Quantitative Data Summary
Table 1: this compound Binding Affinity
| Receptor | Ligand | Kᵢ (nM) | Species |
| Kappa-Opioid Receptor (KOR) | This compound | 8.6 | Guinea Pig |
| Mu-Opioid Receptor (MOR) | (+)-Spiradoline | Weak Agonist | - |
Table 2: this compound Functional Selectivity (Biased Agonism)
| Assay | Parameter | Value (nM) | Interpretation |
| GloSensor (G protein activation) | EC₅₀ | 1.01 | Potent activation of the G protein pathway. |
| Tango (β-arrestin recruitment) | EC₅₀ | 6.21 | Less potent activation of the β-arrestin pathway. |
| Bias Factor | - | 6 (compared to U-69,593) | Indicates a preference for G protein signaling. |
Experimental Protocols & Visualizations
KOR Signaling and Identification of Biased Agonism
Activation of the kappa-opioid receptor by this compound can lead to two main signaling cascades. The desired analgesic effects are thought to be mediated by G protein signaling, while adverse effects like dysphoria are linked to the β-arrestin pathway. Identifying compounds that are "biased" towards the G protein pathway is a key strategy for minimizing off-target effects.
References
Technical Support Center: Spiradoline Dosage and Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Spiradoline dosage to avoid kappa-opioid receptor (KOR) desensitization during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (U-62066E) is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to and activating KORs, which are widely expressed in the central nervous system and peripheral tissues. This activation leads to a variety of cellular responses, including the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) signaling pathways. These actions are responsible for its analgesic, diuretic, and antitussive effects.[1]
Q2: What is kappa-opioid receptor desensitization?
A2: Kappa-opioid receptor desensitization is a process where the receptor's response to this compound diminishes over time with continuous or repeated exposure. This can manifest as a reduced therapeutic effect, such as decreased analgesia, and is a form of pharmacodynamic tolerance. The primary mechanisms involve:
-
Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR.
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.
-
Uncoupling from G-proteins: β-arrestin binding sterically hinders the receptor's ability to interact with and activate its corresponding G-protein, thus dampening the downstream signaling cascade.
-
Receptor Internalization: β-arrestin facilitates the sequestration of the receptor from the cell surface into intracellular compartments via endocytosis.
-
Receptor Downregulation: With prolonged agonist exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors available for signaling.
Q3: How quickly does tolerance to this compound develop?
A3: The onset of tolerance to this compound can vary depending on the dosage, frequency of administration, and the specific biological system being studied. In preclinical studies, this compound has a relatively short duration of action, with peak effects observed around 30 minutes after administration.[1] While repeated administration can lead to a progressive decrease in its effects, the exact timeline for significant desensitization is model-dependent and requires empirical determination.
Q4: What is "biased agonism" and how does it relate to this compound and KOR desensitization?
A4: Biased agonism is a phenomenon where a ligand preferentially activates one downstream signaling pathway over another at the same receptor. For KORs, agonists can be biased towards G-protein signaling (associated with therapeutic effects like analgesia) or towards β-arrestin recruitment (linked to desensitization and some adverse effects like dysphoria). While specific data on this compound's bias profile is not extensively published, developing KOR agonists with a bias towards G-protein signaling is a key strategy to elicit therapeutic effects with reduced tolerance and side effects.
Troubleshooting Guide: this compound Dosage Adjustment
This guide provides a systematic approach to troubleshoot and adjust this compound dosage in your experiments to mitigate KOR desensitization.
Problem: Diminished or inconsistent pharmacological effect of this compound over time.
Possible Cause 1: Receptor Desensitization/Tolerance
-
Solution 1.1: Adjust Dosing Regimen.
-
Increase Dosing Interval: If the experimental design allows, increase the time between this compound administrations. This can allow for receptor resensitization, where internalized receptors are recycled back to the cell surface.
-
Use a Lower Effective Dose: Determine the minimal effective dose in your model and avoid using unnecessarily high concentrations that can accelerate desensitization.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., dosing on alternate days) if the therapeutic window of interest allows.
-
-
Solution 1.2: Consider Biased Agonism.
-
If available, compare the effects of this compound with a known G-protein biased KOR agonist. This can help determine if the observed tolerance is heavily mediated by the β-arrestin pathway.
-
Possible Cause 2: Pharmacokinetic Issues
-
Solution 2.1: Verify Compound Stability and Formulation.
-
Ensure the this compound formulation is stable under your experimental conditions. Prepare fresh solutions as needed.
-
Confirm the solubility of this compound in your vehicle to ensure consistent dosing.
-
-
Solution 2.2: Evaluate Route of Administration.
-
The route of administration can significantly impact the bioavailability and metabolism of this compound. Ensure the chosen route is appropriate for the intended target tissue and desired pharmacokinetic profile.
-
Possible Cause 3: Experimental Variability
-
Solution 3.1: Standardize Experimental Procedures.
-
Ensure all experimental parameters, including animal handling, timing of injections, and behavioral assays, are consistent across all groups and time points.
-
Quantitative Data
The following tables summarize key quantitative parameters for this compound and other relevant KOR ligands. Note that comprehensive data on this compound's signaling bias is limited in publicly available literature.
Table 1: this compound Binding Affinity and In Vivo Potency
| Parameter | Value | Species/Assay | Reference |
| Binding Affinity (Ki) | 8.6 nM | Guinea Pig Brain | [1] |
| Antinociceptive ED50 | 0.66 mg/kg (SC) | Rat (discrete-trial shock-avoidance/escape) | [2] |
| Antinociceptive ED50 | 1.0 - 32.0 mg/kg (IP) | Rat (warm water tail-withdrawal) | |
| Locomotor Activity | Dose-dependent decrease | Rat |
Table 2: Comparative In Vitro Potency of KOR Agonists (Reference Data)
| Compound | G-Protein Activation (EC50) | β-Arrestin2 Recruitment (EC50) | Bias Factor (vs. U69,593) | Reference |
| U69,593 | 8.52 pEC50 | 6.72 pEC50 | 1 | |
| Salvinorin A | 14.5 nM | 85 nM | G-protein biased | |
| Triazole 1.1 | G-protein biased | Does not recruit β-arrestin2 | N/A |
Note: pEC50 is the negative logarithm of the EC50 value.
Experimental Protocols
Protocol 1: In Vitro KOR Desensitization Assay using cAMP Measurement
This protocol measures the functional desensitization of KOR by quantifying the inhibition of adenylyl cyclase activity.
Materials:
-
Cells stably expressing human KOR (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and reagents
Methodology:
-
Cell Culture: Plate KOR-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment (Desensitization): Treat cells with this compound at a concentration of 10x EC50 for varying durations (e.g., 30 min, 1h, 2h, 4h). Include a vehicle control group.
-
Wash: Gently wash the cells three times with warm phosphate-buffered saline (PBS) to remove the pre-treatment drug.
-
Stimulation: Acutely stimulate the cells with a range of this compound concentrations in the presence of a fixed concentration of forskolin (to stimulate cAMP production).
-
Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves for this compound's inhibition of forskolin-stimulated cAMP levels for each pre-treatment condition. A rightward shift in the EC50 value and a decrease in the maximal inhibition indicate desensitization.
Protocol 2: KOR Internalization Assay via Immunofluorescence
This protocol visualizes the internalization of KOR from the cell surface.
Materials:
-
Cells expressing N-terminally FLAG-tagged KOR
-
This compound
-
Primary antibody against FLAG tag
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorescence microscope
Methodology:
-
Cell Culture: Grow FLAG-KOR expressing cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining for Surface Receptors:
-
Wash and block the cells with blocking buffer for 1 hour.
-
Incubate with anti-FLAG primary antibody for 1 hour at room temperature.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Permeabilization and Staining for Total Receptors:
-
For a parallel set of coverslips, after fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Proceed with blocking and antibody staining as in step 4.
-
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Receptor internalization is observed as a decrease in surface fluorescence and an increase in intracellular puncta. Quantify the fluorescence intensity at the cell surface versus the intracellular compartments.
Visualizations
Caption: Kappa-Opioid Receptor Signaling and Desensitization Pathway.
References
Technical Support Center: Spiradoline Dosage and Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Spiradoline dosage to avoid kappa-opioid receptor (KOR) desensitization during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (U-62066E) is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to and activating KORs, which are widely expressed in the central nervous system and peripheral tissues. This activation leads to a variety of cellular responses, including the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) signaling pathways. These actions are responsible for its analgesic, diuretic, and antitussive effects.[1]
Q2: What is kappa-opioid receptor desensitization?
A2: Kappa-opioid receptor desensitization is a process where the receptor's response to this compound diminishes over time with continuous or repeated exposure. This can manifest as a reduced therapeutic effect, such as decreased analgesia, and is a form of pharmacodynamic tolerance. The primary mechanisms involve:
-
Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR.
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.
-
Uncoupling from G-proteins: β-arrestin binding sterically hinders the receptor's ability to interact with and activate its corresponding G-protein, thus dampening the downstream signaling cascade.
-
Receptor Internalization: β-arrestin facilitates the sequestration of the receptor from the cell surface into intracellular compartments via endocytosis.
-
Receptor Downregulation: With prolonged agonist exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors available for signaling.
Q3: How quickly does tolerance to this compound develop?
A3: The onset of tolerance to this compound can vary depending on the dosage, frequency of administration, and the specific biological system being studied. In preclinical studies, this compound has a relatively short duration of action, with peak effects observed around 30 minutes after administration.[1] While repeated administration can lead to a progressive decrease in its effects, the exact timeline for significant desensitization is model-dependent and requires empirical determination.
Q4: What is "biased agonism" and how does it relate to this compound and KOR desensitization?
A4: Biased agonism is a phenomenon where a ligand preferentially activates one downstream signaling pathway over another at the same receptor. For KORs, agonists can be biased towards G-protein signaling (associated with therapeutic effects like analgesia) or towards β-arrestin recruitment (linked to desensitization and some adverse effects like dysphoria). While specific data on this compound's bias profile is not extensively published, developing KOR agonists with a bias towards G-protein signaling is a key strategy to elicit therapeutic effects with reduced tolerance and side effects.
Troubleshooting Guide: this compound Dosage Adjustment
This guide provides a systematic approach to troubleshoot and adjust this compound dosage in your experiments to mitigate KOR desensitization.
Problem: Diminished or inconsistent pharmacological effect of this compound over time.
Possible Cause 1: Receptor Desensitization/Tolerance
-
Solution 1.1: Adjust Dosing Regimen.
-
Increase Dosing Interval: If the experimental design allows, increase the time between this compound administrations. This can allow for receptor resensitization, where internalized receptors are recycled back to the cell surface.
-
Use a Lower Effective Dose: Determine the minimal effective dose in your model and avoid using unnecessarily high concentrations that can accelerate desensitization.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., dosing on alternate days) if the therapeutic window of interest allows.
-
-
Solution 1.2: Consider Biased Agonism.
-
If available, compare the effects of this compound with a known G-protein biased KOR agonist. This can help determine if the observed tolerance is heavily mediated by the β-arrestin pathway.
-
Possible Cause 2: Pharmacokinetic Issues
-
Solution 2.1: Verify Compound Stability and Formulation.
-
Ensure the this compound formulation is stable under your experimental conditions. Prepare fresh solutions as needed.
-
Confirm the solubility of this compound in your vehicle to ensure consistent dosing.
-
-
Solution 2.2: Evaluate Route of Administration.
-
The route of administration can significantly impact the bioavailability and metabolism of this compound. Ensure the chosen route is appropriate for the intended target tissue and desired pharmacokinetic profile.
-
Possible Cause 3: Experimental Variability
-
Solution 3.1: Standardize Experimental Procedures.
-
Ensure all experimental parameters, including animal handling, timing of injections, and behavioral assays, are consistent across all groups and time points.
-
Quantitative Data
The following tables summarize key quantitative parameters for this compound and other relevant KOR ligands. Note that comprehensive data on this compound's signaling bias is limited in publicly available literature.
Table 1: this compound Binding Affinity and In Vivo Potency
| Parameter | Value | Species/Assay | Reference |
| Binding Affinity (Ki) | 8.6 nM | Guinea Pig Brain | [1] |
| Antinociceptive ED50 | 0.66 mg/kg (SC) | Rat (discrete-trial shock-avoidance/escape) | [2] |
| Antinociceptive ED50 | 1.0 - 32.0 mg/kg (IP) | Rat (warm water tail-withdrawal) | |
| Locomotor Activity | Dose-dependent decrease | Rat |
Table 2: Comparative In Vitro Potency of KOR Agonists (Reference Data)
| Compound | G-Protein Activation (EC50) | β-Arrestin2 Recruitment (EC50) | Bias Factor (vs. U69,593) | Reference |
| U69,593 | 8.52 pEC50 | 6.72 pEC50 | 1 | |
| Salvinorin A | 14.5 nM | 85 nM | G-protein biased | |
| Triazole 1.1 | G-protein biased | Does not recruit β-arrestin2 | N/A |
Note: pEC50 is the negative logarithm of the EC50 value.
Experimental Protocols
Protocol 1: In Vitro KOR Desensitization Assay using cAMP Measurement
This protocol measures the functional desensitization of KOR by quantifying the inhibition of adenylyl cyclase activity.
Materials:
-
Cells stably expressing human KOR (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and reagents
Methodology:
-
Cell Culture: Plate KOR-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment (Desensitization): Treat cells with this compound at a concentration of 10x EC50 for varying durations (e.g., 30 min, 1h, 2h, 4h). Include a vehicle control group.
-
Wash: Gently wash the cells three times with warm phosphate-buffered saline (PBS) to remove the pre-treatment drug.
-
Stimulation: Acutely stimulate the cells with a range of this compound concentrations in the presence of a fixed concentration of forskolin (to stimulate cAMP production).
-
Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves for this compound's inhibition of forskolin-stimulated cAMP levels for each pre-treatment condition. A rightward shift in the EC50 value and a decrease in the maximal inhibition indicate desensitization.
Protocol 2: KOR Internalization Assay via Immunofluorescence
This protocol visualizes the internalization of KOR from the cell surface.
Materials:
-
Cells expressing N-terminally FLAG-tagged KOR
-
This compound
-
Primary antibody against FLAG tag
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorescence microscope
Methodology:
-
Cell Culture: Grow FLAG-KOR expressing cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining for Surface Receptors:
-
Wash and block the cells with blocking buffer for 1 hour.
-
Incubate with anti-FLAG primary antibody for 1 hour at room temperature.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Permeabilization and Staining for Total Receptors:
-
For a parallel set of coverslips, after fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Proceed with blocking and antibody staining as in step 4.
-
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Receptor internalization is observed as a decrease in surface fluorescence and an increase in intracellular puncta. Quantify the fluorescence intensity at the cell surface versus the intracellular compartments.
Visualizations
Caption: Kappa-Opioid Receptor Signaling and Desensitization Pathway.
References
Technical Support Center: Overcoming Limitations of Spiradoline in Chronic Pain Models
Welcome to the technical support center for researchers utilizing kappa-opioid receptor (KOR) agonists, with a special focus on overcoming the challenges associated with Spiradoline in chronic pain models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and other KOR agonists.
Q1: My animals are showing significant sedation and dysphoria at doses that are not producing robust analgesia. How can I separate the analgesic effects from these CNS side effects?
A1: This is a well-documented limitation of this compound due to its ability to cross the blood-brain barrier and its mechanism of action.[1][2][3] Here are several strategies to address this:
-
Dose-Response Optimization: Carefully titrate your this compound dosage. The therapeutic window for analgesia without significant side effects is narrow. Start with a low dose and gradually increase it to find the optimal concentration for your specific pain model and animal strain.
-
Combination Therapy: Consider co-administering this compound with a sub-analgesic dose of a non-opioid analgesic, such as a cannabinoid receptor agonist.[4][5] This may produce additive or synergistic analgesic effects, allowing you to use a lower, better-tolerated dose of this compound.
-
Behavioral Assay Selection: Utilize behavioral assays that can help differentiate between sedation and analgesia. For example, in the hot-plate test, a sedated animal may remain on the plate due to motor impairment rather than lack of pain perception. Comparing results across multiple assays (e.g., tail-flick, von Frey filaments) can provide a more accurate assessment of analgesia.
-
Consider Alternative Compounds: If separating analgesia from CNS side effects with this compound proves too challenging, explore the use of peripherally restricted KOR agonists or biased agonists.
Q2: I am using a peripherally restricted KOR agonist, but I am still observing some unexpected CNS-mediated side effects. What could be the cause?
A2: While peripherally restricted KOR agonists are designed to minimize brain penetration, several factors could contribute to unexpected central effects:
-
Blood-Brain Barrier Integrity: In certain chronic pain models, particularly those involving neuroinflammation, the integrity of the blood-brain barrier (BBB) may be compromised. This could allow for increased penetration of your peripherally restricted agonist into the CNS.
-
Metabolite Activity: While this compound itself does not appear to have significant active metabolites, this may not be the case for all KOR agonists. Investigate whether any metabolites of your compound can cross the BBB and exert central effects.
-
Off-Target Effects: At higher concentrations, your compound may have off-target effects on other receptors that are expressed in the CNS. Confirm the selectivity profile of your agonist.
Q3: How can I quantitatively assess the aversive (dysphoric) effects of this compound in my animal model?
A3: The conditioned place aversion (CPA) paradigm is the gold standard for assessing the aversive properties of drugs in rodents. This test measures the animal's preference for an environment previously paired with the drug versus a neutral environment. A significant amount of time spent in the vehicle-paired chamber over the drug-paired chamber indicates an aversive effect.
Q4: What is the underlying mechanism of this compound-induced dysphoria and sedation, and how do biased agonists address this?
A4: this compound-induced dysphoria and sedation are primarily mediated by its activation of KORs in the central nervous system, which leads to a decrease in dopamine (B1211576) release in reward pathways. KORs signal through two main intracellular pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in the aversive side effects. Biased agonists are designed to preferentially activate the G-protein signaling pathway while minimizing recruitment of the β-arrestin pathway, thereby aiming to retain analgesic effects with a reduction in dysphoria and sedation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and alternative KOR agonists. Note that values can vary depending on the specific animal model, strain, and experimental conditions.
Table 1: Analgesic Efficacy of KOR Agonists in Rodent Models
| Compound | Animal Model | Analgesic Assay | Route of Administration | ED50 (mg/kg) | Reference(s) |
| This compound | Rat | Warm Water Tail-Withdrawal | i.p. | 7.74 | |
| Rat | Cold-Water Tail-Flick | s.c. | ~1.0-3.0 | ||
| Nalfurafine | Mouse | Hot Plate Test | s.c. | 0.015 | |
| CR665 (Peripheral) | Rat | Acetic Acid-Induced Writhing | i.v. | 0.032 | |
| Human | Esophageal Distension | i.v. | 0.36 (dose) |
Table 2: Adverse Effect Profile of KOR Agonists
| Compound | Animal Model | Adverse Effect Assay | Route of Administration | Effective Dose (mg/kg) | Reference(s) |
| This compound | Rat | Conditioned Place Aversion | s.c. | 0.3 - 1.2 | |
| Mouse | Decreased Locomotor Activity | i.p. | 30 | ||
| U50,488 | Mouse | Conditioned Place Aversion | i.p. | 2.5 - 10 | |
| Nalfurafine | Mouse | Conditioned Place Aversion | s.c. | No aversion at 0.015 | |
| CR665 (Peripheral) | Rat | Hot Plate Assay (CNS pain) | i.v. | No activity up to 30 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Conditioned Place Aversion (CPA)
Objective: To assess the aversive properties of a KOR agonist.
Materials:
-
Three-chamber CPA apparatus (two distinct conditioning chambers separated by a neutral central chamber).
-
Video tracking software.
-
This compound or other KOR agonist.
-
Vehicle (e.g., saline).
Procedure:
-
Habituation (Day 1): Place each mouse in the central chamber and allow free access to all three chambers for 30 minutes to reduce novelty-induced stress.
-
Pre-Test (Day 2): Allow each mouse to freely explore the entire apparatus for 15-30 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.
-
Conditioning (Days 3-5):
-
Morning Session: Administer a vehicle injection (i.p. or s.c.) and immediately confine the animal to one of the conditioning chambers for 30 minutes.
-
Afternoon Session (at least 4 hours later): Administer the KOR agonist (e.g., this compound 0.3-1.2 mg/kg, s.c.) and confine the animal to the opposite conditioning chamber for 30 minutes.
-
The drug-paired chamber should be counterbalanced across animals.
-
-
Test (Day 6): Place the animal in the central chamber with free access to all chambers for 15-30 minutes, without any injection. Record the time spent in each chamber.
-
Data Analysis: Calculate a preference score by subtracting the time spent in the drug-paired chamber from the time spent in the vehicle-paired chamber during the test session. A positive score indicates conditioned place aversion.
Tail-Flick/Tail-Withdrawal Assay (Thermal Nociception)
Objective: To measure the analgesic effect of a KOR agonist on thermal pain.
Materials:
-
Tail-flick apparatus with a radiant heat source or a warm water bath (50-55°C).
-
Animal restrainer.
-
This compound or other KOR agonist.
-
Vehicle (e.g., saline).
Procedure:
-
Acclimation: Gently place the rat or mouse in the restrainer for a few minutes to acclimate.
-
Baseline Latency: Apply the heat stimulus to the distal portion of the tail. For a radiant heat source, this is a focused beam of light. For the tail-withdrawal test, immerse the tail in the warm water. Record the time it takes for the animal to flick or withdraw its tail. This is the baseline latency. A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 1.0-32.0 mg/kg, i.p.) or vehicle.
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the tail-flick/withdrawal test and record the latency.
-
Data Analysis: Convert the latency scores to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the effect of a KOR agonist on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannula.
-
Microinfusion pump.
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ECD) system.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound or other KOR agonist.
-
Anesthetic.
Procedure:
-
Stereotaxic Surgery: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
Probe Insertion and Baseline Collection: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of 1-2 hours. Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound or vehicle systemically (i.p. or s.c.).
-
Post-Treatment Sample Collection: Continue to collect dialysate samples at the same intervals for a predetermined period after drug administration.
-
Dopamine Quantification: Analyze the dopamine concentration in each dialysate sample using an HPLC-ECD system.
-
Data Analysis: Express the dopamine levels in each post-treatment sample as a percentage of the average baseline concentration.
Visualizations
Signaling Pathways
Caption: KOR Signaling Pathways and Biased Agonism.
Experimental Workflow
Caption: Workflow for Overcoming this compound's Limitations.
Logical Relationships
Caption: Cause and Effect of this compound's CNS Activity.
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic efficacy of peripheral kappa-opioid receptor agonist CR665 compared to oxycodone in a multi-modal, multi-tissue experimental human pain model: selective effect on visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Behavioral Characterization of κ Opioid Receptor Agonist this compound and Cannabinoid Receptor Agonist CP55940 Mixtures in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additive antinociceptive effects of mixtures of the κ-opioid receptor agonist this compound and the cannabinoid receptor agonist CP55940 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Spiradoline in Chronic Pain Models
Welcome to the technical support center for researchers utilizing kappa-opioid receptor (KOR) agonists, with a special focus on overcoming the challenges associated with Spiradoline in chronic pain models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and other KOR agonists.
Q1: My animals are showing significant sedation and dysphoria at doses that are not producing robust analgesia. How can I separate the analgesic effects from these CNS side effects?
A1: This is a well-documented limitation of this compound due to its ability to cross the blood-brain barrier and its mechanism of action.[1][2][3] Here are several strategies to address this:
-
Dose-Response Optimization: Carefully titrate your this compound dosage. The therapeutic window for analgesia without significant side effects is narrow. Start with a low dose and gradually increase it to find the optimal concentration for your specific pain model and animal strain.
-
Combination Therapy: Consider co-administering this compound with a sub-analgesic dose of a non-opioid analgesic, such as a cannabinoid receptor agonist.[4][5] This may produce additive or synergistic analgesic effects, allowing you to use a lower, better-tolerated dose of this compound.
-
Behavioral Assay Selection: Utilize behavioral assays that can help differentiate between sedation and analgesia. For example, in the hot-plate test, a sedated animal may remain on the plate due to motor impairment rather than lack of pain perception. Comparing results across multiple assays (e.g., tail-flick, von Frey filaments) can provide a more accurate assessment of analgesia.
-
Consider Alternative Compounds: If separating analgesia from CNS side effects with this compound proves too challenging, explore the use of peripherally restricted KOR agonists or biased agonists.
Q2: I am using a peripherally restricted KOR agonist, but I am still observing some unexpected CNS-mediated side effects. What could be the cause?
A2: While peripherally restricted KOR agonists are designed to minimize brain penetration, several factors could contribute to unexpected central effects:
-
Blood-Brain Barrier Integrity: In certain chronic pain models, particularly those involving neuroinflammation, the integrity of the blood-brain barrier (BBB) may be compromised. This could allow for increased penetration of your peripherally restricted agonist into the CNS.
-
Metabolite Activity: While this compound itself does not appear to have significant active metabolites, this may not be the case for all KOR agonists. Investigate whether any metabolites of your compound can cross the BBB and exert central effects.
-
Off-Target Effects: At higher concentrations, your compound may have off-target effects on other receptors that are expressed in the CNS. Confirm the selectivity profile of your agonist.
Q3: How can I quantitatively assess the aversive (dysphoric) effects of this compound in my animal model?
A3: The conditioned place aversion (CPA) paradigm is the gold standard for assessing the aversive properties of drugs in rodents. This test measures the animal's preference for an environment previously paired with the drug versus a neutral environment. A significant amount of time spent in the vehicle-paired chamber over the drug-paired chamber indicates an aversive effect.
Q4: What is the underlying mechanism of this compound-induced dysphoria and sedation, and how do biased agonists address this?
A4: this compound-induced dysphoria and sedation are primarily mediated by its activation of KORs in the central nervous system, which leads to a decrease in dopamine release in reward pathways. KORs signal through two main intracellular pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in the aversive side effects. Biased agonists are designed to preferentially activate the G-protein signaling pathway while minimizing recruitment of the β-arrestin pathway, thereby aiming to retain analgesic effects with a reduction in dysphoria and sedation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and alternative KOR agonists. Note that values can vary depending on the specific animal model, strain, and experimental conditions.
Table 1: Analgesic Efficacy of KOR Agonists in Rodent Models
| Compound | Animal Model | Analgesic Assay | Route of Administration | ED50 (mg/kg) | Reference(s) |
| This compound | Rat | Warm Water Tail-Withdrawal | i.p. | 7.74 | |
| Rat | Cold-Water Tail-Flick | s.c. | ~1.0-3.0 | ||
| Nalfurafine | Mouse | Hot Plate Test | s.c. | 0.015 | |
| CR665 (Peripheral) | Rat | Acetic Acid-Induced Writhing | i.v. | 0.032 | |
| Human | Esophageal Distension | i.v. | 0.36 (dose) |
Table 2: Adverse Effect Profile of KOR Agonists
| Compound | Animal Model | Adverse Effect Assay | Route of Administration | Effective Dose (mg/kg) | Reference(s) |
| This compound | Rat | Conditioned Place Aversion | s.c. | 0.3 - 1.2 | |
| Mouse | Decreased Locomotor Activity | i.p. | 30 | ||
| U50,488 | Mouse | Conditioned Place Aversion | i.p. | 2.5 - 10 | |
| Nalfurafine | Mouse | Conditioned Place Aversion | s.c. | No aversion at 0.015 | |
| CR665 (Peripheral) | Rat | Hot Plate Assay (CNS pain) | i.v. | No activity up to 30 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Conditioned Place Aversion (CPA)
Objective: To assess the aversive properties of a KOR agonist.
Materials:
-
Three-chamber CPA apparatus (two distinct conditioning chambers separated by a neutral central chamber).
-
Video tracking software.
-
This compound or other KOR agonist.
-
Vehicle (e.g., saline).
Procedure:
-
Habituation (Day 1): Place each mouse in the central chamber and allow free access to all three chambers for 30 minutes to reduce novelty-induced stress.
-
Pre-Test (Day 2): Allow each mouse to freely explore the entire apparatus for 15-30 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.
-
Conditioning (Days 3-5):
-
Morning Session: Administer a vehicle injection (i.p. or s.c.) and immediately confine the animal to one of the conditioning chambers for 30 minutes.
-
Afternoon Session (at least 4 hours later): Administer the KOR agonist (e.g., this compound 0.3-1.2 mg/kg, s.c.) and confine the animal to the opposite conditioning chamber for 30 minutes.
-
The drug-paired chamber should be counterbalanced across animals.
-
-
Test (Day 6): Place the animal in the central chamber with free access to all chambers for 15-30 minutes, without any injection. Record the time spent in each chamber.
-
Data Analysis: Calculate a preference score by subtracting the time spent in the drug-paired chamber from the time spent in the vehicle-paired chamber during the test session. A positive score indicates conditioned place aversion.
Tail-Flick/Tail-Withdrawal Assay (Thermal Nociception)
Objective: To measure the analgesic effect of a KOR agonist on thermal pain.
Materials:
-
Tail-flick apparatus with a radiant heat source or a warm water bath (50-55°C).
-
Animal restrainer.
-
This compound or other KOR agonist.
-
Vehicle (e.g., saline).
Procedure:
-
Acclimation: Gently place the rat or mouse in the restrainer for a few minutes to acclimate.
-
Baseline Latency: Apply the heat stimulus to the distal portion of the tail. For a radiant heat source, this is a focused beam of light. For the tail-withdrawal test, immerse the tail in the warm water. Record the time it takes for the animal to flick or withdraw its tail. This is the baseline latency. A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 1.0-32.0 mg/kg, i.p.) or vehicle.
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the tail-flick/withdrawal test and record the latency.
-
Data Analysis: Convert the latency scores to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the effect of a KOR agonist on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannula.
-
Microinfusion pump.
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ECD) system.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound or other KOR agonist.
-
Anesthetic.
Procedure:
-
Stereotaxic Surgery: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
Probe Insertion and Baseline Collection: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of 1-2 hours. Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound or vehicle systemically (i.p. or s.c.).
-
Post-Treatment Sample Collection: Continue to collect dialysate samples at the same intervals for a predetermined period after drug administration.
-
Dopamine Quantification: Analyze the dopamine concentration in each dialysate sample using an HPLC-ECD system.
-
Data Analysis: Express the dopamine levels in each post-treatment sample as a percentage of the average baseline concentration.
Visualizations
Signaling Pathways
Caption: KOR Signaling Pathways and Biased Agonism.
Experimental Workflow
Caption: Workflow for Overcoming this compound's Limitations.
Logical Relationships
Caption: Cause and Effect of this compound's CNS Activity.
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic efficacy of peripheral kappa-opioid receptor agonist CR665 compared to oxycodone in a multi-modal, multi-tissue experimental human pain model: selective effect on visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Behavioral Characterization of κ Opioid Receptor Agonist this compound and Cannabinoid Receptor Agonist CP55940 Mixtures in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additive antinociceptive effects of mixtures of the κ-opioid receptor agonist this compound and the cannabinoid receptor agonist CP55940 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Spiradoline's Kappa Receptor Selectivity In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro methods to validate the selectivity of Spiradoline for the kappa-opioid receptor (KOR). It includes comparative data with other opioid receptor ligands, detailed experimental protocols, and visualizations of key processes to aid in experimental design and data interpretation.
Introduction to this compound
This compound (U-62066) is a highly selective kappa-opioid receptor agonist.[1] It has demonstrated analgesic, diuretic, and antitussive effects in preclinical studies.[1][2] However, its clinical development was halted due to significant side effects in humans, including sedation, dysphoria, and hallucinations.[1] Understanding its receptor selectivity is crucial for elucidating its mechanism of action and for the development of future KOR-targeted therapeutics with improved side-effect profiles. The analgesic properties of this compound are well-documented in animal models, and it has also been reported to have neuroprotective properties.[2]
Comparative Receptor Binding Affinity
A primary method for determining receptor selectivity is through radioligand binding assays. These assays measure the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Comparative Ligands
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | KOR Selectivity (MOR Ki / KOR Ki) | KOR Selectivity (DOR Ki / KOR Ki) |
| This compound | 1600 | 2300 | 8.6 | 186 | 267 |
| U-50,488H (KOR Agonist) | 1210 | 1860 | 1.2 | 1008 | 1550 |
| Morphine (MOR Agonist) | 1.8 | 230 | 3400 | 0.0005 | 0.068 |
| DAMGO (MOR Agonist) | 0.5 | 120 | 5600 | 0.00009 | 0.021 |
| DPDPE (DOR Agonist) | 1100 | 1.2 | 15000 | 0.073 | 0.00008 |
| Naloxone (Antagonist) | 1.9 | 1.6 | 12 | 0.16 | 0.13 |
Data compiled from various sources. Ki values can vary between different studies and experimental conditions. One study notes this compound's high selectivity for the kappa receptor with a Ki of 8.6 nM in guinea pigs.
Comparative Functional Activity
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor. These assays measure the cellular response following ligand binding. Common functional assays for opioid receptors include GTPγS binding assays and cAMP inhibition assays. The EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values indicate the potency of a compound in these assays.
Table 2: Functional Potency (EC50/IC50, nM) of this compound and Comparative Ligands
| Compound | MOR Activity | DOR Activity | KOR Activity |
| This compound | Low Potency Agonist | Low Potency Agonist | Potent Agonist |
| U-50,488H | Weak Partial Agonist | Weak Partial Agonist | Full Agonist |
| Morphine | Full Agonist | Partial Agonist | Weak Partial Agonist |
| DAMGO | Full Agonist | No significant activity | No significant activity |
| DPDPE | No significant activity | Full Agonist | No significant activity |
This table provides a qualitative summary of functional activities. Specific EC50/IC50 values should be determined experimentally.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound) to µ, δ, and κ opioid receptors expressed in cell membranes.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human MOR, DOR, or KOR.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).
-
Non-specific binding inhibitors: Naloxone (for MOR and DOR), U-50,488H (for KOR).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Prepare assay tubes containing assay buffer, cell membranes (20-50 µg protein), and the respective radioligand at a concentration near its Kd.
-
Add increasing concentrations of the test compound (this compound) to the experimental tubes.
-
For determining non-specific binding, add a high concentration of the appropriate non-specific binding inhibitor to a separate set of tubes.
-
Incubate the tubes at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Pre-incubate cell membranes with GDP for 15-30 minutes on ice to ensure all G-proteins are in the inactive state.
-
In assay tubes, combine the pre-incubated membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the stimulated binding against the logarithm of the test compound concentration to determine the EC50 and maximal effect (Emax).
Visualizations
Signaling Pathway of Kappa-Opioid Receptor Activation
Caption: Kappa-opioid receptor signaling cascade upon agonist binding.
Experimental Workflow for Determining Receptor Selectivity
Caption: Workflow for in vitro validation of this compound's receptor selectivity.
Logical Framework for Selectivity Determination
Caption: Logical process for determining this compound's KOR selectivity.
References
Validating Spiradoline's Kappa Receptor Selectivity In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro methods to validate the selectivity of Spiradoline for the kappa-opioid receptor (KOR). It includes comparative data with other opioid receptor ligands, detailed experimental protocols, and visualizations of key processes to aid in experimental design and data interpretation.
Introduction to this compound
This compound (U-62066) is a highly selective kappa-opioid receptor agonist.[1] It has demonstrated analgesic, diuretic, and antitussive effects in preclinical studies.[1][2] However, its clinical development was halted due to significant side effects in humans, including sedation, dysphoria, and hallucinations.[1] Understanding its receptor selectivity is crucial for elucidating its mechanism of action and for the development of future KOR-targeted therapeutics with improved side-effect profiles. The analgesic properties of this compound are well-documented in animal models, and it has also been reported to have neuroprotective properties.[2]
Comparative Receptor Binding Affinity
A primary method for determining receptor selectivity is through radioligand binding assays. These assays measure the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Comparative Ligands
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | KOR Selectivity (MOR Ki / KOR Ki) | KOR Selectivity (DOR Ki / KOR Ki) |
| This compound | 1600 | 2300 | 8.6 | 186 | 267 |
| U-50,488H (KOR Agonist) | 1210 | 1860 | 1.2 | 1008 | 1550 |
| Morphine (MOR Agonist) | 1.8 | 230 | 3400 | 0.0005 | 0.068 |
| DAMGO (MOR Agonist) | 0.5 | 120 | 5600 | 0.00009 | 0.021 |
| DPDPE (DOR Agonist) | 1100 | 1.2 | 15000 | 0.073 | 0.00008 |
| Naloxone (Antagonist) | 1.9 | 1.6 | 12 | 0.16 | 0.13 |
Data compiled from various sources. Ki values can vary between different studies and experimental conditions. One study notes this compound's high selectivity for the kappa receptor with a Ki of 8.6 nM in guinea pigs.
Comparative Functional Activity
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor. These assays measure the cellular response following ligand binding. Common functional assays for opioid receptors include GTPγS binding assays and cAMP inhibition assays. The EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values indicate the potency of a compound in these assays.
Table 2: Functional Potency (EC50/IC50, nM) of this compound and Comparative Ligands
| Compound | MOR Activity | DOR Activity | KOR Activity |
| This compound | Low Potency Agonist | Low Potency Agonist | Potent Agonist |
| U-50,488H | Weak Partial Agonist | Weak Partial Agonist | Full Agonist |
| Morphine | Full Agonist | Partial Agonist | Weak Partial Agonist |
| DAMGO | Full Agonist | No significant activity | No significant activity |
| DPDPE | No significant activity | Full Agonist | No significant activity |
This table provides a qualitative summary of functional activities. Specific EC50/IC50 values should be determined experimentally.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound) to µ, δ, and κ opioid receptors expressed in cell membranes.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human MOR, DOR, or KOR.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).
-
Non-specific binding inhibitors: Naloxone (for MOR and DOR), U-50,488H (for KOR).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Prepare assay tubes containing assay buffer, cell membranes (20-50 µg protein), and the respective radioligand at a concentration near its Kd.
-
Add increasing concentrations of the test compound (this compound) to the experimental tubes.
-
For determining non-specific binding, add a high concentration of the appropriate non-specific binding inhibitor to a separate set of tubes.
-
Incubate the tubes at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Pre-incubate cell membranes with GDP for 15-30 minutes on ice to ensure all G-proteins are in the inactive state.
-
In assay tubes, combine the pre-incubated membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the stimulated binding against the logarithm of the test compound concentration to determine the EC50 and maximal effect (Emax).
Visualizations
Signaling Pathway of Kappa-Opioid Receptor Activation
Caption: Kappa-opioid receptor signaling cascade upon agonist binding.
Experimental Workflow for Determining Receptor Selectivity
Caption: Workflow for in vitro validation of this compound's receptor selectivity.
Logical Framework for Selectivity Determination
Caption: Logical process for determining this compound's KOR selectivity.
References
A Comparative Analysis of the In Vivo Analgesic Potency of Spiradoline and U-50488
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo analgesic potency of two selective kappa-opioid receptor (KOR) agonists, Spiradoline (U-62066) and U-50488. Both compounds are widely used as prototypical KOR agonists in preclinical research. This document synthesizes experimental data to highlight their relative potencies, outlines the methodologies of key analgesic assays, and illustrates the underlying signaling pathways.
Data Presentation: In Vivo Analgesic Potency
This compound consistently demonstrates a significantly higher analgesic potency compared to U-50488. Across a range of antinociceptive assays, this compound's potency has been reported to be, on average, 13 times greater than that of U-50488H, with the relative potency ranging from 4.7 to 23 times higher depending on the specific test[1].
The following tables summarize the median effective dose (ED50) values for this compound and U-50488 from various in vivo analgesic assays. It is important to note that these values are compiled from different studies and may involve different experimental conditions (e.g., animal strain, specific protocol parameters).
| Compound | Assay | Species | ED50 (mg/kg) | Route of Administration | Reference |
| This compound | Hot Plate | Mouse | 0.46 | Not Specified | |
| Tail-Pinch | Mouse | 0.26 | Not Specified | ||
| Acetic Acid Writhing | Mouse | 0.20 | Not Specified | ||
| Shock-Avoidance/Escape | Rat | 0.66 | Subcutaneous (SC) | [2] | |
| Warm Water Tail-Withdrawal | Rat | 7.74 | Intraperitoneal (i.p.) | ||
| U-50488 | Shock-Avoidance/Escape | Rat | 8.71 | Subcutaneous (SC) | [2] |
Experimental Protocols
The analgesic potency of this compound and U-50488 is commonly evaluated using thermal nociceptive assays such as the tail-flick test and the hot-plate test. These tests measure the latency of an animal's response to a thermal stimulus.
Mouse Tail-Flick Test
The tail-flick test assesses the spinal reflex to a thermal stimulus. An increase in the latency to tail withdrawal is indicative of an analgesic effect.
Apparatus:
-
A tail-flick analgesiometer with a radiant heat source (e.g., a high-intensity light beam) or a warm water bath.
-
A restraining device for the mouse.
-
A timer to measure the latency of the tail-flick response.
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the restraining device to minimize stress-induced analgesia.
-
Baseline Latency: Gently restrain the mouse and position its tail over the radiant heat source or immerse the distal portion of the tail in a warm water bath (typically 52-55°C).
-
Stimulus Application: Activate the heat source. The timer starts simultaneously.
-
Response Measurement: Record the time it takes for the mouse to flick its tail away from the heat source. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: Administer this compound, U-50488, or a vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), repeat the tail-flick test to measure the post-treatment latency.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (% MPE), calculated as: (% MPE) = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Mouse Hot-Plate Test
The hot-plate test measures the response to a constant temperature stimulus applied to the paws and is considered to assess a more complex, supraspinally-mediated response to pain.
Apparatus:
-
A hot-plate apparatus with a precisely controlled surface temperature.
-
A transparent cylinder to confine the mouse to the hot plate surface.
-
A timer to record the response latency.
Procedure:
-
Acclimation: Acclimate the mice to the testing room.
-
Apparatus Setup: Set the hot-plate surface to a constant temperature, typically between 50°C and 55°C.
-
Baseline Latency: Place the mouse on the hot plate within the transparent cylinder.
-
Response Observation: Start the timer and observe the mouse for signs of nociception, such as licking or shaking a paw, or jumping.
-
Latency Measurement: Record the time at which the first nociceptive response occurs. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Drug Administration: Administer the test compounds or vehicle.
-
Post-treatment Latency: At specified intervals after drug administration, repeat the hot-plate test to determine the post-treatment latency.
-
Data Analysis: The analgesic effect is calculated similarly to the tail-flick test, often as % MPE.
Mandatory Visualizations
Kappa-Opioid Receptor Signaling Pathway
Both this compound and U-50488 exert their analgesic effects by acting as agonists at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of these agonists initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby producing analgesia.
Caption: Kappa-opioid receptor signaling cascade initiated by agonist binding.
Experimental Workflow: In Vivo Analgesic Potency Assessment
The following diagram outlines the typical workflow for comparing the analgesic potency of this compound and U-50488 in a preclinical setting.
Caption: Workflow for in vivo analgesic potency assessment.
References
A Comparative Analysis of the In Vivo Analgesic Potency of Spiradoline and U-50488
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo analgesic potency of two selective kappa-opioid receptor (KOR) agonists, Spiradoline (U-62066) and U-50488. Both compounds are widely used as prototypical KOR agonists in preclinical research. This document synthesizes experimental data to highlight their relative potencies, outlines the methodologies of key analgesic assays, and illustrates the underlying signaling pathways.
Data Presentation: In Vivo Analgesic Potency
This compound consistently demonstrates a significantly higher analgesic potency compared to U-50488. Across a range of antinociceptive assays, this compound's potency has been reported to be, on average, 13 times greater than that of U-50488H, with the relative potency ranging from 4.7 to 23 times higher depending on the specific test[1].
The following tables summarize the median effective dose (ED50) values for this compound and U-50488 from various in vivo analgesic assays. It is important to note that these values are compiled from different studies and may involve different experimental conditions (e.g., animal strain, specific protocol parameters).
| Compound | Assay | Species | ED50 (mg/kg) | Route of Administration | Reference |
| This compound | Hot Plate | Mouse | 0.46 | Not Specified | |
| Tail-Pinch | Mouse | 0.26 | Not Specified | ||
| Acetic Acid Writhing | Mouse | 0.20 | Not Specified | ||
| Shock-Avoidance/Escape | Rat | 0.66 | Subcutaneous (SC) | [2] | |
| Warm Water Tail-Withdrawal | Rat | 7.74 | Intraperitoneal (i.p.) | ||
| U-50488 | Shock-Avoidance/Escape | Rat | 8.71 | Subcutaneous (SC) | [2] |
Experimental Protocols
The analgesic potency of this compound and U-50488 is commonly evaluated using thermal nociceptive assays such as the tail-flick test and the hot-plate test. These tests measure the latency of an animal's response to a thermal stimulus.
Mouse Tail-Flick Test
The tail-flick test assesses the spinal reflex to a thermal stimulus. An increase in the latency to tail withdrawal is indicative of an analgesic effect.
Apparatus:
-
A tail-flick analgesiometer with a radiant heat source (e.g., a high-intensity light beam) or a warm water bath.
-
A restraining device for the mouse.
-
A timer to measure the latency of the tail-flick response.
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the restraining device to minimize stress-induced analgesia.
-
Baseline Latency: Gently restrain the mouse and position its tail over the radiant heat source or immerse the distal portion of the tail in a warm water bath (typically 52-55°C).
-
Stimulus Application: Activate the heat source. The timer starts simultaneously.
-
Response Measurement: Record the time it takes for the mouse to flick its tail away from the heat source. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: Administer this compound, U-50488, or a vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), repeat the tail-flick test to measure the post-treatment latency.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (% MPE), calculated as: (% MPE) = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Mouse Hot-Plate Test
The hot-plate test measures the response to a constant temperature stimulus applied to the paws and is considered to assess a more complex, supraspinally-mediated response to pain.
Apparatus:
-
A hot-plate apparatus with a precisely controlled surface temperature.
-
A transparent cylinder to confine the mouse to the hot plate surface.
-
A timer to record the response latency.
Procedure:
-
Acclimation: Acclimate the mice to the testing room.
-
Apparatus Setup: Set the hot-plate surface to a constant temperature, typically between 50°C and 55°C.
-
Baseline Latency: Place the mouse on the hot plate within the transparent cylinder.
-
Response Observation: Start the timer and observe the mouse for signs of nociception, such as licking or shaking a paw, or jumping.
-
Latency Measurement: Record the time at which the first nociceptive response occurs. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Drug Administration: Administer the test compounds or vehicle.
-
Post-treatment Latency: At specified intervals after drug administration, repeat the hot-plate test to determine the post-treatment latency.
-
Data Analysis: The analgesic effect is calculated similarly to the tail-flick test, often as % MPE.
Mandatory Visualizations
Kappa-Opioid Receptor Signaling Pathway
Both this compound and U-50488 exert their analgesic effects by acting as agonists at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of these agonists initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby producing analgesia.
Caption: Kappa-opioid receptor signaling cascade initiated by agonist binding.
Experimental Workflow: In Vivo Analgesic Potency Assessment
The following diagram outlines the typical workflow for comparing the analgesic potency of this compound and U-50488 in a preclinical setting.
Caption: Workflow for in vivo analgesic potency assessment.
References
Validating Spiradoline's Kappa-Opioid Receptor Mediated Effects: A Comparative Guide to Antagonist and Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods used to validate the kappa-opioid receptor (KOR) mediated effects of Spiradoline, a potent KOR agonist. We present experimental data on the use of the non-selective opioid antagonist, naloxone (B1662785), and the selective KOR antagonist, norbinaltorphimine (B1679850) (nor-BNI), to block this compound's effects. Detailed experimental protocols and an overview of the underlying signaling pathways are also included to support researchers in designing and interpreting their studies.
Unveiling this compound's Mechanism: Antagonist-Based Validation
The primary method to confirm that the pharmacological effects of this compound are mediated by the kappa-opioid receptor is through antagonist challenge studies. This involves administering an antagonist prior to or concurrently with this compound and observing a blockade or reversal of its effects.
Naloxone: The Non-Selective Antagonist
Naloxone is a competitive antagonist at mu, kappa, and delta opioid receptors, with a higher affinity for the mu-opioid receptor.[1][2] While not selective, its ability to antagonize this compound's effects provides initial evidence of opioid receptor involvement.
Norbinaltorphimine (nor-BNI): The Selective Kappa Antagonist
For more definitive validation, a selective KOR antagonist like norbinaltorphimine is employed.[3] Nor-BNI exhibits a high affinity and selectivity for the KOR, making it a powerful tool to specifically probe the kappa-opioid system's role in this compound's actions.[3]
Comparative Efficacy of Antagonists in Blocking this compound's Effects
The following tables summarize quantitative data from preclinical studies demonstrating the efficacy of naloxone and norbinaltorphimine in antagonizing the analgesic and diuretic effects of this compound.
Table 1: Antagonism of this compound-Induced Analgesia
| Agonist | Analgesic Assay | Antagonist | Antagonist Dose | Outcome |
| This compound | Cold-Water Tail-Flick (Rat) | Naloxone | 0.50 mg/kg | Complete antagonism of antinociception[4] |
| This compound | Hot-Plate Test (Rat) | Norbinaltorphimine | 10 µg (i.c.v.) | Prevention of the increase in paw-lick latency |
| This compound | Warm Water Tail-Withdrawal (Rat) | - | 1.0 - 32.0 mg/kg (this compound) | Dose-dependent increase in tail-withdrawal latency |
Table 2: Antagonism of this compound-Induced Diuresis
| Agonist | Effect | Antagonist | Antagonist Dose | Outcome |
| This compound | Diuresis (Human) | Naloxone | High dose | Antagonized the diuretic effect |
| This compound | Diuresis (Human) | Naloxone | Low dose | No antagonism of the diuretic effect |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common assays used to assess the analgesic effects of this compound.
Cold-Water Tail-Flick (CWTF) Assay in Rats
This assay measures the latency of a rat to withdraw its tail from cold water, a reflexive response to a noxious stimulus.
-
Apparatus: A cold water bath maintained at a constant temperature (e.g., 2°C).
-
Procedure:
-
Gently restrain the rat, allowing its tail to hang freely.
-
Immerse the distal portion of the tail into the cold water.
-
Record the time it takes for the rat to flick its tail out of the water (tail-flick latency).
-
A cut-off time (e.g., 15-20 seconds) is typically used to prevent tissue damage.
-
-
Drug Administration: Administer this compound and the antagonist (e.g., naloxone) via appropriate routes (e.g., intraperitoneal, subcutaneous) at predetermined times before testing.
-
Data Analysis: Compare the tail-flick latencies between different treatment groups (vehicle, this compound alone, this compound + antagonist). A significant increase in latency with this compound that is reversed by the antagonist indicates opioid-mediated analgesia.
Hot-Plate Test in Rats
This test assesses the response to a thermal pain stimulus by measuring the time it takes for a rat to exhibit a nocifensive response (e.g., paw licking, jumping) when placed on a heated surface.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Place the rat on the heated surface of the hot plate.
-
Start a timer and observe the animal's behavior.
-
Record the latency to the first sign of a nocifensive response, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 30-60 seconds) is employed to prevent injury.
-
-
Drug Administration: Administer this compound and the antagonist at specified times before placing the animal on the hot plate.
-
Data Analysis: An increase in the latency to respond in the this compound-treated group, which is blocked by the co-administration of an antagonist, suggests centrally mediated analgesia.
This compound's Intracellular Signaling Cascade
Understanding the signaling pathways activated by this compound provides a molecular basis for its pharmacological effects. As a KOR agonist, this compound initiates a cascade of intracellular events upon binding to its receptor.
G-Protein Coupled Receptor Activation
The kappa-opioid receptor is a G-protein coupled receptor (GPCR). Upon this compound binding, the receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gαi/o).
Downstream Signaling Events
The activated Gαi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation has been linked to the modulation of MAPK pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). However, studies on the specific effects of KOR agonists on these pathways have yielded mixed results. For instance, one study reported that kappa receptor stimulation did not activate ERK in C6 glioma cells. The β-arrestin-2 dependent signaling pathway is thought to mediate the dysphoric and sedative effects of KOR agonists through p38 MAPK activation.
Caption: this compound's signaling pathway.
Experimental Workflow for Validating KOR-Mediated Effects
The following diagram illustrates a typical experimental workflow for confirming that a specific effect of this compound is mediated through the kappa-opioid receptor.
Caption: Workflow for KOR-mediated effect validation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Tail Immersion Test [protocols.io]
- 3. Ligand and G-protein selectivity in the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa antinociceptive activity of this compound in the cold-water tail-flick assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Spiradoline's Kappa-Opioid Receptor Mediated Effects: A Comparative Guide to Antagonist and Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods used to validate the kappa-opioid receptor (KOR) mediated effects of Spiradoline, a potent KOR agonist. We present experimental data on the use of the non-selective opioid antagonist, naloxone, and the selective KOR antagonist, norbinaltorphimine (nor-BNI), to block this compound's effects. Detailed experimental protocols and an overview of the underlying signaling pathways are also included to support researchers in designing and interpreting their studies.
Unveiling this compound's Mechanism: Antagonist-Based Validation
The primary method to confirm that the pharmacological effects of this compound are mediated by the kappa-opioid receptor is through antagonist challenge studies. This involves administering an antagonist prior to or concurrently with this compound and observing a blockade or reversal of its effects.
Naloxone: The Non-Selective Antagonist
Naloxone is a competitive antagonist at mu, kappa, and delta opioid receptors, with a higher affinity for the mu-opioid receptor.[1][2] While not selective, its ability to antagonize this compound's effects provides initial evidence of opioid receptor involvement.
Norbinaltorphimine (nor-BNI): The Selective Kappa Antagonist
For more definitive validation, a selective KOR antagonist like norbinaltorphimine is employed.[3] Nor-BNI exhibits a high affinity and selectivity for the KOR, making it a powerful tool to specifically probe the kappa-opioid system's role in this compound's actions.[3]
Comparative Efficacy of Antagonists in Blocking this compound's Effects
The following tables summarize quantitative data from preclinical studies demonstrating the efficacy of naloxone and norbinaltorphimine in antagonizing the analgesic and diuretic effects of this compound.
Table 1: Antagonism of this compound-Induced Analgesia
| Agonist | Analgesic Assay | Antagonist | Antagonist Dose | Outcome |
| This compound | Cold-Water Tail-Flick (Rat) | Naloxone | 0.50 mg/kg | Complete antagonism of antinociception[4] |
| This compound | Hot-Plate Test (Rat) | Norbinaltorphimine | 10 µg (i.c.v.) | Prevention of the increase in paw-lick latency |
| This compound | Warm Water Tail-Withdrawal (Rat) | - | 1.0 - 32.0 mg/kg (this compound) | Dose-dependent increase in tail-withdrawal latency |
Table 2: Antagonism of this compound-Induced Diuresis
| Agonist | Effect | Antagonist | Antagonist Dose | Outcome |
| This compound | Diuresis (Human) | Naloxone | High dose | Antagonized the diuretic effect |
| This compound | Diuresis (Human) | Naloxone | Low dose | No antagonism of the diuretic effect |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common assays used to assess the analgesic effects of this compound.
Cold-Water Tail-Flick (CWTF) Assay in Rats
This assay measures the latency of a rat to withdraw its tail from cold water, a reflexive response to a noxious stimulus.
-
Apparatus: A cold water bath maintained at a constant temperature (e.g., 2°C).
-
Procedure:
-
Gently restrain the rat, allowing its tail to hang freely.
-
Immerse the distal portion of the tail into the cold water.
-
Record the time it takes for the rat to flick its tail out of the water (tail-flick latency).
-
A cut-off time (e.g., 15-20 seconds) is typically used to prevent tissue damage.
-
-
Drug Administration: Administer this compound and the antagonist (e.g., naloxone) via appropriate routes (e.g., intraperitoneal, subcutaneous) at predetermined times before testing.
-
Data Analysis: Compare the tail-flick latencies between different treatment groups (vehicle, this compound alone, this compound + antagonist). A significant increase in latency with this compound that is reversed by the antagonist indicates opioid-mediated analgesia.
Hot-Plate Test in Rats
This test assesses the response to a thermal pain stimulus by measuring the time it takes for a rat to exhibit a nocifensive response (e.g., paw licking, jumping) when placed on a heated surface.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Place the rat on the heated surface of the hot plate.
-
Start a timer and observe the animal's behavior.
-
Record the latency to the first sign of a nocifensive response, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 30-60 seconds) is employed to prevent injury.
-
-
Drug Administration: Administer this compound and the antagonist at specified times before placing the animal on the hot plate.
-
Data Analysis: An increase in the latency to respond in the this compound-treated group, which is blocked by the co-administration of an antagonist, suggests centrally mediated analgesia.
This compound's Intracellular Signaling Cascade
Understanding the signaling pathways activated by this compound provides a molecular basis for its pharmacological effects. As a KOR agonist, this compound initiates a cascade of intracellular events upon binding to its receptor.
G-Protein Coupled Receptor Activation
The kappa-opioid receptor is a G-protein coupled receptor (GPCR). Upon this compound binding, the receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gαi/o).
Downstream Signaling Events
The activated Gαi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation has been linked to the modulation of MAPK pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). However, studies on the specific effects of KOR agonists on these pathways have yielded mixed results. For instance, one study reported that kappa receptor stimulation did not activate ERK in C6 glioma cells. The β-arrestin-2 dependent signaling pathway is thought to mediate the dysphoric and sedative effects of KOR agonists through p38 MAPK activation.
Caption: this compound's signaling pathway.
Experimental Workflow for Validating KOR-Mediated Effects
The following diagram illustrates a typical experimental workflow for confirming that a specific effect of this compound is mediated through the kappa-opioid receptor.
Caption: Workflow for KOR-mediated effect validation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Tail Immersion Test [protocols.io]
- 3. Ligand and G-protein selectivity in the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa antinociceptive activity of this compound in the cold-water tail-flick assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Behavioral Effects of Spiradoline and Enadoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of two selective kappa-opioid receptor (KOR) agonists, Spiradoline and Enadoline. Both compounds have been instrumental in elucidating the role of the KOR system in a variety of physiological and pathological processes. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways to offer an objective comparison for research and development purposes.
Introduction to this compound and Enadoline
This compound (U-62066E) and Enadoline (CI-977) are potent and selective agonists of the kappa-opioid receptor, a G-protein coupled receptor involved in pain perception, mood regulation, and neuroendocrine function. While both were initially investigated for their analgesic properties, their complex behavioral profiles, including significant central nervous system side effects, have limited their clinical development but have made them valuable tools for preclinical research.
Comparative Behavioral Effects
The behavioral effects of this compound and Enadoline are primarily mediated by their action on KORs. In preclinical models, both agents have demonstrated analgesic properties. However, their effects on mood and motor function are complex, often resulting in sedation, dysphoria, and psychotomimetic effects at higher doses.
Preclinical Data Summary
The following tables summarize key quantitative data from preclinical studies, providing a comparative overview of the potency and efficacy of this compound and Enadoline in various behavioral assays.
Table 1: Antinociceptive Effects in Rodents (Tail-Withdrawal Assay)
| Compound | Species | Assay | Route of Administration | Effective Dose Range | Citation |
| This compound | Rat | Warm Water Tail-Withdrawal (50°C) | i.p. | 1.0 - 32.0 mg/kg | [1][2] |
| Enadoline | Rat | Post-surgical pain (thermal hyperalgesia) | i.v. | 1 - 100 µg/kg (pre-surgery) | [3] |
Table 2: Effects on Locomotor Activity in Rats
| Compound | Species | Effect | Route of Administration | Dose | Citation |
| This compound | Rat | Dose-dependent decrease | Not specified | Not specified | [4] |
| This compound | Rat | Decrease | Not specified | 10 mg/kg | [5] |
Table 3: Discriminative Stimulus Effects in Rats
| Compound | Species | Training Dose | ED₅₀ (mg/kg) | Citation |
| This compound | Rat | 3.0 mg/kg (SC) | 0.66 | |
| This compound | Rat | 1.0 mg/kg (SC) | N/A | |
| Enadoline | Squirrel Monkey | 0.0017 mg/kg (i.m.) | N/A |
Table 4: Aversive Properties in Rodents (Conditioned Place Aversion)
| Compound Class | General Effect | Citation |
| Kappa-opioid agonists | Produce conditioned place aversion |
Clinical Data Summary
Clinical studies with this compound and Enadoline have revealed significant psychotomimetic and dysphoric effects, which have largely halted their development as analgesics.
Table 5: Behavioral Effects in Humans
| Compound | Study Population | Route of Administration | Doses | Observed Behavioral Effects | Citation |
| This compound | Tourette's Syndrome Patients & Healthy Volunteers | i.m. | 0.8, 1.6, 3.2 µg/kg | Decreased tics at low doses, trend for increased tics at intermediate doses. | |
| This compound | Healthy Volunteers | i.m. | 1.6, 4.0 µg/kg | No significant changes in psychological variables at these doses. | |
| Enadoline | Polysubstance Abusers | i.m. | 20, 40, 80, 160 µg/70 kg | Sedation, confusion, dizziness, visual distortions, depersonalization, psychotomimetic effects at the highest dose. |
Signaling Pathways
This compound and Enadoline exert their effects by activating the kappa-opioid receptor, a Gi/o-coupled GPCR. The downstream signaling is complex, involving both G-protein-dependent and β-arrestin-dependent pathways, which are thought to mediate different behavioral outcomes.
Figure 1: Simplified Kappa-Opioid Receptor Signaling Cascade.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of behavioral pharmacology studies. Below are protocols for key experiments cited in the comparison of this compound and Enadoline.
Locomotor Activity Assessment in Rodents
This protocol is used to assess the effects of a compound on spontaneous motor activity.
-
Apparatus: An open-field arena, typically a square or circular enclosure, equipped with automated photobeam detectors or video-tracking software to monitor the animal's movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
A baseline locomotor activity level is often recorded before drug administration.
-
This compound, Enadoline, or vehicle is administered via the specified route (e.g., intraperitoneal, subcutaneous).
-
The animal is immediately placed into the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency, time spent in different zones) is recorded for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis: Data are typically analyzed using ANOVA to compare the effects of different doses of the drug with the vehicle control group.
Figure 2: General Workflow for Locomotor Activity Assessment.
Conditioned Place Preference/Aversion (CPP/CPA)
This paradigm assesses the rewarding or aversive properties of a drug.
-
Apparatus: A two- or three-compartment chamber where the compartments have distinct visual and tactile cues (e.g., different wall colors, floor textures).
-
Procedure:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments, and the time spent in each is recorded to establish any initial preference.
-
Conditioning: Over several days, the animal receives the drug (this compound or Enadoline) and is confined to one of the non-preferred compartments. On alternate days, the animal receives a vehicle injection and is confined to the other compartment. The pairings are counterbalanced across animals.
-
Post-conditioning (Test): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired compartment indicates conditioned place preference (reward), while a significant decrease indicates conditioned place aversion (aversion/dysphoria). Data are typically analyzed using a paired t-test or ANOVA.
Tail-Withdrawal/Tail-Immersion Assay
This is a common method for assessing thermal nociception (pain response).
-
Apparatus: A radiant heat source focused on the tail (tail-flick) or a temperature-controlled water bath (tail-immersion).
-
Procedure:
-
The rodent is gently restrained, and its tail is positioned over the radiant heat source or immersed in the warm water (e.g., 50-55°C).
-
The latency to withdraw (flick) the tail is recorded.
-
A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.
-
A baseline latency is measured before drug administration.
-
The drug is administered, and the tail-withdrawal latency is measured at various time points post-administration.
-
-
Data Analysis: The data are often expressed as the maximum possible effect (%MPE) and analyzed using ANOVA to determine the analgesic effect of the drug compared to vehicle.
Von Frey Test for Mechanical Allodynia
This assay measures sensitivity to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey device that applies a gradually increasing force. The animal is placed on an elevated mesh floor allowing access to the paws.
-
Procedure:
-
The animal is habituated to the testing apparatus.
-
A von Frey filament is applied to the plantar surface of the hind paw with sufficient force to cause it to bend.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The "up-down method" is often used to determine the 50% withdrawal threshold, where the filament force is increased or decreased based on the animal's response.
-
In electronic versions, a probe applies increasing pressure until the paw is withdrawn, and the force at withdrawal is automatically recorded.
-
-
Data Analysis: The 50% withdrawal threshold (in grams or mN) is calculated. A decrease in the threshold indicates mechanical allodynia (increased pain sensitivity). Statistical analysis is typically performed using ANOVA.
Conclusion
This compound and Enadoline, as selective KOR agonists, exhibit a complex constellation of behavioral effects. While they possess analgesic properties, their clinical utility has been hampered by dose-limiting sedative, dysphoric, and psychotomimetic effects. Preclinical studies consistently demonstrate their ability to decrease locomotor activity and induce conditioned place aversion, indicative of their aversive properties. The comparison of these two compounds underscores the therapeutic challenges associated with targeting the kappa-opioid receptor system. Future research in this area may focus on developing biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, potentially separating the desired analgesic effects from the adverse behavioral outcomes.
References
- 1. Behavioral Characterization of κ Opioid Receptor Agonist this compound and Cannabinoid Receptor Agonist CP55940 Mixtures in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Additive antinociceptive effects of mixtures of the κ-opioid receptor agonist this compound and the cannabinoid receptor agonist CP55940 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Behavioral Effects of Spiradoline and Enadoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of two selective kappa-opioid receptor (KOR) agonists, Spiradoline and Enadoline. Both compounds have been instrumental in elucidating the role of the KOR system in a variety of physiological and pathological processes. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways to offer an objective comparison for research and development purposes.
Introduction to this compound and Enadoline
This compound (U-62066E) and Enadoline (CI-977) are potent and selective agonists of the kappa-opioid receptor, a G-protein coupled receptor involved in pain perception, mood regulation, and neuroendocrine function. While both were initially investigated for their analgesic properties, their complex behavioral profiles, including significant central nervous system side effects, have limited their clinical development but have made them valuable tools for preclinical research.
Comparative Behavioral Effects
The behavioral effects of this compound and Enadoline are primarily mediated by their action on KORs. In preclinical models, both agents have demonstrated analgesic properties. However, their effects on mood and motor function are complex, often resulting in sedation, dysphoria, and psychotomimetic effects at higher doses.
Preclinical Data Summary
The following tables summarize key quantitative data from preclinical studies, providing a comparative overview of the potency and efficacy of this compound and Enadoline in various behavioral assays.
Table 1: Antinociceptive Effects in Rodents (Tail-Withdrawal Assay)
| Compound | Species | Assay | Route of Administration | Effective Dose Range | Citation |
| This compound | Rat | Warm Water Tail-Withdrawal (50°C) | i.p. | 1.0 - 32.0 mg/kg | [1][2] |
| Enadoline | Rat | Post-surgical pain (thermal hyperalgesia) | i.v. | 1 - 100 µg/kg (pre-surgery) | [3] |
Table 2: Effects on Locomotor Activity in Rats
| Compound | Species | Effect | Route of Administration | Dose | Citation |
| This compound | Rat | Dose-dependent decrease | Not specified | Not specified | [4] |
| This compound | Rat | Decrease | Not specified | 10 mg/kg | [5] |
Table 3: Discriminative Stimulus Effects in Rats
| Compound | Species | Training Dose | ED₅₀ (mg/kg) | Citation |
| This compound | Rat | 3.0 mg/kg (SC) | 0.66 | |
| This compound | Rat | 1.0 mg/kg (SC) | N/A | |
| Enadoline | Squirrel Monkey | 0.0017 mg/kg (i.m.) | N/A |
Table 4: Aversive Properties in Rodents (Conditioned Place Aversion)
| Compound Class | General Effect | Citation |
| Kappa-opioid agonists | Produce conditioned place aversion |
Clinical Data Summary
Clinical studies with this compound and Enadoline have revealed significant psychotomimetic and dysphoric effects, which have largely halted their development as analgesics.
Table 5: Behavioral Effects in Humans
| Compound | Study Population | Route of Administration | Doses | Observed Behavioral Effects | Citation |
| This compound | Tourette's Syndrome Patients & Healthy Volunteers | i.m. | 0.8, 1.6, 3.2 µg/kg | Decreased tics at low doses, trend for increased tics at intermediate doses. | |
| This compound | Healthy Volunteers | i.m. | 1.6, 4.0 µg/kg | No significant changes in psychological variables at these doses. | |
| Enadoline | Polysubstance Abusers | i.m. | 20, 40, 80, 160 µg/70 kg | Sedation, confusion, dizziness, visual distortions, depersonalization, psychotomimetic effects at the highest dose. |
Signaling Pathways
This compound and Enadoline exert their effects by activating the kappa-opioid receptor, a Gi/o-coupled GPCR. The downstream signaling is complex, involving both G-protein-dependent and β-arrestin-dependent pathways, which are thought to mediate different behavioral outcomes.
Figure 1: Simplified Kappa-Opioid Receptor Signaling Cascade.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of behavioral pharmacology studies. Below are protocols for key experiments cited in the comparison of this compound and Enadoline.
Locomotor Activity Assessment in Rodents
This protocol is used to assess the effects of a compound on spontaneous motor activity.
-
Apparatus: An open-field arena, typically a square or circular enclosure, equipped with automated photobeam detectors or video-tracking software to monitor the animal's movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
A baseline locomotor activity level is often recorded before drug administration.
-
This compound, Enadoline, or vehicle is administered via the specified route (e.g., intraperitoneal, subcutaneous).
-
The animal is immediately placed into the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency, time spent in different zones) is recorded for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis: Data are typically analyzed using ANOVA to compare the effects of different doses of the drug with the vehicle control group.
Figure 2: General Workflow for Locomotor Activity Assessment.
Conditioned Place Preference/Aversion (CPP/CPA)
This paradigm assesses the rewarding or aversive properties of a drug.
-
Apparatus: A two- or three-compartment chamber where the compartments have distinct visual and tactile cues (e.g., different wall colors, floor textures).
-
Procedure:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments, and the time spent in each is recorded to establish any initial preference.
-
Conditioning: Over several days, the animal receives the drug (this compound or Enadoline) and is confined to one of the non-preferred compartments. On alternate days, the animal receives a vehicle injection and is confined to the other compartment. The pairings are counterbalanced across animals.
-
Post-conditioning (Test): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired compartment indicates conditioned place preference (reward), while a significant decrease indicates conditioned place aversion (aversion/dysphoria). Data are typically analyzed using a paired t-test or ANOVA.
Tail-Withdrawal/Tail-Immersion Assay
This is a common method for assessing thermal nociception (pain response).
-
Apparatus: A radiant heat source focused on the tail (tail-flick) or a temperature-controlled water bath (tail-immersion).
-
Procedure:
-
The rodent is gently restrained, and its tail is positioned over the radiant heat source or immersed in the warm water (e.g., 50-55°C).
-
The latency to withdraw (flick) the tail is recorded.
-
A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.
-
A baseline latency is measured before drug administration.
-
The drug is administered, and the tail-withdrawal latency is measured at various time points post-administration.
-
-
Data Analysis: The data are often expressed as the maximum possible effect (%MPE) and analyzed using ANOVA to determine the analgesic effect of the drug compared to vehicle.
Von Frey Test for Mechanical Allodynia
This assay measures sensitivity to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey device that applies a gradually increasing force. The animal is placed on an elevated mesh floor allowing access to the paws.
-
Procedure:
-
The animal is habituated to the testing apparatus.
-
A von Frey filament is applied to the plantar surface of the hind paw with sufficient force to cause it to bend.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The "up-down method" is often used to determine the 50% withdrawal threshold, where the filament force is increased or decreased based on the animal's response.
-
In electronic versions, a probe applies increasing pressure until the paw is withdrawn, and the force at withdrawal is automatically recorded.
-
-
Data Analysis: The 50% withdrawal threshold (in grams or mN) is calculated. A decrease in the threshold indicates mechanical allodynia (increased pain sensitivity). Statistical analysis is typically performed using ANOVA.
Conclusion
This compound and Enadoline, as selective KOR agonists, exhibit a complex constellation of behavioral effects. While they possess analgesic properties, their clinical utility has been hampered by dose-limiting sedative, dysphoric, and psychotomimetic effects. Preclinical studies consistently demonstrate their ability to decrease locomotor activity and induce conditioned place aversion, indicative of their aversive properties. The comparison of these two compounds underscores the therapeutic challenges associated with targeting the kappa-opioid receptor system. Future research in this area may focus on developing biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, potentially separating the desired analgesic effects from the adverse behavioral outcomes.
References
- 1. Behavioral Characterization of κ Opioid Receptor Agonist this compound and Cannabinoid Receptor Agonist CP55940 Mixtures in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Additive antinociceptive effects of mixtures of the κ-opioid receptor agonist this compound and the cannabinoid receptor agonist CP55940 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Tolerance Between Spiradoline and Other Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-tolerance profiles between the selective kappa opioid receptor (KOR) agonist, spiradoline, and other notable KOR agonists. Understanding these cross-tolerance relationships is crucial for predicting the efficacy of kappa-targeted therapeutics in subjects with a history of exposure to similar agents and for elucidating the nuanced pharmacology of the kappa opioid system. This document summarizes key experimental findings, presents quantitative data in a clear, tabular format, details experimental methodologies, and provides visual representations of relevant pathways and workflows.
Introduction to Cross-Tolerance with Kappa Opioid Agonists
Cross-tolerance is a phenomenon where tolerance to one drug confers tolerance to another, typically one that acts through a similar mechanism or on the same receptor system. Within the realm of kappa opioid agonists, this is a critical consideration for the development of non-addictive analgesics and therapeutics for other conditions such as pruritus and substance use disorders. The development of tolerance can limit the clinical utility of these agents. Investigating cross-tolerance between different KOR agonists helps to determine if distinct receptor subtypes or signaling pathways are involved in their effects.
This compound (U-62066E) is a potent and selective KOR agonist that has been extensively studied in preclinical models. While it does not exhibit cross-tolerance with mu-opioid agonists like morphine, its interactions with other kappa agonists are more complex. This guide will focus on the experimental evidence detailing the cross-tolerance, or lack thereof, between this compound and other key kappa agonists including U-50,488H, U-69,593, and salvinorin A.
Comparative Data on Behavioral Effects
A key study by Morani et al. (2009) provides a direct comparison of this compound with other KOR agonists in a behavioral model of cocaine-induced drug-seeking in rats. While not a traditional analgesic tolerance study, it offers valuable insights into the comparative potency and efficacy of these compounds in a relevant behavioral paradigm. The study demonstrated that pretreatment with this compound, as well as U-69593, U-50,488H, and salvinorin A, dose-dependently attenuated cocaine-induced reinstatement of drug-seeking behavior.[1]
| Kappa Agonist | Effective Doses (in attenuating cocaine-seeking) | Route of Administration |
| This compound | 1.0, 3.0 mg/kg | Intraperitoneal (i.p.) |
| U-69,593 | 0.3 mg/kg | Subcutaneous (s.c.) |
| U-50,488H | 30.0 mg/kg | Intraperitoneal (i.p.) |
| Salvinorin A | 0.3, 1.0 mg/kg | Intraperitoneal (i.p.) |
Table 1: Comparative effective doses of various kappa opioid receptor agonists in attenuating cocaine-induced drug-seeking behavior in rats. Data extracted from Morani et al. (2009).[1]
Cross-Tolerance in Analgesia
Studies have demonstrated that this compound exhibits cross-tolerance with the prototypical kappa agonist U-50,488H in analgesic assays. This suggests that chronic exposure to one of these agonists will reduce the analgesic potency of the other, likely due to shared mechanisms of action at the kappa opioid receptor.
Experimental Protocols
Cocaine-Induced Reinstatement of Drug-Seeking Behavior (Morani et al., 2009)[1]
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers.
-
Procedure:
-
Acquisition of Cocaine Self-Administration: Rats were trained to self-administer cocaine (0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule, which was gradually increased to an FR5 schedule.
-
Extinction: Once stable responding was achieved, cocaine was replaced with saline, and responding was extinguished until criteria were met (e.g., less than 10 responses in a 3-hour session).
-
Reinstatement Test: Following extinction, a priming injection of cocaine (10 mg/kg, i.p.) was administered to reinstate drug-seeking behavior (i.e., lever pressing).
-
Kappa Agonist Pretreatment: On the test day, different groups of rats were pretreated with various doses of this compound, U-69,593, U-50,488H, or salvinorin A prior to the cocaine priming injection.
-
-
Data Analysis: The number of lever presses during the reinstatement session was recorded and compared between the different treatment groups.
Visualizing Experimental Workflow and Signaling
Experimental Workflow for Cocaine Reinstatement Study
Putative Kappa Opioid Receptor Signaling Pathway
Conclusion
The available evidence indicates that this compound demonstrates cross-tolerance with at least one other selective kappa opioid receptor agonist, U-50,488H, in the context of analgesia. Furthermore, in a behavioral model of drug-seeking, this compound's effects are comparable to those of other kappa agonists like U-69,593 and salvinorin A, suggesting a shared mechanism of action that could predict cross-tolerance in other behavioral paradigms.
However, a significant gap in the literature exists regarding direct, quantitative cross-tolerance studies between this compound and a broader array of kappa agonists such as bremazocine (B1667778) and enadoline (B54987) across various physiological and behavioral endpoints. Further research is warranted to fully characterize these relationships, which will be instrumental in the strategic development of novel kappa-targeted therapies with optimized efficacy and minimized tolerance liability. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the design and interpretation of such future studies.
References
Comparative Analysis of Cross-Tolerance Between Spiradoline and Other Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-tolerance profiles between the selective kappa opioid receptor (KOR) agonist, spiradoline, and other notable KOR agonists. Understanding these cross-tolerance relationships is crucial for predicting the efficacy of kappa-targeted therapeutics in subjects with a history of exposure to similar agents and for elucidating the nuanced pharmacology of the kappa opioid system. This document summarizes key experimental findings, presents quantitative data in a clear, tabular format, details experimental methodologies, and provides visual representations of relevant pathways and workflows.
Introduction to Cross-Tolerance with Kappa Opioid Agonists
Cross-tolerance is a phenomenon where tolerance to one drug confers tolerance to another, typically one that acts through a similar mechanism or on the same receptor system. Within the realm of kappa opioid agonists, this is a critical consideration for the development of non-addictive analgesics and therapeutics for other conditions such as pruritus and substance use disorders. The development of tolerance can limit the clinical utility of these agents. Investigating cross-tolerance between different KOR agonists helps to determine if distinct receptor subtypes or signaling pathways are involved in their effects.
This compound (U-62066E) is a potent and selective KOR agonist that has been extensively studied in preclinical models. While it does not exhibit cross-tolerance with mu-opioid agonists like morphine, its interactions with other kappa agonists are more complex. This guide will focus on the experimental evidence detailing the cross-tolerance, or lack thereof, between this compound and other key kappa agonists including U-50,488H, U-69,593, and salvinorin A.
Comparative Data on Behavioral Effects
A key study by Morani et al. (2009) provides a direct comparison of this compound with other KOR agonists in a behavioral model of cocaine-induced drug-seeking in rats. While not a traditional analgesic tolerance study, it offers valuable insights into the comparative potency and efficacy of these compounds in a relevant behavioral paradigm. The study demonstrated that pretreatment with this compound, as well as U-69593, U-50,488H, and salvinorin A, dose-dependently attenuated cocaine-induced reinstatement of drug-seeking behavior.[1]
| Kappa Agonist | Effective Doses (in attenuating cocaine-seeking) | Route of Administration |
| This compound | 1.0, 3.0 mg/kg | Intraperitoneal (i.p.) |
| U-69,593 | 0.3 mg/kg | Subcutaneous (s.c.) |
| U-50,488H | 30.0 mg/kg | Intraperitoneal (i.p.) |
| Salvinorin A | 0.3, 1.0 mg/kg | Intraperitoneal (i.p.) |
Table 1: Comparative effective doses of various kappa opioid receptor agonists in attenuating cocaine-induced drug-seeking behavior in rats. Data extracted from Morani et al. (2009).[1]
Cross-Tolerance in Analgesia
Studies have demonstrated that this compound exhibits cross-tolerance with the prototypical kappa agonist U-50,488H in analgesic assays. This suggests that chronic exposure to one of these agonists will reduce the analgesic potency of the other, likely due to shared mechanisms of action at the kappa opioid receptor.
Experimental Protocols
Cocaine-Induced Reinstatement of Drug-Seeking Behavior (Morani et al., 2009)[1]
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers.
-
Procedure:
-
Acquisition of Cocaine Self-Administration: Rats were trained to self-administer cocaine (0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule, which was gradually increased to an FR5 schedule.
-
Extinction: Once stable responding was achieved, cocaine was replaced with saline, and responding was extinguished until criteria were met (e.g., less than 10 responses in a 3-hour session).
-
Reinstatement Test: Following extinction, a priming injection of cocaine (10 mg/kg, i.p.) was administered to reinstate drug-seeking behavior (i.e., lever pressing).
-
Kappa Agonist Pretreatment: On the test day, different groups of rats were pretreated with various doses of this compound, U-69,593, U-50,488H, or salvinorin A prior to the cocaine priming injection.
-
-
Data Analysis: The number of lever presses during the reinstatement session was recorded and compared between the different treatment groups.
Visualizing Experimental Workflow and Signaling
Experimental Workflow for Cocaine Reinstatement Study
Putative Kappa Opioid Receptor Signaling Pathway
Conclusion
The available evidence indicates that this compound demonstrates cross-tolerance with at least one other selective kappa opioid receptor agonist, U-50,488H, in the context of analgesia. Furthermore, in a behavioral model of drug-seeking, this compound's effects are comparable to those of other kappa agonists like U-69,593 and salvinorin A, suggesting a shared mechanism of action that could predict cross-tolerance in other behavioral paradigms.
However, a significant gap in the literature exists regarding direct, quantitative cross-tolerance studies between this compound and a broader array of kappa agonists such as bremazocine and enadoline across various physiological and behavioral endpoints. Further research is warranted to fully characterize these relationships, which will be instrumental in the strategic development of novel kappa-targeted therapies with optimized efficacy and minimized tolerance liability. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the design and interpretation of such future studies.
References
Unraveling the Diuretic Mechanism of Spiradoline: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Spiradoline-induced diuresis against other diuretic mechanisms, supported by experimental data and detailed protocols. We delve into the signaling pathways and present quantitative data to elucidate the unique water-diuretic properties of this selective kappa-opioid receptor agonist.
This compound, a potent and selective kappa-opioid receptor (KOR) agonist, has been identified as a powerful diuretic agent.[1] Its mechanism of action, however, diverges significantly from conventional diuretics, offering a distinct profile of water excretion without substantial electrolyte loss. This guide will explore the intricate mechanisms behind this compound's effects, compare its performance with other diuretic classes, and provide the experimental framework necessary for further research and development.
The this compound Difference: A Water-Sparing Approach to Diuresis
Unlike traditional diuretics that primarily target electrolyte transport in the kidneys, this compound induces a state of "water diuresis." This is characterized by a significant increase in urine volume with a corresponding decrease in urine osmolality, while the excretion of key electrolytes such as sodium, potassium, and chloride remains largely unchanged.[2] This unique characteristic positions KOR agonists like this compound as potential therapeutic agents in conditions where excess water retention is a primary concern, potentially minimizing the risk of electrolyte imbalances associated with other diuretic classes.
The prevailing hypothesis for this compound's diuretic effect in animal models centers on its ability to inhibit the release of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH).[3] By suppressing AVP, this compound reduces water reabsorption in the collecting ducts of the kidneys, leading to increased free water clearance. However, studies in humans have yielded intriguing results, with one study demonstrating a significant diuretic effect from this compound without any corresponding changes in plasma vasopressin concentrations.[4][5] This suggests that in humans, the mechanism may be more complex, potentially involving a decreased renal sensitivity to AVP or other undiscovered pathways.
Comparative Diuretic Performance: this compound vs. Alternatives
To contextualize the diuretic effects of this compound, it is essential to compare it with established classes of diuretics, each with its distinct mechanism and site of action within the nephron.
| Diuretic Class | Primary Mechanism of Action | Primary Site of Action | Effect on Urine Volume | Effect on Electrolyte Excretion |
| This compound (Kappa-Opioid Agonist) | Inhibition of vasopressin release (in animals); potential reduction in renal vasopressin sensitivity (in humans) | Central Nervous System; Kidneys | Significant Increase | Minimal to no change in Na+, K+, Cl- |
| Loop Diuretics (e.g., Furosemide) | Inhibition of the Na+-K+-2Cl- cotransporter | Thick Ascending Limb of the Loop of Henle | Potent Increase | Significant increase in Na+, K+, Cl-, Ca2+, Mg2+ |
| Thiazide Diuretics (e.g., Hydrochlorothiazide) | Inhibition of the Na+-Cl- cotransporter | Distal Convoluted Tubule | Moderate Increase | Significant increase in Na+, Cl-, K+; decrease in Ca2+ |
| Potassium-Sparing Diuretics (e.g., Spironolactone) | Aldosterone receptor antagonism or blockage of epithelial sodium channels (ENaC) | Collecting Duct | Mild Increase | Mild increase in Na+; decrease in K+ |
| Carbonic Anhydrase Inhibitors (e.g., Acetazolamide) | Inhibition of carbonic anhydrase | Proximal Convoluted Tubule | Mild Increase | Increase in Na+, K+, HCO3- |
| Osmotic Diuretics (e.g., Mannitol) | Increase osmotic pressure of glomerular filtrate | Throughout the nephron, primarily the Proximal Tubule and Loop of Henle | Significant Increase | Increase in Na+, K+, Cl- |
Experimental Evidence: Quantifying the Diuretic Effects of this compound
Clinical and preclinical studies have consistently demonstrated the dose-dependent diuretic effects of this compound. The following table summarizes key quantitative findings from notable experiments.
| Study Type | Subject | This compound (U-62,066E) Dose | Key Findings | Reference |
| Human Clinical Trial | Healthy Male Volunteers | 2, 3, 4, 5, or 6 µg/kg (intramuscular) | Dose-dependent increase in urine volume, up to 2.6 times control. Urine osmolality decreased to 20% of baseline. No significant change in total urinary Na+, K+, or Cl- excretion. | |
| Human Clinical Trial | Healthy Male Volunteers | Not specified | Caused a significant increase in urine output and a significant decrease in urine osmolality. No effect on plasma vasopressin concentration. | |
| Preclinical Study | Unanesthetized Rats | Dose-dependent | Dose-dependent increase in urine flow and decrease in urine osmolality without affecting urinary Na+ excretion. Markedly inhibited plasma AVP levels in water-deprived rats. | |
| Preclinical Study | Male Sprague-Dawley Rats | 0.032–32.0 mg/kg (intraperitoneal) | Significantly increased urine output at doses that also affected food-maintained responding. |
Delving into the Methodology: Experimental Protocols
To facilitate reproducibility and further investigation, detailed experimental protocols from key studies are outlined below.
Human Study: Investigating the Mechanism of this compound-Induced Diuresis
-
Study Design: A placebo-controlled, double-blind, cross-over study.
-
Participants: 10 healthy male subjects.
-
Procedure:
-
Subjects received an injection of either this compound (U-62,066E) or a placebo.
-
Urine was collected for 1.25 hours before the injection and for 6 hours following the injection.
-
Urine volume and osmolality were measured at regular intervals.
-
Blood samples were drawn to measure plasma vasopressin concentrations.
-
Doppler renal blood velocity indices were recorded to assess renal hemodynamics.
-
-
Key Parameters Measured: Urine volume, urine osmolality, plasma vasopressin concentration, and renal blood velocity.
-
Reference:
Preclinical Study: Elucidating the Role of Vasopressin in Rats
-
Study Design: Experiments conducted in unanesthetized Long-Evans rats and in isolated perfused inner medullary collecting ducts (IMCD).
-
Procedure:
-
In Vivo: Long-Evans rats received varying doses of this compound (U-62,066E). Urine flow and osmolality, as well as urinary sodium excretion, were measured. The effect of a KOR antagonist (MR-2266) was also assessed. This compound was administered to homozygous hereditary diabetes insipidus (Brattleboro) rats, which lack vasopressin. In separate experiments, plasma AVP levels were measured in water-deprived rats following this compound administration.
-
In Vitro: The inner medullary collecting ducts from rats were isolated and perfused. The effect of this compound on baseline and AVP-stimulated osmotic water permeability was measured.
-
-
Key Parameters Measured: Urine flow, urine osmolality, urinary sodium excretion, plasma AVP levels, and osmotic water permeability.
-
Reference:
Visualizing the Pathways
To better understand the proposed mechanisms and experimental workflows, the following diagrams are provided.
Caption: Proposed mechanism of this compound-induced diuresis.
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diuretic actions in man of a selective kappa opioid agonist: U-62,066E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of diuretic action of U-62,066E, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of diuretic action of this compound (U-62066E)--a kappa opioid receptor agonist in the human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of diuretic action of this compound -U-62066E--a kappa opioid receptor agonist in the human- | British Pharmacological Society [bps.ac.uk]
Unraveling the Diuretic Mechanism of Spiradoline: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Spiradoline-induced diuresis against other diuretic mechanisms, supported by experimental data and detailed protocols. We delve into the signaling pathways and present quantitative data to elucidate the unique water-diuretic properties of this selective kappa-opioid receptor agonist.
This compound, a potent and selective kappa-opioid receptor (KOR) agonist, has been identified as a powerful diuretic agent.[1] Its mechanism of action, however, diverges significantly from conventional diuretics, offering a distinct profile of water excretion without substantial electrolyte loss. This guide will explore the intricate mechanisms behind this compound's effects, compare its performance with other diuretic classes, and provide the experimental framework necessary for further research and development.
The this compound Difference: A Water-Sparing Approach to Diuresis
Unlike traditional diuretics that primarily target electrolyte transport in the kidneys, this compound induces a state of "water diuresis." This is characterized by a significant increase in urine volume with a corresponding decrease in urine osmolality, while the excretion of key electrolytes such as sodium, potassium, and chloride remains largely unchanged.[2] This unique characteristic positions KOR agonists like this compound as potential therapeutic agents in conditions where excess water retention is a primary concern, potentially minimizing the risk of electrolyte imbalances associated with other diuretic classes.
The prevailing hypothesis for this compound's diuretic effect in animal models centers on its ability to inhibit the release of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH).[3] By suppressing AVP, this compound reduces water reabsorption in the collecting ducts of the kidneys, leading to increased free water clearance. However, studies in humans have yielded intriguing results, with one study demonstrating a significant diuretic effect from this compound without any corresponding changes in plasma vasopressin concentrations.[4][5] This suggests that in humans, the mechanism may be more complex, potentially involving a decreased renal sensitivity to AVP or other undiscovered pathways.
Comparative Diuretic Performance: this compound vs. Alternatives
To contextualize the diuretic effects of this compound, it is essential to compare it with established classes of diuretics, each with its distinct mechanism and site of action within the nephron.
| Diuretic Class | Primary Mechanism of Action | Primary Site of Action | Effect on Urine Volume | Effect on Electrolyte Excretion |
| This compound (Kappa-Opioid Agonist) | Inhibition of vasopressin release (in animals); potential reduction in renal vasopressin sensitivity (in humans) | Central Nervous System; Kidneys | Significant Increase | Minimal to no change in Na+, K+, Cl- |
| Loop Diuretics (e.g., Furosemide) | Inhibition of the Na+-K+-2Cl- cotransporter | Thick Ascending Limb of the Loop of Henle | Potent Increase | Significant increase in Na+, K+, Cl-, Ca2+, Mg2+ |
| Thiazide Diuretics (e.g., Hydrochlorothiazide) | Inhibition of the Na+-Cl- cotransporter | Distal Convoluted Tubule | Moderate Increase | Significant increase in Na+, Cl-, K+; decrease in Ca2+ |
| Potassium-Sparing Diuretics (e.g., Spironolactone) | Aldosterone receptor antagonism or blockage of epithelial sodium channels (ENaC) | Collecting Duct | Mild Increase | Mild increase in Na+; decrease in K+ |
| Carbonic Anhydrase Inhibitors (e.g., Acetazolamide) | Inhibition of carbonic anhydrase | Proximal Convoluted Tubule | Mild Increase | Increase in Na+, K+, HCO3- |
| Osmotic Diuretics (e.g., Mannitol) | Increase osmotic pressure of glomerular filtrate | Throughout the nephron, primarily the Proximal Tubule and Loop of Henle | Significant Increase | Increase in Na+, K+, Cl- |
Experimental Evidence: Quantifying the Diuretic Effects of this compound
Clinical and preclinical studies have consistently demonstrated the dose-dependent diuretic effects of this compound. The following table summarizes key quantitative findings from notable experiments.
| Study Type | Subject | This compound (U-62,066E) Dose | Key Findings | Reference |
| Human Clinical Trial | Healthy Male Volunteers | 2, 3, 4, 5, or 6 µg/kg (intramuscular) | Dose-dependent increase in urine volume, up to 2.6 times control. Urine osmolality decreased to 20% of baseline. No significant change in total urinary Na+, K+, or Cl- excretion. | |
| Human Clinical Trial | Healthy Male Volunteers | Not specified | Caused a significant increase in urine output and a significant decrease in urine osmolality. No effect on plasma vasopressin concentration. | |
| Preclinical Study | Unanesthetized Rats | Dose-dependent | Dose-dependent increase in urine flow and decrease in urine osmolality without affecting urinary Na+ excretion. Markedly inhibited plasma AVP levels in water-deprived rats. | |
| Preclinical Study | Male Sprague-Dawley Rats | 0.032–32.0 mg/kg (intraperitoneal) | Significantly increased urine output at doses that also affected food-maintained responding. |
Delving into the Methodology: Experimental Protocols
To facilitate reproducibility and further investigation, detailed experimental protocols from key studies are outlined below.
Human Study: Investigating the Mechanism of this compound-Induced Diuresis
-
Study Design: A placebo-controlled, double-blind, cross-over study.
-
Participants: 10 healthy male subjects.
-
Procedure:
-
Subjects received an injection of either this compound (U-62,066E) or a placebo.
-
Urine was collected for 1.25 hours before the injection and for 6 hours following the injection.
-
Urine volume and osmolality were measured at regular intervals.
-
Blood samples were drawn to measure plasma vasopressin concentrations.
-
Doppler renal blood velocity indices were recorded to assess renal hemodynamics.
-
-
Key Parameters Measured: Urine volume, urine osmolality, plasma vasopressin concentration, and renal blood velocity.
-
Reference:
Preclinical Study: Elucidating the Role of Vasopressin in Rats
-
Study Design: Experiments conducted in unanesthetized Long-Evans rats and in isolated perfused inner medullary collecting ducts (IMCD).
-
Procedure:
-
In Vivo: Long-Evans rats received varying doses of this compound (U-62,066E). Urine flow and osmolality, as well as urinary sodium excretion, were measured. The effect of a KOR antagonist (MR-2266) was also assessed. This compound was administered to homozygous hereditary diabetes insipidus (Brattleboro) rats, which lack vasopressin. In separate experiments, plasma AVP levels were measured in water-deprived rats following this compound administration.
-
In Vitro: The inner medullary collecting ducts from rats were isolated and perfused. The effect of this compound on baseline and AVP-stimulated osmotic water permeability was measured.
-
-
Key Parameters Measured: Urine flow, urine osmolality, urinary sodium excretion, plasma AVP levels, and osmotic water permeability.
-
Reference:
Visualizing the Pathways
To better understand the proposed mechanisms and experimental workflows, the following diagrams are provided.
Caption: Proposed mechanism of this compound-induced diuresis.
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diuretic actions in man of a selective kappa opioid agonist: U-62,066E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of diuretic action of U-62,066E, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of diuretic action of this compound (U-62066E)--a kappa opioid receptor agonist in the human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of diuretic action of this compound -U-62066E--a kappa opioid receptor agonist in the human- | British Pharmacological Society [bps.ac.uk]
Spiradoline's selectivity profile against mu and delta opioid receptors
A comprehensive analysis of Spiradoline's binding affinity and functional activity at mu and delta opioid receptors compared to other selective kappa-opioid receptor agonists.
This guide provides a detailed comparison of this compound's selectivity for the mu (µ) and delta (δ) opioid receptors against a panel of other well-characterized kappa-opioid receptor (KOR) agonists. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and several other prominent KOR agonists at the mu, delta, and kappa opioid receptors. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater functional potency.
Note: The data presented in these tables are compiled from various sources. Direct comparison between compounds should be made with caution, as experimental conditions such as tissue source, radioligand used, and assay methodology may vary between studies.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | KOR/MOR Selectivity Ratio | KOR/DOR Selectivity Ratio |
| This compound | ~1000 | ~1000 | 8.6[1] | ~116 | ~116 |
| U-50,488 | 370[2] | >500[2] | 12[2] | 30.8 | >41.7 |
| U-69,593 | 3300[3] | 8500 | 10-18 | 183-330 | 472-850 |
| Salvinorin A | >10,000 | >10,000 | 2.4 | >4167 | >4167 |
| Nalfurafine | 0.43 - 53 | 51 - 1200 | 0.075 - 3.5 | 2.4 - 69 | >214 |
| GR-89696 | >1000 | >1000 | ~0.1-1 | >1000 | >1000 |
Table 2: Opioid Receptor Functional Potency (EC50, nM)
| Compound | µ-Opioid Receptor (MOR) EC50 (nM) | δ-Opioid Receptor (DOR) EC50 (nM) | κ-Opioid Receptor (KOR) EC50 (nM) |
| This compound | - | - | - |
| U-50,488 | - | - | 3.4 |
| U-69,593 | - | - | - |
| Salvinorin A | - | - | 1.8 |
| Nalfurafine | - | - | < 0.1 |
| GR-89696 | - | - | - |
Data for EC50 values at µ and δ receptors for these predominantly kappa agonists are not consistently available in the literature.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligand: A tritiated ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).
-
Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific antagonist).
-
Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any residual unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the agonist-induced activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at the start of the assay.
-
Test Compound: The agonist to be tested.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP and the test compound at various concentrations in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound. The concentration that produces 50% of the maximal stimulation is the EC50 value, which represents the potency of the agonist.
Visualizations
Caption: Kappa-Opioid Receptor Signaling Pathways
Caption: Radioligand Binding Assay Workflow
Caption: Logical Relationship of Receptor Selectivity
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiradoline's selectivity profile against mu and delta opioid receptors
A comprehensive analysis of Spiradoline's binding affinity and functional activity at mu and delta opioid receptors compared to other selective kappa-opioid receptor agonists.
This guide provides a detailed comparison of this compound's selectivity for the mu (µ) and delta (δ) opioid receptors against a panel of other well-characterized kappa-opioid receptor (KOR) agonists. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and several other prominent KOR agonists at the mu, delta, and kappa opioid receptors. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater functional potency.
Note: The data presented in these tables are compiled from various sources. Direct comparison between compounds should be made with caution, as experimental conditions such as tissue source, radioligand used, and assay methodology may vary between studies.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | KOR/MOR Selectivity Ratio | KOR/DOR Selectivity Ratio |
| This compound | ~1000 | ~1000 | 8.6[1] | ~116 | ~116 |
| U-50,488 | 370[2] | >500[2] | 12[2] | 30.8 | >41.7 |
| U-69,593 | 3300[3] | 8500 | 10-18 | 183-330 | 472-850 |
| Salvinorin A | >10,000 | >10,000 | 2.4 | >4167 | >4167 |
| Nalfurafine | 0.43 - 53 | 51 - 1200 | 0.075 - 3.5 | 2.4 - 69 | >214 |
| GR-89696 | >1000 | >1000 | ~0.1-1 | >1000 | >1000 |
Table 2: Opioid Receptor Functional Potency (EC50, nM)
| Compound | µ-Opioid Receptor (MOR) EC50 (nM) | δ-Opioid Receptor (DOR) EC50 (nM) | κ-Opioid Receptor (KOR) EC50 (nM) |
| This compound | - | - | - |
| U-50,488 | - | - | 3.4 |
| U-69,593 | - | - | - |
| Salvinorin A | - | - | 1.8 |
| Nalfurafine | - | - | < 0.1 |
| GR-89696 | - | - | - |
Data for EC50 values at µ and δ receptors for these predominantly kappa agonists are not consistently available in the literature.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligand: A tritiated ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).
-
Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific antagonist).
-
Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any residual unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the agonist-induced activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at the start of the assay.
-
Test Compound: The agonist to be tested.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP and the test compound at various concentrations in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound. The concentration that produces 50% of the maximal stimulation is the EC50 value, which represents the potency of the agonist.
Visualizations
Caption: Kappa-Opioid Receptor Signaling Pathways
Caption: Radioligand Binding Assay Workflow
Caption: Logical Relationship of Receptor Selectivity
References
- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Spiradoline
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, step-by-step guidance for the proper disposal of Spiradoline (U-62066), a highly selective κ-opioid agonist, to ensure laboratory safety and environmental protection.
This compound Hazard Profile
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is crucial to mitigate these risks.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) for this compound.[1][2] Always wear appropriate personal protective equipment (PPE), including chemically resistant gloves, a lab coat, and eye protection.[2]
Storage of this compound Waste:
-
Collect all this compound waste, including contaminated consumables, in a dedicated, sturdy, and leak-proof container.[2]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Keep the waste container sealed except when adding waste.
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. The primary method of disposal is through an approved hazardous waste disposal facility.
-
Segregation: Isolate all waste materials contaminated with this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and any personal protective equipment that has come into direct contact.
-
Containerization:
-
For liquid waste containing this compound, use a chemically compatible, sealed container.
-
For solid waste, such as contaminated gloves and bench paper, double-bag the materials in clearly labeled hazardous waste bags.
-
Empty this compound containers must also be treated as hazardous waste unless thoroughly decontaminated. The first rinse of a container should be collected as hazardous waste. For highly toxic compounds, the first three rinses must be collected.
-
-
Labeling: Affix a completed hazardous waste label to each container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")
-
The accumulation start date.
-
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with an accurate description of the waste.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment.
References
Safeguarding Research: Proper Disposal Procedures for Spiradoline
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, step-by-step guidance for the proper disposal of Spiradoline (U-62066), a highly selective κ-opioid agonist, to ensure laboratory safety and environmental protection.
This compound Hazard Profile
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is crucial to mitigate these risks.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) for this compound.[1][2] Always wear appropriate personal protective equipment (PPE), including chemically resistant gloves, a lab coat, and eye protection.[2]
Storage of this compound Waste:
-
Collect all this compound waste, including contaminated consumables, in a dedicated, sturdy, and leak-proof container.[2]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Keep the waste container sealed except when adding waste.
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. The primary method of disposal is through an approved hazardous waste disposal facility.
-
Segregation: Isolate all waste materials contaminated with this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and any personal protective equipment that has come into direct contact.
-
Containerization:
-
For liquid waste containing this compound, use a chemically compatible, sealed container.
-
For solid waste, such as contaminated gloves and bench paper, double-bag the materials in clearly labeled hazardous waste bags.
-
Empty this compound containers must also be treated as hazardous waste unless thoroughly decontaminated. The first rinse of a container should be collected as hazardous waste. For highly toxic compounds, the first three rinses must be collected.
-
-
Labeling: Affix a completed hazardous waste label to each container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")
-
The accumulation start date.
-
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with an accurate description of the waste.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment.
References
Personal protective equipment for handling Spiradoline
Essential Safety and Handling Guide for Spiradoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following information is intended to supplement, not replace, comprehensive institutional safety policies and Material Safety Data Sheets (MSDS).
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is a potent and selective kappa-opioid receptor agonist.[2][3][4]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H410: Very toxic to aquatic life with long lasting effects.
| Hazard Class | Category |
| Acute toxicity, Oral | Category 4 |
| Acute aquatic toxicity | Category 1 |
| Chronic aquatic toxicity | Category 1 |
| Data sourced from DC Chemicals MSDS. |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following PPE is mandatory when handling this compound.
| Protection Type | Required Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Nitrile gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Impervious clothing or lab coat | Should be long-sleeved to cover the body. |
| Respiratory Protection | Suitable respirator | Use in areas with inadequate ventilation or when aerosol formation is possible. |
Engineering controls, such as adequate ventilation and the provision of accessible safety showers and eyewash stations, are also crucial.
Handling and Storage Protocols
Safe Handling:
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, holding eyelids open. Remove contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse the affected skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
Spill Response
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Use full personal protective equipment before addressing the spill.
Spill Cleanup Protocol:
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Absorption: For solutions, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
Decontamination: Scrub surfaces and equipment with alcohol to decontaminate.
-
Disposal: Collect all contaminated materials and dispose of them as hazardous waste according to approved procedures.
Caption: Workflow for handling a this compound spill.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is considered very toxic to aquatic life, and release into the environment must be avoided.
Disposal Guidelines:
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not allow the product to enter drains or water courses.
-
For unused or expired medication, consider using a drug take-back program if available. If such a program is not accessible, follow institutional guidelines for hazardous chemical waste.
References
- 1. This compound|87151-85-7|MSDS [dcchemicals.com]
- 2. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa antinociceptive activity of this compound in the cold-water tail-flick assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Spiradoline
Essential Safety and Handling Guide for Spiradoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following information is intended to supplement, not replace, comprehensive institutional safety policies and Material Safety Data Sheets (MSDS).
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is a potent and selective kappa-opioid receptor agonist.[2][3][4]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H410: Very toxic to aquatic life with long lasting effects.
| Hazard Class | Category |
| Acute toxicity, Oral | Category 4 |
| Acute aquatic toxicity | Category 1 |
| Chronic aquatic toxicity | Category 1 |
| Data sourced from DC Chemicals MSDS. |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following PPE is mandatory when handling this compound.
| Protection Type | Required Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Nitrile gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Impervious clothing or lab coat | Should be long-sleeved to cover the body. |
| Respiratory Protection | Suitable respirator | Use in areas with inadequate ventilation or when aerosol formation is possible. |
Engineering controls, such as adequate ventilation and the provision of accessible safety showers and eyewash stations, are also crucial.
Handling and Storage Protocols
Safe Handling:
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, holding eyelids open. Remove contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse the affected skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
Spill Response
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Use full personal protective equipment before addressing the spill.
Spill Cleanup Protocol:
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Absorption: For solutions, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
Decontamination: Scrub surfaces and equipment with alcohol to decontaminate.
-
Disposal: Collect all contaminated materials and dispose of them as hazardous waste according to approved procedures.
Caption: Workflow for handling a this compound spill.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is considered very toxic to aquatic life, and release into the environment must be avoided.
Disposal Guidelines:
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not allow the product to enter drains or water courses.
-
For unused or expired medication, consider using a drug take-back program if available. If such a program is not accessible, follow institutional guidelines for hazardous chemical waste.
References
- 1. This compound|87151-85-7|MSDS [dcchemicals.com]
- 2. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa antinociceptive activity of this compound in the cold-water tail-flick assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
